molecular formula C152H244N52O46S2 B15600150 ANK peptide

ANK peptide

Cat. No.: B15600150
M. Wt: 3600.0 g/mol
InChI Key: OAQZUMOJKACZPR-NECZQCBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANK peptide is a useful research compound. Its molecular formula is C152H244N52O46S2 and its molecular weight is 3600.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C152H244N52O46S2

Molecular Weight

3600.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C152H244N52O46S2/c1-21-74(14)120(202-145(244)105(63-251)182-115(219)59-170-127(226)92(41-68(2)3)190-137(236)98(47-83-54-165-66-175-83)180-114(218)58-171-129(228)96(45-81-52-163-64-173-81)192-132(231)89(32-35-107(156)211)184-144(243)104(62-206)197-125(224)77(17)179-146(245)117(71(8)9)199-141(240)99(48-84-55-166-67-176-84)194-136(235)93(42-69(4)5)188-124(223)76(16)178-143(242)103(61-205)198-138(237)100(49-109(158)213)181-113(217)57-168-126(225)86(154)25-22-23-38-153)149(248)186-90(33-36-108(157)212)135(234)203-121(78(18)207)151(250)196-94(43-70(6)7)140(239)200-118(72(10)11)147(246)185-87(26-24-39-167-152(161)162)131(230)191-95(44-80-27-29-85(209)30-28-80)128(227)169-56-112(216)177-75(15)123(222)189-102(51-111(160)215)142(241)201-119(73(12)13)148(247)204-122(79(19)208)150(249)187-91(37-40-252-20)134(233)183-88(31-34-106(155)210)133(232)195-101(50-110(159)214)139(238)193-97(46-82-53-164-65-174-82)130(229)172-60-116(220)221/h27-30,52-55,64-79,86-105,117-122,205-209,251H,21-26,31-51,56-63,153-154H2,1-20H3,(H2,155,210)(H2,156,211)(H2,157,212)(H2,158,213)(H2,159,214)(H2,160,215)(H,163,173)(H,164,174)(H,165,175)(H,166,176)(H,168,225)(H,169,227)(H,170,226)(H,171,228)(H,172,229)(H,177,216)(H,178,242)(H,179,245)(H,180,218)(H,181,217)(H,182,219)(H,183,233)(H,184,243)(H,185,246)(H,186,248)(H,187,249)(H,188,223)(H,189,222)(H,190,236)(H,191,230)(H,192,231)(H,193,238)(H,194,235)(H,195,232)(H,196,250)(H,197,224)(H,198,237)(H,199,240)(H,200,239)(H,201,241)(H,202,244)(H,203,234)(H,204,247)(H,220,221)(H4,161,162,167)/t74-,75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,117-,118-,119-,120-,121-,122-/m0/s1

InChI Key

OAQZUMOJKACZPR-NECZQCBWSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Core of Ankyrin Repeat Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The ankyrin repeat is one of nature's most ubiquitous protein-protein interaction motifs, found in a vast array of proteins across all domains of life.[1] Its modular architecture, consisting of tandemly arranged structural units, provides a versatile scaffold for a multitude of cellular functions, including cell cycle regulation, transcriptional control, and signal transduction.[1] This guide provides an in-depth technical overview of the ankyrin repeat peptide structure, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural organization and functional context.

Core Structural Features of the Ankyrin Repeat Domain

The fundamental building block of an ankyrin repeat domain is a conserved structural motif of approximately 33 amino acids. Each repeat folds into a characteristic L-shape, comprising two antiparallel α-helices and a β-hairpin or loop. These repeats stack in a linear fashion to form an elongated, solenoid-like structure known as the ankyrin repeat domain. This extended structure creates a large, grooved surface that is adept at mediating protein-protein interactions.

The Consensus Ankyrin Repeat Sequence

While the sequence can be variable, a consensus sequence derived from thousands of ankyrin repeats highlights key conserved residues crucial for maintaining the structural integrity of the fold.

PositionConsensus Residue(s)Structural Role
1-4D/N-x-x-GForms the β-turn connecting to the previous repeat.
6TOften involved in a hydrogen bond network.
7PInduces a kink, facilitating the turn between helices.
8LContributes to the hydrophobic core.
9HCan form hydrogen bonds to stabilize the structure.
11, 12A-APart of the first α-helix.
15GOften terminates the first α-helix.
16HCan be involved in hydrogen bonding.
17LContributes to the hydrophobic core.
18EOften solvent-exposed on the outer helix.
19, 20I-VPart of the second α-helix, contributing to the hydrophobic core.
21EOften solvent-exposed.
22, 23V-LPart of the second α-helix, contributing to the hydrophobic core.
25KOften solvent-exposed.
27GHelps terminate the second α-helix.
29DOften involved in hydrogen bonding.
30VContributes to the hydrophobic core.
31, 32N-APart of the loop leading into the next repeat.

This consensus sequence is based on statistical analysis of numerous ankyrin repeat proteins.[2]

Quantitative Structural Parameters of Ankyrin Repeats

The following table summarizes key quantitative parameters derived from X-ray crystal structures of ankyrin repeat domains.

ParameterTypical ValuePDB Example (IκBα in 1IKN)
Repeat Length 33 amino acids~33 amino acids
α-Helix 1 Length 7-10 residues~8 residues
α-Helix 2 Length 7-10 residues~8 residues
Inter-helical Loop Length 3-5 residues~4 residues
β-hairpin/Loop Length 5-8 residues~7 residues
Rise per Repeat ~6.5 ÅVaries along the stack
Overall Domain Shape Elongated, curved solenoidElongated and curved to bind NF-κB

Data is generalized from multiple ankyrin repeat structures and specifically references the structure of IκBα in complex with NF-κB (PDB: 1IKN).[3][4]

Thermodynamic Stability

Ankyrin repeat domains exhibit a wide range of thermodynamic stabilities, which can be influenced by the number of repeats, the specific amino acid sequence, and the presence of capping structures at the N- and C-termini.

ProteinNumber of RepeatsΔG (kcal/mol)
Myotrophin45.1
p1643.1
Notch78.0
Designed 4-repeat protein49.5 - 12.5
Designed 5-repeat protein515.0 - 18.0
Designed 6-repeat protein618.0 - 21.0

Thermodynamic stability data for several natural and designed ankyrin repeat proteins.[2]

Experimental Protocols for Ankyrin Repeat Protein Characterization

This section provides detailed methodologies for the expression, purification, and structural analysis of ankyrin repeat proteins.

Recombinant Expression and Purification

Objective: To produce and purify a His-tagged ankyrin repeat protein from E. coli.

Protocol:

  • Cloning: The gene encoding the ankyrin repeat protein of interest is cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag.

  • Transformation: The expression vector is transformed into a competent E. coli strain, typically BL21(DE3).[5][6]

  • Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

    • A larger volume of LB medium is inoculated with the starter culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[7]

    • The culture is then incubated for a further 3-4 hours at 37°C or overnight at 18-25°C to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.[8][9][10][11]

    • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[8]

    • The His-tagged ankyrin repeat protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[8]

    • The purity of the eluted protein is assessed by SDS-PAGE.

  • Further Purification (Optional): For higher purity, the protein can be further purified by size-exclusion chromatography to remove any aggregates.

X-ray Crystallography

Objective: To determine the three-dimensional structure of an ankyrin repeat protein at atomic resolution.

Protocol:

  • Crystallization Screening:

    • The purified protein is concentrated to 5-10 mg/mL.

    • Initial crystallization conditions are screened using commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).[12]

    • The hanging drop or sitting drop vapor diffusion method is commonly employed.[2] A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

    • A common precipitant for ankyrin repeat proteins is Polyethylene Glycol (PEG) in various molecular weights and concentrations (e.g., 15-25% PEG 3350 or PEG 4000).[2][13]

  • Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration, additives) are optimized to obtain diffraction-quality crystals.

  • Data Collection:

    • A suitable crystal is cryo-protected by briefly soaking it in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or a higher concentration of PEG).[2]

    • The crystal is then flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination:

    • The diffraction data are processed and scaled.

    • The crystallographic phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • An initial atomic model is built into the electron density map and refined.

    • The final structure is validated and deposited in the Protein Data Bank (PDB).

NMR Spectroscopy

Objective: To determine the solution structure and study the dynamics of an ankyrin repeat protein.

Protocol:

  • Sample Preparation:

    • Uniformly ¹⁵N- and ¹³C-labeled protein is expressed in E. coli grown in minimal medium supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • The protein is purified as described in section 2.1.

    • The final NMR sample should be in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0-7.0) with 5-10% D₂O. The protein concentration should be in the range of 0.5-1.0 mM.

  • Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer.[14]

    • Backbone Assignment: A set of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are used to assign the backbone ¹H, ¹⁵N, and ¹³C resonances.[14]

    • Side-chain Assignment: Experiments such as HCCH-TOCSY are used to assign the side-chain resonances.

    • Distance Restraints: ³D ¹⁵N-edited and ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are recorded to obtain through-space distance restraints between protons that are close in space (< 5-6 Å).[15]

  • Structure Calculation:

    • The assigned chemical shifts and NOE cross-peaks are used to generate a set of distance and dihedral angle restraints.

    • These restraints are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

  • Structure Validation: The quality of the final structure ensemble is assessed using various validation tools.

Visualizing Ankyrin Repeat Structure and Function

The Canonical Ankyrin Repeat Structure

The following diagram illustrates the fundamental fold of a single ankyrin repeat, highlighting its secondary structure elements.

ankyrin_repeat_structure cluster_repeat Ankyrin Repeat (~33 aa) beta_turn β-turn alpha1 α-Helix 1 beta_turn->alpha1 ~4 aa loop1 Loop alpha1->loop1 ~8 aa alpha2 α-Helix 2 loop1->alpha2 ~4 aa beta_hairpin β-hairpin/ Loop alpha2->beta_hairpin ~8 aa beta_turn_next To next repeat beta_hairpin->beta_turn_next

Canonical structure of a single ankyrin repeat.
Ankyrin Repeats in Cellular Signaling: The NF-κB Pathway

Ankyrin repeat proteins are critical regulators of numerous signaling pathways. A classic example is the inhibitor of κB (IκBα), which sequesters the transcription factor NF-κB in the cytoplasm. The ankyrin repeat domain of IκBα directly interacts with the Rel homology domain of NF-κB, masking its nuclear localization signal.[16]

NFkB_pathway stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkBa_NFkB IκBα (Ankyrin Repeats) NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa_NFkB p-IκBα NF-κB ub_p_IkBa Ubiquitination p_IkBa_NFkB->ub_p_IkBa proteasome Proteasomal Degradation ub_p_IkBa->proteasome targets for NFkB_active Active NF-κB proteasome->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates

Role of IκBα ankyrin repeats in NF-κB signaling.
Experimental Workflow for Ankyrin Repeat Protein Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel ankyrin repeat protein.

experimental_workflow gene_synthesis Gene Synthesis & Cloning into Expression Vector expression Recombinant Protein Expression in E. coli gene_synthesis->expression purification Protein Purification (e.g., Ni-NTA Chromatography) expression->purification characterization Biophysical Characterization (SDS-PAGE, Mass Spec, CD) purification->characterization structural_analysis Structural Analysis characterization->structural_analysis crystallography X-ray Crystallography structural_analysis->crystallography nmr NMR Spectroscopy structural_analysis->nmr structure 3D Structure Determination crystallography->structure nmr->structure

Workflow for ankyrin repeat protein characterization.

References

An In-depth Technical Guide to ANK Peptides: Discovery, History, and Core Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ANK peptides are a class of synthetic peptides designed based on the conserved residues of the ankyrin repeat, a ubiquitous protein-protein interaction motif. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to a novel ANK peptide developed as a targeted inhibitor of synuclein-γ (SNCG), a protein implicated in cancer progression and drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and History

The ankyrin repeat (ANK) is a 33-residue structural motif found in a vast number of proteins across archaea, bacteria, and eukaryotes.[1][2] These repeats typically occur in tandem arrays, forming elongated solenoid structures that serve as scaffolds for mediating protein-protein interactions.[2][3] The first proteins characterized with these repeats were the yeast cell cycle regulator Swi6/Cdc10 and the Drosophila signaling protein Notch.[4]

In 2007, a significant development in the field was the rational design of a novel 34-amino acid peptide, designated as the This compound .[5] This peptide was specifically engineered to mimic a single ankyrin repeat motif to act as a competitive inhibitor of synuclein-γ (SNCG).[5] SNCG is an intrinsically disordered protein that is overexpressed in various advanced and metastatic cancers and is known to interact with the mitotic checkpoint kinase BubR1.[2][6] This interaction is believed to compromise the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation during mitosis, thereby contributing to resistance to antimicrotubule cancer drugs like paclitaxel.[2][6]

The this compound was designed to bind to SNCG and disrupt the SNCG-BubR1 interaction, thus restoring the sensitivity of cancer cells to these chemotherapeutic agents.[2] A subsequent development was the creation of ANKtide , a cell-permeable version of the this compound, designed to facilitate its entry into cells for therapeutic applications.

This compound Sequence

The amino acid sequence of the designed this compound is as follows:

Lys-Gly-Asn-Ser-Ala-Leu-His-Val-Ala-Ser-Gln-His-Gly-His-Leu-Gly-Cys-Ile-Gln-Thr-Leu-Val-Arg-Tyr-Gly-Ala-Asn-Val-Thr-Met-Gln-Asn-His-Gly [5]

Quantitative Data

The efficacy of the this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative findings from the foundational research.

Table 1: Binding Affinity of this compound to Synuclein-γ (SNCG)
MethodBinding Affinity (Kd)Reference
Surface Plasmon Resonance (SPR)1.5 µM[2]
Isothermal Titration Calorimetry (ITC)2.0 µM[2]
Table 2: Effect of this compound on Paclitaxel Sensitivity in Breast Cancer Cells
Cell LineTreatmentIC50 of PaclitaxelFold-change in SensitivityReference
MCF7-SNCGPaclitaxel alone~35 nM-[2]
MCF7-SNCGPaclitaxel + EGFP-ANK~10 nM~3.5[2]

Signaling Pathway and Mechanism of Action

The this compound exerts its biological effect by intervening in the interaction between SNCG and BubR1, which is a key component of the spindle assembly checkpoint (SAC). The SAC is a crucial signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle. Disruption of this checkpoint can lead to genomic instability and resistance to drugs that target microtubules.

The diagram below illustrates the proposed signaling pathway and the mechanism of action of the this compound.

ANK_Peptide_Signaling_Pathway cluster_0 Normal Spindle Assembly Checkpoint cluster_1 SNCG-mediated Checkpoint Disruption cluster_2 This compound Intervention BubR1 BubR1 APC_C APC/C BubR1->APC_C Inhibits APC_C_active APC/C (Active) Anaphase Anaphase APC_C->Anaphase Inhibited (Mitotic Arrest) SNCG SNCG (Overexpressed) SNCG->BubR1 Binds and Inhibits BubR1_inactive BubR1 (Inactive) BubR1_restored BubR1 (Active) Premature_Anaphase Premature Anaphase & Drug Resistance APC_C_active->Premature_Anaphase ANK_Peptide This compound ANK_Peptide->SNCG Binds and Sequesters APC_C_inhibited APC/C (Inhibited) BubR1_restored->APC_C_inhibited Inhibits Apoptosis Apoptosis (Drug Sensitivity Restored) APC_C_inhibited->Apoptosis Peptide_Inhibitor_Workflow cluster_design Rational Design & Synthesis cluster_validation In Vitro & In Cello Validation Target_ID Target Identification (SNCG-BubR1 Interaction) Motif_Analysis Analysis of Ankyrin Repeat Consensus Sequence Target_ID->Motif_Analysis Peptide_Design This compound Design Motif_Analysis->Peptide_Design Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Purification HPLC Purification & MS Verification Synthesis->Purification Binding_Assay Binding Affinity Assays (SPR, ITC) Purification->Binding_Assay Co_IP Co-immunoprecipitation Assay Purification->Co_IP Cell_Viability Cell Viability Assays (MTT) Co_IP->Cell_Viability Apoptosis_Assay Apoptosis Assays (TUNEL) Cell_Viability->Apoptosis_Assay Apoptosis_Assay_Workflow start Start: Seed Cells on Coverslips treatment Treat with Paclitaxel +/- this compound start->treatment incubation Incubate for a Defined Period treatment->incubation fixation Fix Cells (e.g., 4% Paraformaldehyde) incubation->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization labeling TUNEL Labeling (TdT Enzyme + Labeled dUTPs) permeabilization->labeling washing Wash to Remove Unincorporated Nucleotides labeling->washing microscopy Fluorescence Microscopy washing->microscopy analysis Quantify Apoptotic Cells microscopy->analysis end End analysis->end

References

An In-Depth Technical Guide to the Ankyrin Repeat Protein-Protein Interaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin repeat proteins represent one of the most abundant classes of protein-protein interaction modules in eukaryotes.[1][2] These proteins are characterized by a tandem array of a repeating structural motif, approximately 33 amino acids in length, which folds into a conserved three-dimensional structure. This unique architecture provides a versatile scaffold for mediating a vast array of protein-protein interactions, playing crucial roles in a multitude of cellular processes including signal transduction, cell cycle regulation, transcriptional control, and cytoskeletal organization.[1][3] Understanding the intricacies of the ankyrin repeat protein-protein interaction mechanism is paramount for deciphering complex biological pathways and for the rational design of novel therapeutics targeting these interactions.

This technical guide provides a comprehensive overview of the core principles governing ankyrin repeat protein interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and pathways.

The Structural Basis of Ankyrin Repeat Interactions

The fundamental structural unit of an ankyrin repeat is a helix-loop-helix motif, followed by a beta-hairpin or loop.[3] These repeats stack together in a linear fashion to form an elongated, solenoid-like structure with a characteristic L-shaped cross-section. The inner, concave surface of this solenoid, formed by the beta-hairpins and the first alpha-helix of each repeat, serves as the primary binding interface for target proteins.[3] The outer, convex surface is typically composed of the second alpha-helix of each repeat.

The specificity of an ankyrin repeat protein for its binding partner is not determined by a contiguous recognition sequence, but rather by the collective contribution of variable residues distributed across the binding surface. This modular architecture allows for a high degree of binding diversity and adaptability. The number of ankyrin repeats within a protein can vary significantly, from a few to over twenty, directly influencing the size and curvature of the interaction surface.[1]

The interaction is primarily driven by a combination of shape complementarity, hydrophobic interactions, and a network of hydrogen bonds and salt bridges between the ankyrin repeat domain and its target protein.

Quantitative Analysis of Ankyrin Repeat Protein Interactions

The binding affinities of ankyrin repeat proteins for their partners can vary over a wide range, from the micromolar to the picomolar range, reflecting the diverse functional requirements of these interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying these interactions.

Below is a summary of quantitative data for selected ankyrin repeat protein interactions:

Ankyrin Repeat ProteinBinding PartnerMethodDissociation Constant (Kd)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
IκBαNF-κB (p50/p65)SPR40 pM1 x 1064 x 10-5--
Notch Ankyrin DomainDeltex WWE2 DomainAUC13 µM----
Designed Ankyrin Repeat Protein (DARPin)HER2SPR90 pM5.4 x 1064.9 x 10-4--
Myotrophin- (Self-association)------

Note: This table is a compilation of data from various sources and experimental conditions. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Key Signaling Pathways Involving Ankyrin Repeat Proteins

Ankyrin repeat proteins are integral components of numerous critical signaling pathways. Their function as scaffolds and adaptors is essential for the proper assembly and regulation of signaling complexes.

NF-κB Signaling Pathway

In the NF-κB signaling cascade, the ankyrin repeat protein IκBα acts as a key inhibitor. IκBα binds to the NF-κB transcription factor, sequestering it in the cytoplasm and preventing its translocation to the nucleus. Upon stimulation by various signals, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to activate the transcription of target genes.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p IkBa IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome Proteasome->IkBa_p Degradation IkBa_p->Proteasome Ubiquitination Stimulus Stimulus Stimulus->IKK Signal DNA DNA (κB site) Transcription Gene Transcription DNA->Transcription Activation NFkB_n->DNA Binding Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta) Notch Notch Receptor Ligand->Notch Binding S2_Cleavage S2 Cleavage (ADAM) Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release NICD_n NICD NICD->NICD_n Translocation CSL CSL Coactivators Co-activators CSL->Coactivators Recruitment Target_Gene Target Gene Coactivators->Target_Gene Activation Transcription Transcription Target_Gene->Transcription NICD_n->CSL Binding Experimental_Workflow Discovery Interaction Discovery (e.g., Yeast-Two-Hybrid, AP-MS) Validation Interaction Validation (Co-IP, Pull-down) Discovery->Validation Quantification Quantitative Characterization (SPR, ITC) Validation->Quantification Functional Functional Validation (In vivo/in vitro assays) Validation->Functional Structural Structural Analysis (X-ray Crystallography, NMR) Quantification->Structural Structural->Functional

References

The Role of the ANK Protein in Calcium Pyrophosphate Deposition Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium Pyrophosphate Deposition (CPPD) disease is a common, crystal-induced arthritis characterized by the accumulation of calcium pyrophosphate (CPP) crystals in articular cartilage. A key regulator in the pathogenesis of both familial and sporadic CPPD is the progressive ankylosis homolog (ANKH) protein. ANKH, a 492-amino acid multi-pass transmembrane protein, is central to controlling the concentration of extracellular inorganic pyrophosphate (ePPi), a primary component of CPP crystals.[1][2] Gain-of-function mutations in the ANKH gene are strongly associated with familial CPPD, leading to increased ePPi levels.[1][2][3][4][5] Similarly, upregulation of ANKH expression is observed in sporadic CPPD.[1] The precise transport function of ANKH is a subject of ongoing research, with evidence supporting its role as a transporter of either inorganic pyrophosphate (PPi) directly or ATP, which is subsequently converted to PPi by ectoenzymes like ENPP1.[1][6] This guide provides an in-depth examination of the molecular function of ANKH, its role in CPPD pathogenesis, the signaling pathways it influences, and the experimental methodologies used to study its function, positioning ANKH as a critical therapeutic target for this debilitating disease.

Introduction to CPPD and the ANK Protein

Overview of Calcium Pyrophosphate Deposition (CPPD) Disease

CPPD disease encompasses a spectrum of clinical syndromes caused by the deposition of CPP crystals in and around joints.[1] Its manifestations can range from asymptomatic chondrocalcinosis (the radiographic evidence of cartilage calcification) to acute, gout-like inflammatory arthritis (pseudogout), and chronic, degenerative arthropathy that can mimic osteoarthritis or rheumatoid arthritis.[1] The primary pathogenic event is the supersaturation of the cartilage matrix with calcium and inorganic pyrophosphate, leading to crystal formation.[1][7] While risk factors include advanced age, joint trauma, and metabolic diseases, the fundamental mechanisms governing local PPi levels are of paramount interest for therapeutic development.[1]

The Progressive Ankylosis Homolog (ANK/ANKH) Protein

The human ANKH protein (and its mouse ortholog, ANK) is a 53 kD transmembrane protein encoded by the ANKH gene on chromosome 5p.[1][4] Hydropathy plots predict a structure with 9 to 12 transmembrane domains, consistent with its function as a transport protein.[1] ANKH is a critical regulator of PPi homeostasis. Its function is exquisitely balanced: excessive activity leads to high ePPi levels and CPP crystal formation in cartilage, whereas insufficient activity results in low ePPi, paradoxically causing the deposition of basic calcium phosphate (B84403) (hydroxyapatite) crystals due to the loss of PPi's natural inhibitory effect on mineralization.[1][8]

The Central Role of ANK in Pyrophosphate Homeostasis

The ANK Transporter Function: PPi vs. ATP Efflux

The precise molecule transported by ANKH is a central question in the field. Two primary models exist:

  • Direct PPi Transport: The initial hypothesis, supported by overexpression studies showing increased ePPi and decreased intracellular PPi (iPPi), proposed that ANKH directly transports PPi from the cytoplasm to the extracellular space.[1]

  • ATP Transport: A growing body of evidence suggests that ANKH primarily functions as an ATP transporter.[1][6] According to this model, ANKH facilitates the efflux of intracellular ATP. This extracellular ATP is then rapidly hydrolyzed by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) into AMP and ePPi.[1][6] This mechanism is supported by findings that probenecid (B1678239), a known ANKH inhibitor, also suppresses ATP efflux from chondrocytes.[1]

Both models are compatible with the observation that ANKH activity increases ePPi levels. However, the ATP transport model provides a more comprehensive explanation for the coordinated regulation observed with other proteins involved in nucleotide metabolism.

The ANK/ENPP1 Axis in Extracellular PPi Production

Regardless of the primary substrate, ANKH does not act in isolation. It forms a crucial functional axis with ENPP1. ENPP1 is an ectoenzyme that generates PPi from nucleoside triphosphates (NTPs), predominantly ATP.[6] Studies in mouse models demonstrate that PPi is virtually absent in the bones of Enpp1-/- mice, indicating that ENPP1 activity is essential for generating the bulk of mineral-associated PPi.[6] This finding strongly supports a model where ANKH-mediated ATP release is a prerequisite for ENPP1-mediated PPi formation, forming a coordinated pathway for regulating local PPi concentrations.[1]

// ATP Pathway iATP -> ANK [label=" ATP Efflux\n (Primary Hypothesis)", color="#5F6368", fontcolor="#202124"]; ANK -> eATP [color="#5F6368"]; eATP -> ENPP1 [label="Hydrolysis", color="#5F6368", fontcolor="#202124"]; ENPP1 -> ePPi [color="#5F6368"];

// Direct PPi Pathway iPPi -> ANK [label=" Direct PPi Efflux\n (Alternative Hypothesis)", style=dashed, color="#5F6368", fontcolor="#202124"]; ANK -> ePPi [style=dashed, color="#5F6368"];

// Crystal Formation {rank=same; ePPi; Ca} ePPi -> CPP [color="#FBBC05", arrowhead=vee]; Ca -> CPP [color="#FBBC05", arrowhead=vee];

// Styling edge [fontname="Arial", fontsize=10]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Fig 1. Hypothesized pathways of ANKH-mediated extracellular PPi production.

ANK in the Pathogenesis of CPPD

Familial CPPD: The Role of ANKH Gain-of-Function Mutations

Several kindreds with an autosomal dominant form of CPPD have been linked to mutations in the ANKH gene, specifically in the locus designated CCAL2 on chromosome 5p.[4][5] These are gain-of-function mutations that enhance the transport activity of the ANKH protein.[4][5] This hyperactivity leads to a pathological increase in ePPi concentration within articular cartilage, promoting CPP crystal formation and the early onset of severe, polyarticular CPPD.[4]

Sporadic CPPD: Upregulation of ANK Expression

The role of ANKH extends beyond rare familial cases. In the more common sporadic form of CPPD, ANKH protein and mRNA levels are significantly elevated in affected cartilage, menisci, and synovium compared to tissues from individuals with osteoarthritis or healthy controls.[1] High concentrations of ANKH are particularly noted in the vicinity of CPP crystal deposits, often in hypertrophic chondrocytes.[1][9] This suggests that upregulation of ANKH expression is a key pathogenic factor in sporadic CPPD.

Quantitative Analysis of ANK Expression in CPPD Tissues

Immunohistochemical studies have quantified the increased presence of ANKH in CPPD, providing direct evidence of its involvement.

Tissue SourceConditionParameter MeasuredResultSignificanceReference
Human Knee CartilageCPPD% of ANK-positive cells64.1 ± 25.1%p < 0.001[9]
Human Knee CartilageOsteoarthritis (OA)% of ANK-positive cells22.4 ± 10.2%(vs. CPPD)[9]
Human Knee CartilageNormal (Trauma)% of ANK-positive cells(Similar to OA)(vs. CPPD)[9]
Table 1. Quantitative analysis of ANK protein expression in human articular cartilage.

Signaling Pathways and Regulation

Upstream Regulation of ANK Expression

ANKH expression is not static but is modulated by various extracellular signals, integrating inflammatory and metabolic cues into the regulation of PPi homeostasis.

  • Growth Factors: Transforming growth factor-β (TGF-β), a key cytokine in cartilage, is a potent inducer of ANKH expression.[10]

  • Metabolic Factors: Extracellular inorganic phosphate (Pi) levels can regulate ANK expression, forming a complex feedback loop.[1] Studies in osteoblasts have shown that Pi stimulates ANK expression via the phosphate transporter Pit-1.[1] Conversely, elevated PPi levels have been shown to depress ANK expression in osteoblasts.[1]

Downstream Effects and Associated Pathways

Dysregulated ANK function impacts chondrocyte behavior, contributing to a pro-mineralizing phenotype.

  • Chondrocyte Hypertrophy: In loss-of-function ank/ank mice, there is an increase in the number of hypertrophic chondrocytes.[1] This process, essential for endochondral ossification, is associated with mineralization. ANK appears to modulate this differentiation process, possibly through its effect on PPi and ATP signaling.[1]

  • Wnt/β-catenin Signaling: The accelerated chondrocyte hypertrophy in ank/ank mice is associated with the presence of nuclear β-catenin, a key effector of the canonical Wnt signaling pathway.[1] This suggests a link between ANK-mediated PPi/ATP levels and the regulation of Wnt signaling, a critical pathway in chondrocyte differentiation and cartilage homeostasis.[1][3]

Key Experimental Models and Protocols

The study of ANK's role in CPPD relies on a combination of in vitro, in vivo, and ex vivo experimental systems.

Fig 2. A typical experimental workflow for in vitro analysis of ANKH function.
In Vitro Models: Cell Culture Systems
  • Protocol: Overexpression in Cell Lines:

    • Cell Line Selection: Chondrogenic cell lines like ATDC5 or immortalized human chondrocytes (C-28/I2) are commonly used.[10][11]

    • Vector Construction: Human ANKH cDNA (wild-type or with a specific mutation) is cloned into a mammalian expression vector, often with a C-terminal tag (e.g., myc) for differentiation from endogenous protein.[11]

    • Transfection: Cells are transfected with wild-type, mutant, or empty vector constructs using standard lipid-based or electroporation methods. Stable transfectants are selected using an appropriate antibiotic.[11]

    • Analysis: Transfected cells are cultured, and endpoints such as mRNA expression (RT-qPCR), protein levels (Western blot), and extracellular PPi/ATP concentrations in the conditioned media are measured.[11]

In Vivo Models: Animal Studies

Spontaneous CPPD does not occur in mice, making the development of representative animal models challenging.[12][13]

Mouse ModelGenotypeKey Protein FunctionPPi Levels in BonePhenotypeReference
ank/ankSpontaneous mutationLoss-of-function ANKReduced by >75%Progressive joint ankylosis, hydroxyapatite (B223615) deposition[6][12]
Enpp1-/-KnockoutLoss-of-function ENPP1Virtually absent (<2.5%)Ectopic calcification[6]
Table 2. Key genetically modified mouse models used to study pyrophosphate metabolism.
  • Protocol: Characterization of the ank/ank Mouse Model:

    • Model: The ank/ank mouse is a naturally occurring model with a loss-of-function mutation in the Ank gene.[12]

    • Phenotypic Analysis: Mice develop progressive joint stiffness and ankylosis, typically within 6 months.[12]

    • Histology: Joint tissues are harvested, sectioned, and stained (e.g., H&E, Safranin-O) to assess cartilage degradation, inflammation, and mineralization.

    • Crystal Analysis: The deposited crystals are analyzed using techniques like X-ray diffraction or Fourier-transform infrared spectroscopy to confirm their composition as hydroxyapatite, not CPP.[12] This model is therefore more relevant for understanding the inhibitory role of PPi in mineralization than for studying CPP-specific inflammation.

Ex Vivo Models: Tissue Explant Analysis
  • Protocol: Immunohistochemistry for ANK in Joint Tissues:

    • Sample Collection: Articular tissues (cartilage, synovium) are obtained from patients undergoing joint replacement surgery for CPPD or OA, and from normal controls (e.g., post-mortem or trauma).[9]

    • Tissue Processing: Samples are fixed in formalin, decalcified if necessary, and embedded in paraffin.

    • Sectioning & Staining: 5-micron sections are cut and mounted on slides. Following deparaffinization and rehydration, antigen retrieval is performed.

    • Immunolabeling: Sections are incubated with a primary antibody specific to ANKH, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). A chromogen (e.g., DAB) is used to visualize the antibody binding.

    • Quantification: The percentage of ANK-positive cells and the staining intensity are quantified using light microscopy and image analysis software.[9]

ANK as a Therapeutic Target

Current Therapeutic Landscape for CPPD

Current treatments for CPPD are symptomatic and aimed at controlling inflammation during acute flares. They do not address the underlying crystal deposition.[14][15] Standard therapies include NSAIDs, colchicine, and corticosteroids.[14][16] For refractory cases, IL-1 inhibitors like anakinra have shown efficacy.[14] However, there are no approved disease-modifying therapies that can prevent or dissolve CPP crystals.

Targeting ANK Directly: The Case of Probenecid

The central role of ANKH in elevating ePPi makes it an attractive therapeutic target. Probenecid, an FDA-approved uricosuric agent used for gout, has been shown to inhibit ANKH activity.[1] By blocking ANKH's transport function, probenecid can reduce the efflux of PPi (or its precursor, ATP) and may therefore lower the pericellular concentration of PPi, potentially preventing CPP crystal formation. While not yet clinically validated for CPPD, this provides a strong rationale for exploring ANKH inhibitors as a targeted therapy.

Conclusion

The ANKH protein is a master regulator of extracellular pyrophosphate homeostasis and a pivotal player in the pathogenesis of both familial and sporadic CPPD. Its upregulation or gain-of-function activity directly leads to the supersaturation of PPi in the cartilage matrix, driving CPP crystal formation. While the precise molecular cargo of ANKH—be it PPi or ATP—remains an area of active investigation, its functional role as the primary conduit for increasing ePPi is well-established. The signaling pathways that control ANKH expression and the downstream consequences of its activity on chondrocyte differentiation are beginning to be delineated. The available evidence strongly supports the development of ANKH inhibitors as a novel, disease-modifying therapeutic strategy to prevent the fundamental pathogenic event in CPPD disease.

References

The Role of Ankyrin Repeats in Cellular Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin (ANK) repeats are among the most common protein-protein interaction motifs found in nature.[1] These 33-residue structural motifs, consisting of two alpha-helices and a beta-hairpin, are typically found in tandem arrays, forming elongated domains that act as scaffolds for the assembly of multiprotein complexes.[1] A primary function of ankyrin repeat-containing proteins is to link a diverse array of integral membrane proteins to the underlying spectrin-actin cytoskeleton. This tethering is crucial for the proper localization, stabilization, and function of numerous cellular transport proteins, including ion channels, exchangers, and pumps. This technical guide provides an in-depth overview of the involvement of ankyrin repeats in cellular transport, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Ankyrin-Mediated Scaffolding of Transport Proteins

Ankyrin proteins, such as Ankyrin-R (ANK1), Ankyrin-B (ANK2), and Ankyrin-G (ANK3), are master organizers of membrane domains.[2] They utilize their ankyrin repeat domains to bind to the cytoplasmic tails of various transport proteins, effectively anchoring them to specific subcellular locations. This scaffolding is essential for maintaining cellular polarity, excitability, and ion homeostasis.

Key Interactions and Quantitative Data

The interaction between ankyrin repeat domains and their binding partners is characterized by specific affinities, which can be quantified by the dissociation constant (Kd). The strength of these interactions is critical for the stable anchoring of transport proteins. Below is a summary of reported quantitative data for key ankyrin-transporter interactions.

Ankyrin ProteinInteracting Transport ProteinBinding Affinity (Kd)Method
Ankyrin-RBand 3 (Anion Exchanger 1)~13 nM (high affinity), ~130 nM (low affinity)[3]Kinetic analysis of 125I-ankyrin binding to inside-out erythrocyte membrane vesicles
Ankyrin-GE-cadherinSite 1: 1.8 µM, Site 2: 1.2 µM, Site 3: 2.1 µMIsothermal Titration Calorimetry (ITC)

Signaling Pathways Involving Ankyrin-Mediated Transport

Ankyrin-mediated scaffolding is not merely a static process. It is dynamically regulated by various signaling pathways, often involving post-translational modifications that modulate binding affinities and subcellular localization.

Ankyrin-G Dependent Trafficking of E-cadherin

Ankyrin-G plays a crucial role in establishing and maintaining epithelial cell polarity by regulating the localization of the cell adhesion molecule E-cadherin.[4][5][6][7] Ankyrin-G binds directly to the cytoplasmic domain of E-cadherin, linking it to the spectrin-based cytoskeleton.[4][5][6] This interaction is essential for the retention of E-cadherin at the lateral membrane and for its transport from the trans-Golgi network (TGN).[4][5] A conserved motif in the juxtamembrane domain of E-cadherin is responsible for both its interaction with ankyrin-G and for clathrin-mediated transcytosis of any apically mis-sorted E-cadherin back to the lateral membrane.[8]

AnkyrinG_Ecadherin_Pathway TGN E-cadherin Synthesis Vesicle Transport Vesicle TGN->Vesicle LateralMembrane Lateral Membrane AnkyrinG Ankyrin-G LateralMembrane->AnkyrinG ApicalMembrane Apical Membrane Clathrin Clathrin-mediated Endocytosis ApicalMembrane->Clathrin Recognition of Dileucine Motif Vesicle->LateralMembrane Targeting & Fusion Vesicle->ApicalMembrane Mis-sorting Spectrin Spectrin Cytoskeleton AnkyrinG->Spectrin Clathrin->LateralMembrane Transcytosis

Ankyrin-G mediated trafficking and retention of E-cadherin.
Ankyrin-B and Ion Homeostasis in Cardiomyocytes

In cardiac muscle cells, Ankyrin-B is a critical component of a macromolecular complex that includes the Na+/K+ ATPase (NKA) and the Na+/Ca2+ exchanger (NCX).[9][10][11][12][13] This complex is localized to the T-tubules, ensuring precise regulation of local Na+ and Ca2+ concentrations, which is vital for proper excitation-contraction coupling.[9][10][11][12] Disruption of the interaction between Ankyrin-B and NKA leads to altered NCX activity and can result in cardiac arrhythmias.[13] This signaling hub ensures that the activity of these two key ion transporters is spatially and functionally coordinated.

AnkyrinB_Ion_Homeostasis cluster_membrane Cardiomyocyte T-tubule Membrane AnkyrinB Ankyrin-B NKA Na+/K+ ATPase (NKA) AnkyrinB->NKA Scaffolding NCX Na+/Ca2+ Exchanger (NCX) AnkyrinB->NCX Scaffolding Spectrin Spectrin Cytoskeleton AnkyrinB->Spectrin Anchoring LocalNa Local [Na+] NKA->LocalNa Regulates LocalCa Local [Ca2+] NCX->LocalCa Regulates LocalNa->NCX Influences Activity ECCoupling Excitation-Contraction Coupling LocalCa->ECCoupling Modulates

Ankyrin-B coordinates ion transporters for cardiac homeostasis.
Regulation by Post-Translational Modifications

The function of ankyrin proteins and their interaction with transport machinery can be modulated by post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and palmitoylation.[14][15] For instance, phosphorylation can alter the binding affinity of ankyrins for their partners, providing a dynamic regulatory mechanism for cellular transport processes.[15] These modifications are key signaling events that can fine-tune the localization and activity of transport proteins in response to cellular cues.

Experimental Protocols

Studying the interaction between ankyrin repeat-containing proteins and cellular transport components often involves a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to verify the interaction between an ankyrin protein and a putative transport protein partner within a cellular context.

1. Cell Lysis

  • Harvest cultured cells (e.g., HEK293T or MDCK cells expressing the proteins of interest) by centrifugation.

  • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add Protein A/G agarose (B213101) beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

3. Immunoprecipitation

  • Add the primary antibody specific to the "bait" protein (e.g., anti-Ankyrin-G) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

4. Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody specific for the "prey" protein (the putative interacting transporter).

CoIP_Workflow start Cell Lysate (with Protein Complex) add_ab Add 'Bait' Antibody (e.g., anti-Ankyrin) start->add_ab incubate1 Incubate (Forms Ab-Bait-Prey Complex) add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate (Beads bind Ab) add_beads->incubate2 wash Wash Beads (Remove non-specific proteins) incubate2->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot (Probe for 'Prey' Protein) elute->analyze

Workflow for Co-Immunoprecipitation (Co-IP).
GST Pull-Down Assay for In Vitro Interactions

This assay is used to confirm a direct physical interaction between two proteins.

1. Expression and Purification of GST-fusion "Bait" Protein

  • Express a GST-tagged ankyrin repeat domain in E. coli.

  • Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.

  • Elute the purified protein or leave it immobilized on the beads.

2. Preparation of "Prey" Protein Lysate

  • Prepare a cell lysate from cells expressing the transport protein of interest (the "prey"), or use an in vitro transcription/translation system to produce the prey protein.

3. Binding Reaction

  • Incubate the immobilized GST-ankyrin "bait" with the "prey" protein lysate for 2-4 hours at 4°C with gentle rotation.

  • Use GST alone as a negative control to ensure the interaction is specific to the ankyrin domain.

4. Washing

  • Pellet the beads and wash them extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.

5. Elution and Detection

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer or by using excess free glutathione.

  • Analyze the eluate by SDS-PAGE and Western blotting with an antibody against the "prey" protein.

GST_Pull_Down_Workflow Bait GST-Ankyrin fusion protein ('Bait') Incubate Incubate Bait, Beads, and Prey Bait->Incubate Beads Glutathione Beads Beads->Incubate Prey Cell Lysate with 'Prey' Protein Prey->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Workflow for a GST Pull-Down Assay.
Yeast Two-Hybrid (Y2H) Screen for Identifying Novel Interactors

The Y2H system is a powerful genetic method to screen a library of potential "prey" proteins for interaction with a "bait" protein.

1. Plasmid Construction

  • Clone the cDNA of the ankyrin repeat domain into a "bait" vector, which fuses it to a DNA-binding domain (DBD) (e.g., Gal4-DBD).

  • A cDNA library from the tissue of interest is cloned into a "prey" vector, fusing the library proteins to a transcription activation domain (AD) (e.g., Gal4-AD).

2. Yeast Transformation and Mating

  • Transform a haploid yeast strain with the "bait" plasmid.

  • Transform a second haploid yeast strain of the opposite mating type with the "prey" library.

  • Mate the two yeast strains to create diploid cells containing both bait and prey plasmids.

3. Selection and Screening

  • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • This reconstituted transcription factor drives the expression of reporter genes that allow the yeast to grow on the selective media.

4. Identification of Interactors

  • Isolate the "prey" plasmids from the positive yeast colonies.

  • Sequence the cDNA insert to identify the novel interacting protein.

Conclusion

Ankyrin repeat domains are fundamental to the organization and regulation of cellular transport. By acting as molecular scaffolds, they ensure the precise localization and functional coordination of a wide range of ion channels and transporters. The study of these interactions, through techniques like co-immunoprecipitation and pull-down assays, continues to elucidate the intricate mechanisms governing cellular homeostasis. Understanding these ankyrin-mediated transport pathways is not only crucial for basic cell biology but also holds significant promise for the development of novel therapeutic strategies targeting diseases associated with defects in protein trafficking and membrane organization.

References

Progressive Ankylosis Protein (ANK): A Technical Guide to Function and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The progressive ankylosis protein (ANK), the human homolog of which is encoded by the ANKH gene, is a multi-pass transmembrane protein critical for regulating inorganic pyrophosphate (PPi) homeostasis.[1][2] Its primary function involves transporting intracellular PPi into the extracellular environment, where PPi acts as a key inhibitor of mineralization.[2][3][4] Dysregulation of ANK function, arising from genetic mutations, leads to a spectrum of skeletal and joint diseases. Loss-of-function mutations are associated with excessive mineralization and bone overgrowth, as seen in craniometaphyseal dysplasia (CMD), while gain-of-function mutations result in the pathologic deposition of calcium pyrophosphate (CPP) crystals, causing conditions like chondrocalcinosis.[1][5][6][7] Beyond its role as a PPi transporter, ANK is implicated in ATP transport, cellular differentiation, and key signaling pathways, making it a complex and compelling target for therapeutic development in metabolic and skeletal disorders.

ANK Protein: Structure and Core Function

The ANK protein is a 492-amino acid, multi-pass transmembrane protein that plays a central role in cellular pyrophosphate and ATP transport.[1] Its precise three-dimensional structure remains unknown, but it is predicted to have multiple membrane-spanning domains that form a channel.[8]

Subcellular Localization

ANK is not confined to the plasma membrane. It has been shown to localize to the trans-Golgi network (TGN), clathrin-coated vesicles, and endosomes.[9][10] This suggests ANK's function extends beyond simple plasma membrane transport to include regulation of membrane traffic and protein sorting at the TGN/endosomal interface.[9][10] This cycling between compartments is dependent on clathrin and associated adaptor protein (AP) complexes.[10]

Molecular Function: PPi and ATP Transport

The principal and most well-characterized function of ANK is the transport of inorganic pyrophosphate (PPi) from the cytosol to the extracellular milieu.[2][11]

  • PPi Efflux: Overexpression of wild-type ANK in cells leads to increased extracellular PPi and decreased intracellular PPi levels.[1]

  • Inhibition of Mineralization: Extracellular PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation and deposition.[3][5] By controlling extracellular PPi levels, ANK plays a vital role in preventing pathological calcification in tissues like articular cartilage.[3]

There is also compelling evidence that ANK mediates or regulates the transport of ATP. Probenecid, an ANK activity blocker, has been shown to suppress ATP efflux in chondrocytes.[1] This ATP can then be hydrolyzed by ectoenzymes like ENPP1 to generate additional extracellular PPi.[1]

ANK in Cellular Signaling and Regulation

ANK function is integrated with several key cellular signaling pathways, particularly those governing cell differentiation and bone metabolism.

Regulation of ANK Expression

ANK expression is subject to regulation by various factors, indicating its role is dynamically controlled in response to cellular needs and environmental cues.

  • Transforming Growth Factor-β (TGF-β): TGF-β1 has been shown to induce Ank mRNA expression in chondrocytes, suggesting a role for this pathway in modulating mineralization processes.[12]

  • Hypoxia: ANK expression is repressed in hypoxic environments, a process regulated by Hypoxia-Inducible Factor 1 (HIF-1).[13] This is relevant in tissues like cartilage, which have varying oxygen tensions.[13]

Wnt/β-catenin Signaling

ANK plays a critical role in the adipogenic/osteogenic fate decision of mesenchymal precursor cells, partly through its influence on Wnt/β-catenin signaling.[11][14]

  • Mechanism: The cytoplasmic C-terminal of ANK binds to TIPRL, an inhibitor of protein phosphatase 2a (PP2a).[15] Since PP2a inhibits Wnt/β-catenin signaling, ANK's interaction with TIPRL leads to the promotion of this pathway.[15]

  • Functional Consequence: Lack of functional ANK in bone marrow stromal cells (BMSCs) from ank/ank mice results in decreased expression of Wnt ligands and receptors, leading to reduced osteogenic potential and increased adipogenic differentiation.[11][14]

The diagram below illustrates the central role of ANK in regulating extracellular PPi and influencing cellular signaling.

ANK_Signaling_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space ATP_in Intracellular ATP PPi_in Intracellular PPi ATP_in->PPi_in Metabolism ANK ANK Protein ATP_in->ANK efflux PPi_in->ANK TIPRL TIPRL ANK->TIPRL binds ATP_out Extracellular ATP ANK->ATP_out PPi_out Extracellular PPi ANK->PPi_out PPi Transport Wnt_Pathway Wnt/β-catenin Signaling Osteogenesis Osteoblast Differentiation Wnt_Pathway->Osteogenesis promotes PP2a PP2a TIPRL->PP2a inhibits PP2a->Wnt_Pathway inhibits ENPP1 ENPP1 ENPP1->PPi_out hydrolyzes to TNAP TNAP Pi Pi TNAP->Pi hydrolyzes to ATP_out->ENPP1 PPi_out->TNAP Mineralization Hydroxyapatite Crystal Formation PPi_out->Mineralization inhibits Pi->Osteogenesis

ANK's central role in PPi homeostasis and Wnt signaling.

Role of ANK in Disease

Mutations in the ANKH gene result in two distinct classes of skeletal disease based on whether the mutation causes a loss or gain of protein function.[7]

Loss-of-Function Diseases

Loss-of-function mutations reduce the transport of PPi out of the cell, leading to low extracellular PPi levels. This disinhibition of mineralization results in pathologic hydroxyapatite deposition and bone overgrowth.

  • Craniometaphyseal Dysplasia (CMD): This rare skeletal disorder is caused by autosomal dominant mutations in ANKH.[6][16] It is characterized by progressive thickening of the craniofacial bones and abnormal flaring of the metaphyses in long bones.[6][17] The mutations are typically in-frame deletions or insertions that cluster in a cytosolic domain of the ANK protein.[6][16]

  • Progressive Ankylosis (in mice): The ank/ank mouse model has a recessive nonsense mutation that results in a truncated, nonfunctional ANK protein.[2][18] These mice exhibit severe arthritis, joint fusion, and widespread hydroxyapatite crystal deposition.[18] They also display an osteopenic phenotype due to impaired osteoblast differentiation.[2][15]

Gain-of-Function Diseases

Gain-of-function mutations are thought to increase the transport of PPi into the extracellular space, leading to elevated PPi levels that promote the formation and deposition of calcium pyrophosphate dihydrate (CPPD) crystals.

  • Chondrocalcinosis (CC) / Calcium Pyrophosphate Deposition (CPPD) Disease: This is a common form of arthritis, particularly in the elderly, caused by CPPD crystal deposition in articular cartilage.[5][19] Familial forms of chondrocalcinosis (CCAL2) have been linked to dominant mutations in the ANKH gene.[5][20] These mutations, which include amino acid substitutions and insertions, lead to increased ANK activity.[5][20] In sporadic osteoarthritis, ANK expression is also highly upregulated, contributing to calcification.[3][21]

The logical flow from mutation type to disease phenotype is outlined below.

ANK_Disease_Pathophysiology A ANKH Gene Mutation B1 Loss-of-Function (LOF) (e.g., in-frame deletions, nonsense) A->B1 B2 Gain-of-Function (GOF) (e.g., substitutions, insertions) A->B2 C1 Decreased Extracellular PPi Transport B1->C1 C2 Increased Extracellular PPi Transport B2->C2 D1 Reduced Inhibition of Mineralization C1->D1 D2 Supersaturation of Extracellular PPi C2->D2 E1 Pathologic Hydroxyapatite (HA) Crystal Deposition D1->E1 E2 Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition D2->E2 F1 Craniometaphyseal Dysplasia (CMD) E1->F1 F2 Progressive Ankylosis (mice) E1->F2 F3 Chondrocalcinosis (CCAL2) CPPD Disease E2->F3

Relationship between ANK mutation type and disease pathology.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ANK function and expression.

Table 1: Effects of ANK Modulation on Pyrophosphate and Gene Expression

Experimental System Modulation of ANK Measured Parameter Result Citation
Normal Chondrocytes Transfection with wild-type ANK Extracellular PPi (ecPPi) 5-fold increase (to ~100 nM) [21]
Normal Chondrocytes Transfection with wild-type ANK Chondrocyte MMP-13 Induction [21]
Prehypertrophic Chondrocytes Treatment with TGF-β1 Ank mRNA expression ~4-fold induction [12]
MC3T3-E1 Osteoblastic Cells siRNA suppression of ANK Osterix gene expression Decrease [22]

| MC3T3-E1 Osteoblastic Cells | siRNA suppression of ANK | Runx2 gene expression | Increase |[22] |

Table 2: ANKH Mutations and Associated Human Diseases

Disease Inheritance Mutation Type Effect on ANK Function Consequence Citations
Craniometaphyseal Dysplasia (CMD) Autosomal Dominant In-frame deletions/insertions (e.g., Phe377del) Loss-of-Function Decreased ecPPi, bone overgrowth [6][17][18][23]

| Familial Chondrocalcinosis (CCAL2) | Autosomal Dominant | Amino acid substitutions, start site mutation | Gain-of-Function | Increased ecPPi, CPPD crystal deposition |[5][7][18][20] |

Key Experimental Protocols

This section details common methodologies used to investigate ANK function.

Protocol: siRNA-Mediated Knockdown of ANK for Osteoblast Differentiation Assay
  • Objective: To assess the role of ANK in osteoblast differentiation by suppressing its expression and measuring downstream markers. Based on methodologies described for MC3T3-E1 cells.[22]

  • Materials:

    • MC3T3-E1 pre-osteoblastic cell line

    • Cell culture medium (e.g., alpha-MEM with 10% FBS)

    • siRNA targeting mouse Ank and non-targeting control siRNA

    • Lipofectamine RNAiMAX or similar transfection reagent

    • Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)

    • RNA extraction kit (e.g., TRIzol)

    • qRT-PCR reagents and primers for Ank, Osterix, Runx2, Alkaline Phosphatase, etc.

    • Alkaline Phosphatase (ALP) staining kit

    • Alizarin Red S staining solution for mineralization

  • Procedure:

    • Cell Seeding: Plate MC3T3-E1 cells in 6-well plates to reach 50-60% confluency at the time of transfection.

    • Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Transfect cells with Ank-targeting siRNA or control siRNA.

    • Induction of Differentiation: After 24-48 hours post-transfection, switch to osteogenic differentiation medium.

    • Gene Expression Analysis (Day 3-7): Harvest cells, extract total RNA, and perform qRT-PCR to confirm Ank knockdown and quantify the expression of osteogenic markers like Osterix and Runx2.

    • ALP Activity (Day 7-10): Fix cells and perform ALP staining to visualize early osteoblast activity.

    • Mineralization Assay (Day 21-28): Fix cells and stain with Alizarin Red S to visualize calcium deposition, an indicator of late-stage osteoblast differentiation and matrix mineralization.

Protocol: PPi Transport Assay
  • Objective: To measure the transport of PPi across the cell membrane following overexpression or knockdown of ANK. Based on principles described in the literature.[1]

  • Materials:

    • HEK293 or COS-7 cells

    • Expression vector for wild-type or mutant ANKH

    • Transfection reagent (e.g., Lipofectamine 2000)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • PPi quantification kit (e.g., enzymatic assay that couples PPi hydrolysis to a colorimetric or fluorometric readout)

  • Procedure:

    • Transfection: Transfect cells with the ANKH expression vector or an empty vector control. Allow 48 hours for protein expression.

    • Cell Wash: Gently wash the cells with assay buffer to remove PPi from the culture medium.

    • Transport Incubation: Add fresh, pre-warmed assay buffer to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Sample Collection: Collect the assay buffer (supernatant), which now contains the extracellular PPi. Also, lyse the cells to collect the intracellular fraction.

    • PPi Quantification: Measure the PPi concentration in both the extracellular and intracellular fractions using a PPi quantification kit.

    • Data Normalization: Normalize PPi levels to total protein concentration in the cell lysate to account for differences in cell number. Compare PPi levels between ANK-overexpressing cells and controls.

The general workflow for studying ANK function is depicted in the following diagram.

Experimental_Workflow A Cell Model Selection (e.g., Chondrocytes, Osteoblasts, BMSCs) B Genetic Manipulation A->B C1 ANK Overexpression (WT or Mutant Plasmid) B->C1 C2 ANK Knockdown (siRNA or shRNA) B->C2 D Functional Assays C1->D C2->D E1 PPi / ATP Transport Assay D->E1 E2 Gene Expression Analysis (qRT-PCR) D->E2 E3 Cell Differentiation & Mineralization (ALP, Alizarin Red Staining) D->E3 E4 Signaling Pathway Analysis (Luciferase Reporter, Western Blot) D->E4 F Data Analysis & Interpretation E1->F E2->F E3->F E4->F

A generalized experimental workflow for ANK functional analysis.

Therapeutic Implications and Future Directions

The central role of ANK in controlling mineralization makes it a promising therapeutic target.

  • For CPPD/Chondrocalcinosis: Developing inhibitors of ANK could reduce extracellular PPi and prevent or dissolve CPPD crystals. Probenecid is a known but non-specific inhibitor of ANK activity.[1]

  • For CMD: Strategies to enhance ANK function or bypass its defective transport could potentially ameliorate the bone overgrowth phenotype.

  • For Osteoporosis and Bone Repair: Given ANK's role in promoting osteogenic differentiation via Wnt signaling, modulating ANK activity could represent a novel approach to enhance bone formation and fracture healing.[2][15]

Future research should focus on elucidating the precise 3D structure of ANK to enable structure-based drug design, identifying more specific and potent modulators of its transport activity, and further unraveling its interactions with other cellular pathways beyond PPi homeostasis.

References

A Technical Guide to the Natural Sources of Ankyrin Repeat Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin repeat proteins represent one of the most abundant classes of protein-protein interaction modules in nature.[1][2][3] Found across all domains of life—eukaryotes, bacteria, and archaea—and in some viruses, these proteins are characterized by a tandem array of a repeating structural motif of approximately 33 amino acids.[1][2][3][4][5] This conserved structure, typically consisting of two alpha-helices and a beta-hairpin, folds into an elongated solenoid, creating a versatile scaffold for mediating a vast array of cellular processes. This guide provides a comprehensive overview of the natural sources of ankyrin repeat peptides, detailing their identification, purification, and characterization, with a focus on methodologies and quantitative data relevant to research and drug development.

Natural Sources and Functions of Ankyrin Repeat Proteins

Ankyrin repeat proteins are ubiquitous in eukaryotes, where they participate in a multitude of cellular functions, including signal transduction, transcriptional regulation, cell cycle control, and cytoskeletal organization.[1][2][6][7] In bacteria, ankyrin repeat proteins are often implicated in host-pathogen interactions, frequently acquired through horizontal gene transfer, and play a role in manipulating host cellular processes.[2]

Below is a summary of notable naturally occurring ankyrin repeat proteins, their sources, and their primary functions.

Organism/VirusProtein NameNumber of Ankyrin RepeatsFunction/RoleBinding Affinity (Kd)
Homo sapiensAnkyrin-R24Links the spectrin-based cytoskeleton to the plasma membrane in erythrocytes.-
Homo sapiensIκBα6Inhibits the NF-κB transcription factor, playing a crucial role in the inflammatory response.[1][6]Low nanomolar range with NF-κB[8]
Homo sapiensBcl-37Atypical IκB protein that can act as a transcriptional co-activator or co-repressor for NF-κB.-
Homo sapiensp16INK4a4Cyclin-dependent kinase inhibitor that regulates the cell cycle.[1]-
Drosophila melanogasterNotch7A transmembrane receptor involved in cell-cell signaling and developmental processes.[1][2]-
Saccharomyces cerevisiaeSwi6/Cdc10~7Cell cycle regulators involved in the G1/S transition.[1]-
PoxvirusesVariousVariableEvasion of host immune responses.[2]-
Giardia lambliaORF EAA3975634Function not fully characterized, represents the largest known number of repeats in a single protein.[1][2]-

Experimental Protocols for the Study of Natural Ankyrin Repeat Proteins

The identification, purification, and characterization of endogenous ankyrin repeat proteins are crucial for understanding their biological roles and for their potential development as therapeutic agents. The following sections provide detailed methodologies for key experiments.

Identification of Novel Ankyrin Repeat Proteins

Tandem Mass Spectrometry (MS/MS) is a powerful tool for identifying proteins from complex biological samples.

  • Sample Preparation :

    • Extract total protein from the desired cells or tissues using a lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).[9]

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Perform in-solution or in-gel digestion of the protein mixture, typically with trypsin.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis :

    • Separate the resulting peptides by reverse-phase liquid chromatography.[10]

    • Introduce the peptides into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Select individual peptide ions for fragmentation in a collision cell.[10]

    • Measure the m/z of the fragment ions (MS2 scan).[10]

  • Data Analysis :

    • Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against a protein sequence database.[10]

    • The software identifies the protein by finding the best match between the experimental fragmentation pattern and the theoretical fragmentation of peptides from the database.

Purification of Endogenous Ankyrin Repeat Proteins

Immunoprecipitation (IP) is a specific method for isolating a protein of interest from a crude lysate.

  • Lysis Buffer : A non-denaturing lysis buffer is often preferred to maintain protein-protein interactions. A common choice is a Tris-based buffer containing mild non-ionic detergents (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease inhibitors).[9]

  • Procedure :

    • Prepare cell lysate as described above.

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the ankyrin repeat protein of interest overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the antibody-antigen complex and incubate for 1-3 hours at 4°C.

    • Pellet the beads by centrifugation and wash several times with cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).[9]

Affinity Chromatography is a scalable method for purifying proteins based on specific binding interactions.

  • Resin Selection : The choice of resin depends on the specific ankyrin repeat protein and its known interaction partners. If a specific binding partner is known, it can be immobilized on the resin. Alternatively, if the protein is recombinantly expressed with a tag (e.g., His-tag, GST-tag), corresponding affinity resins (e.g., Ni-NTA, Glutathione) can be used.[11]

  • Elution Conditions : Elution is typically achieved by changing the pH, ionic strength, or by adding a competitive binder to disrupt the specific interaction.[12][13]

Size-Exclusion Chromatography (SEC) separates proteins based on their hydrodynamic radius and is often used as a final polishing step in purification.

  • Column Selection : The choice of SEC column depends on the molecular weight of the target ankyrin repeat protein. Columns with different pore sizes are available to separate a wide range of molecular weights.[14][15]

  • Mobile Phase : An isocratic mobile phase, typically a buffered saline solution (e.g., PBS or Tris-buffered saline), is used.[16][17]

Characterization of Purified Ankyrin Repeat Proteins

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of proteins.

  • Sample Preparation :

    • The protein sample must be highly pure (>95%).[18]

    • Buffer components should have low absorbance in the far-UV region (190-260 nm). Phosphate or Tris buffers at low concentrations (5-20 mM) are commonly used.[19]

    • Protein concentration should be in the range of 0.1-1 mg/mL for far-UV CD.[19]

  • Data Acquisition and Analysis :

    • A CD spectrum is obtained by measuring the differential absorption of left and right circularly polarized light over a range of wavelengths.

    • The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information.

  • Sample Preparation :

    • Requires highly pure and concentrated protein samples (typically >0.1 mM).

    • The protein is usually isotopically labeled (15N, 13C) for multidimensional NMR experiments.

    • The buffer should be chosen to maintain protein stability and solubility at high concentrations.

  • Data Acquisition and Analysis :

    • A series of multidimensional NMR experiments (e.g., HSQC, HNCO, NOESY) are performed to assign the chemical shifts of the protein's nuclei and to obtain distance and dihedral angle restraints.

    • This information is then used to calculate a three-dimensional structure of the protein in solution.

Natural Inhibitors of Ankyrin Repeat Protein Interactions

Several naturally occurring proteins utilize their ankyrin repeat domains to act as inhibitors of specific cellular processes. Understanding these natural inhibitors can provide valuable insights for the design of novel therapeutics.

InhibitorTargetMechanism of Action
IκBα NF-κBThe ankyrin repeats of IκBα bind to the nuclear localization signal of NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus and subsequent activation of target genes.[6]
Bcl-3 p50/p52 homodimers of NF-κBThe ankyrin repeats of Bcl-3 interact with p50 or p52 homodimers, modulating their transcriptional activity.
p16INK4a, p18INK4c, p19INK4d Cyclin-dependent kinases 4 and 6 (CDK4/6)These ankyrin repeat-containing proteins bind to CDK4/6, preventing their association with cyclin D and thereby inhibiting cell cycle progression.[1]
Notch-regulated ankyrin repeat protein (NRARP) Notch signaling pathwayNRARP acts as a negative feedback regulator by interacting with components of the Notch signaling pathway.[6]

Visualizing Workflows and Pathways

Experimental Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel ankyrin repeat proteins from a natural source.

experimental_workflow cluster_identification Identification cluster_purification Purification cluster_characterization Characterization cell_lysate Cell/Tissue Lysate protein_digestion Protein Digestion (Trypsin) cell_lysate->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms database_search Database Search lc_msms->database_search protein_id Protein Identification database_search->protein_id immunoprecipitation Immunoprecipitation protein_id->immunoprecipitation affinity_chrom Affinity Chromatography immunoprecipitation->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec cd_spec CD Spectroscopy sec->cd_spec nmr_spec NMR Spectroscopy sec->nmr_spec

Caption: Workflow for ankyrin repeat protein discovery.

Signaling Pathway: NF-κB Inhibition by IκBα

This diagram illustrates the canonical NF-κB signaling pathway and its inhibition by the ankyrin repeat protein IκBα.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Release of NF-κB ub_ps Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_ps Targeting nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb IκBα ikk IKK Complex ikk->ikb_nfkb Phosphorylation signal Upstream Signal (e.g., TNF-α, IL-1) signal->ikk ub_ps->ikb Degradation of IκBα gene_exp Target Gene Expression (Inflammation, Immunity) nfkb_nuc->gene_exp Activation

Caption: IκBα-mediated inhibition of NF-κB signaling.

Conclusion

Naturally occurring ankyrin repeat proteins represent a vast and functionally diverse class of molecules with significant potential for basic research and therapeutic development. Their modular nature and inherent stability make them attractive scaffolds for protein engineering and drug design. The methodologies outlined in this guide provide a framework for the exploration and characterization of these fascinating proteins from their natural sources, paving the way for new discoveries and applications in medicine and biotechnology.

References

Predicting Ankyrin Repeat Domains from Sequence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals

Ankyrin repeat (AR) domains are one of the most common protein-protein interaction motifs found in nature, appearing in proteins across all domains of life.[1][2] These domains are crucial for a vast array of cellular processes, including cell cycle regulation, transcriptional control, cytoskeletal integrity, and signaling pathways.[1][3] Structurally, an ankyrin repeat consists of a conserved ~33 amino acid motif that folds into a characteristic helix-loop-helix-β-hairpin/loop structure.[3][4] Multiple repeats stack together to form an elongated, solenoid-like domain that provides a versatile scaffold for recognizing and binding a wide range of protein partners.[5][6]

Given their central role in cellular function and their association with numerous human diseases, ankyrin repeat-containing proteins are increasingly recognized as important targets for drug development.[1] Accurate identification of these domains from primary amino acid sequences is the foundational step for structural and functional characterization, and for the rational design of therapeutic interventions. This guide provides a technical overview of the computational methods used to predict ankyrin repeat domains, the experimental protocols required for their validation, and their functional context within cellular signaling.

Section 1: Computational Prediction of Ankyrin Repeat Domains

Identifying ankyrin repeats from a protein sequence can be challenging due to sequence variability, especially in the terminal repeats which often diverge from the consensus to interact favorably with the solvent.[3] Several computational approaches have been developed to tackle this, ranging from profile-based methods to more advanced machine learning models.

A general workflow for the computational prediction and subsequent validation of protein domains is essential for systematic analysis.[7][8][9]

Logical Workflow for Ankyrin Repeat Domain Prediction & Validation

The process begins with a protein sequence and moves through computational prediction to rigorous experimental validation, ensuring a high-confidence characterization of the ankyrin repeat domain.

Prediction_Workflow Prediction & Validation Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Seq Input Protein Sequence (FASTA) Tools Domain Prediction Tools (Pfam, SMART, HHpred) Seq->Tools Putative Identify Putative Ankyrin Repeats Tools->Putative Model 3D Structure Modeling (e.g., AlphaFold2) Putative->Model Express Protein Expression & Purification Model->Express Proceed to Validation Biophys Biophysical Analysis (Circular Dichroism) Express->Biophys Struct Structure Determination (X-ray Crystallography) Biophys->Struct Final Validated ARD Structure & Function Struct->Final

A logical workflow for predicting and validating Ankyrin Repeats.
Key Prediction Methods

  • Profile-Based Methods: These are the most common approaches and rely on databases of known protein domains.

    • Pfam (Protein Families): Utilizes Hidden Markov Models (HMMs) built from multiple sequence alignments of known ankyrin repeat domains. It is effective at identifying canonical repeats.

    • SMART (Simple Modular Architecture Research Tool): Similar to Pfam, SMART identifies domains and provides information about protein architecture. Analysis of the SMART and Pfam databases suggests the most common number of repeats per protein is between two and three.[3]

    • InterPro: A database that integrates information from several databases, including Pfam and SMART, to provide a comprehensive annotation of protein domains.[8]

  • Structure-Based Methods (Threading): These methods predict structure by fitting a sequence to a library of known protein folds.

    • Phyre2 (Protein Homology/analogY Recognition Engine): Can be useful for identifying ARDs, especially if sequence homology is low but the characteristic fold is conserved.

  • Machine Learning & Deep Learning: Newer methods leverage complex algorithms to learn the features of ankyrin repeats.

    • Deep Neural Networks (DNNs) & LSTMs: Models like Res-Dom use deep residual networks and bidirectional LSTMs to predict domain boundaries from sequence, which can be more accurate than template-based methods when homologous sequences are scarce.[10]

Performance of Prediction Methods

The accuracy of prediction tools is critical. While comprehensive, up-to-date benchmarks specifically for ankyrin repeat predictors are not always available, performance is generally evaluated using metrics like sensitivity and specificity on curated datasets.[11][12] It's important to note that many tools perform well on canonical repeats but may struggle with highly divergent or terminal repeats.[3]

Method Type Common Tools General Strengths General Weaknesses
Profile HMMs Pfam, SMARTHigh sensitivity for known repeat families; fast and widely used.Lower accuracy for highly divergent or novel repeats; difficulty with terminal repeats.[3]
Structure Threading Phyre2, I-TASSERCan identify domains based on fold similarity even with low sequence identity.Computationally more intensive; dependent on the quality of the structural library.
Machine Learning Custom DNNs, Res-DomCan outperform other methods when few homologous sequences exist; good at defining boundaries.[10]Requires large, high-quality training datasets; may be less interpretable.
Graph-Based (Structure) AnkPredUses the 3D structure graph to detect repeats, useful for identifying new family members from structural data.[13][14]Requires a known or accurately predicted 3D structure as input.

Section 2: Experimental Validation Protocols

Computational predictions must be validated experimentally to confirm the presence, boundaries, and structure of an ankyrin repeat domain. This typically involves recombinant protein expression followed by biophysical and structural analysis.

Experimental Workflow for ARD Validation

This workflow outlines the key steps from gene synthesis to high-resolution structure determination.

Experimental_Workflow Experimental Validation Workflow cluster_gene Cloning & Expression cluster_purify Purification cluster_characterize Characterization & Structure Gene Synthesize & Clone Gene into Expression Vector Transform Transform into Expression Host (e.g., E. coli) Gene->Transform Express Induce Protein Expression Transform->Express Harvest Cell Lysis & Harvest Express->Harvest IMAC Affinity Chromatography (e.g., IMAC for His-tag) Harvest->IMAC SEC Size-Exclusion Chromatography (SEC) for Purity IMAC->SEC CD Circular Dichroism (CD) (Confirm α-helical fold) SEC->CD Crystal Crystallization Screening (Vapor Diffusion) CD->Crystal Data X-ray Diffraction Data Collection Crystal->Data Structure Structure Solution & Refinement Data->Structure

A standard workflow for the experimental validation of a predicted ARD.
Protocol 1: Recombinant Expression and Purification

This protocol is a generalized procedure for obtaining pure ankyrin repeat protein.

  • Gene Cloning: The DNA sequence corresponding to the predicted ankyrin repeat domain is synthesized and cloned into a bacterial expression vector (e.g., pET series), often with an N-terminal or C-terminal affinity tag (e.g., Hexa-histidine tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A small-scale culture is grown and protein expression is induced (e.g., with IPTG). Expression conditions (temperature, induction time) are optimized.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication). The lysate is clarified by high-speed centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed, and the protein is eluted.

  • Size-Exclusion Chromatography (SEC): For higher purity, the eluted protein is subjected to SEC. This step separates the protein from aggregates and other contaminants, ensuring a monodisperse sample, which is critical for crystallization.[15]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method to confirm that the purified protein is folded and possesses the characteristic α-helical content of ankyrin repeats.[4][16]

  • Sample Preparation: The purified protein is dialyzed into a suitable, non-absorbing buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.4).[17] The protein concentration should be low, typically 0.1-1 mg/mL for far-UV CD.[17] The sample must be free of particulates.[17]

  • Data Acquisition: A far-UV spectrum (typically 190-260 nm) is recorded at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.[17][18]

  • Data Analysis: A correctly folded ankyrin repeat domain will exhibit a characteristic α-helical spectrum with double minima around 208 nm and 222 nm.[4][19] This confirms the presence of the expected secondary structure.

Protocol 3: High-Resolution Structure Determination by X-ray Crystallography

X-ray crystallography provides atomic-level detail of the ankyrin repeat domain, definitively confirming its structure and boundaries.[15][20]

  • Crystallization Screening: The highly pure and concentrated protein is used in crystallization screens. The hanging or sitting drop vapor diffusion method is commonly employed, where small drops of the protein are mixed with a reservoir solution containing a precipitant (e.g., PEG 4000).[21][22] A wide range of conditions are screened to find those that yield protein crystals.

  • Crystal Optimization and Cryoprotection: Conditions that produce initial crystals are optimized to improve crystal size and quality. Before data collection, crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution with added glycerol (B35011) or PEG) and flash-frozen in liquid nitrogen to prevent radiation damage.[21][22]

  • Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[22] The crystal is rotated to collect a complete dataset.[21][22]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein.[21] An atomic model is built into this map and refined to produce the final, high-resolution 3D structure.[21]

Section 3: Functional Context - The Role of Ankyrin Repeats in NF-κB Signaling

Ankyrin repeats are critical components of many signaling pathways. A classic example is the role of the inhibitor of κB alpha (IκBα) in regulating the Nuclear Factor-κB (NF-κB) signaling pathway, which is central to the immune response, inflammation, and cell survival.[23][24][25] The ankyrin repeat domain of IκBα binds to the NF-κB transcription factor, sequestering it in the cytoplasm in an inactive state.[24][26]

Canonical NF-κB Signaling Pathway

Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[24][25][27] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[23][25][26] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[23][24]

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus stimulus_node stimulus_node receptor_node receptor_node kinase_node kinase_node inhibitor_node inhibitor_node tf_node tf_node process_node process_node TNFa Stimulus (e.g., TNF-α) TNFR Cell Receptor (TNFR) TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) Cytoplasm IKK->IkBa_NFkB Phosphorylates IκBα Degradation Proteasomal Degradation IkBa IκBα (Ankyrin Repeats) IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->Degradation Ubiquitination NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates DNA Target Gene Transcription NFkB_nuc->DNA Activates Degradation->NFkB Releases

References

Biophysical Properties of Ankyrin Repeat Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biophysical properties of ankyrin repeat peptides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or interested in this versatile class of proteins. This guide details their structural characteristics, stability, folding dynamics, and binding thermodynamics and kinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Biophysical and Structural Characteristics

Ankyrin repeat proteins are a ubiquitous class of non-globular proteins found across all domains of life, playing a crucial role in mediating protein-protein interactions.[1][2] Their structure is modular, built from tandem arrays of a repeating structural motif of approximately 33 amino acids.[2] Each repeat characteristically folds into a β-turn followed by two antiparallel α-helices, which stack together to form an elongated, solenoid structure with a distinctive L-shaped cross-section.[2][3] This extended structure presents a large, grooved surface that is ideal for molecular recognition.[1][3]

Designed Ankyrin Repeat Proteins (DARPins) are a class of engineered ankyrin repeat proteins that have been optimized for high stability and affinity.[4][5] They are constructed from consensus-sequence repeats and are flanked by N- and C-terminal capping repeats that shield the hydrophobic core, enhancing their solubility and stability.[4][6] The modular nature of ankyrin repeats allows for the creation of libraries with vast diversity, from which binders to a wide array of targets can be selected.[5]

Quantitative Data on Biophysical Properties

The stability and binding affinity of ankyrin repeat proteins are critical parameters for their application in research and therapeutics. The following tables summarize key quantitative data for a selection of natural and designed ankyrin repeat proteins.

Table 1: Thermodynamic Stability of Ankyrin Repeat Proteins
Protein/ConstructNumber of RepeatsMethodTm (°C)ΔG (kcal/mol)ConditionsReference(s)
Myotrophin4Equilibrium Denaturation53.15.8pH 7.0[7][8]
p16INK4a4Equilibrium Denaturation-3.1-[6]
IκBα6DSC/CD42--[7][9]
Notch Ankyrin Domain (Nank1-7*)7Equilibrium Denaturation-8.03pH 8.0
Designed N2C (E2_5)4 (2 internal)GdmCl Denaturation-9.5-[6]
Designed N3C (E3_5)5 (3 internal)GdmCl Denaturation-15.2-[6]
Designed N4C (E4_8)6 (4 internal)GdmCl Denaturation-21.0-[6]
Designed 3ANK3Thermal Denaturation69.4-pH 7.0
Designed 4ANK4Thermal Denaturation81.3-pH 7.0[10]
DARPin N1C_v013 (1 internal)CD74.5-PBS[4]
DARPin N1C_v04 (Asp17Ala)3 (1 internal)CD82.4-PBS[4]
DARPin N1C_v05 (Asp17Leu)3 (1 internal)CD84.6-PBS[4]
Table 2: Binding Kinetics and Affinity of Ankyrin Repeat Proteins
Ankyrin Repeat ProteinTargetMethodKD (nM)kon (M-1s-1)koff (s-1)Reference(s)
DARPin K2CagICNot Specified<10--[11]
DARPin K5CagICNot Specified<10--[11]
DARPin G3-HP1HER2Not SpecifiedpM range--[12]
Hsp60 WTα-synucleinSPR4.29--[13]
Hsp60 GWα-synucleinSPR0.963--[13]
DARPin (unspecified)Target XNot Specified<10--[14]
DARPin (unspecified)Target YNot Specified<10--[14]
G3-ABD-DOTAHuman Serum AlbuminSPR0.4 ± 0.1(2.7 ± 0.1) x 105(1.1 ± 0.1) x 10-4[15]
ABD-G3-DOTAHuman Serum AlbuminSPR4.1 ± 0.4(2.0 ± 0.1) x 105(8.1 ± 0.1) x 10-4[15]

Experimental Protocols

Accurate characterization of the biophysical properties of ankyrin repeat proteins relies on a suite of standard laboratory techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification

High-purity protein is a prerequisite for all biophysical studies.

  • Expression: Ankyrin repeat proteins, particularly DARPins, are typically expressed in the cytoplasm of E. coli (e.g., XL1-Blue strain). Expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at 37°C for 4 hours.[16]

  • Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0). Lyse the cells by sonication.[16]

  • Purification:

    • Centrifuge the lysate to pellet cellular debris.

    • If the protein is His-tagged, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

    • Further purification can be achieved by size-exclusion chromatography (SEC) to ensure the protein is monomeric.

Circular Dichroism (CD) Spectroscopy for Stability Analysis

CD spectroscopy is used to assess the secondary structure and thermal stability of ankyrin repeat proteins.

  • Sample Preparation: Prepare protein samples at a concentration of 10 µM in a suitable buffer (e.g., 20 mM sodium phosphate, 200 mM NaCl, pH 7.4).[9]

  • Data Acquisition:

    • Record far-UV CD spectra from 260 nm to 190 nm at 25°C using a 0.1-cm pathlength cuvette.

    • For thermal denaturation, monitor the CD signal at 222 nm while increasing the temperature from 10°C to 95°C at a rate of 1°C/minute.[9][10]

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the thermal unfolding transition.

    • For chemical denaturation, acquire spectra at increasing concentrations of a denaturant like guanidinium (B1211019) chloride (GdmCl). The free energy of unfolding (ΔG) can be determined by fitting the data to a two-state unfolding model.[6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of binding kinetics.

  • Chip Preparation:

    • Immobilize the ligand (e.g., the target protein) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS).[17][18] A control surface with an irrelevant protein should be prepared for reference subtraction.

  • Analyte Injection:

    • Inject the analyte (ankyrin repeat protein) at a range of concentrations (typically spanning 10-fold above and below the expected KD) over the ligand and control surfaces.[18]

    • The binding is monitored in real-time as a change in resonance units (RU).

  • Regeneration: After each analyte injection, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the ligand (e.g., a low pH buffer).[19]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[18][20]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dialyze both the protein in the cell (e.g., 40 µM) and the peptide/protein in the syringe (e.g., 400 µM) against the same buffer to minimize heats of dilution.[21][22]

    • Degas the samples before the experiment.

  • Titration:

    • Fill the sample cell with the ankyrin repeat protein solution and the injection syringe with the ligand solution.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat change.[22]

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).[23]

Visualizing Ankyrin Repeat Protein Biology and Methodology

Diagrams created using the DOT language to illustrate key concepts.

Signaling Pathways

ankyrin_structure cluster_repeat Ankyrin Repeat Motif cluster_domain Ankyrin Repeat Domain cluster_protein Ankyrin Repeat Protein beta_turn β-turn alpha_helix1 α-helix 1 beta_turn->alpha_helix1 alpha_helix2 α-helix 2 alpha_helix1->alpha_helix2 loop Loop/β-hairpin alpha_helix2->loop repeat1 Repeat 1 repeat2 Repeat 2 repeat1->repeat2 Stacking Interaction repeat3 Repeat n repeat2->repeat3 Stacking Interaction ankyrin_protein N-cap Internal Repeats C-cap cluster_domain cluster_domain cluster_repeat cluster_repeat

Structural hierarchy of an ankyrin repeat protein.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB(p50/p65)-IκBα (Inactive Complex) IkB_p p-IκBα NFkB_IkB->IkB_p dissociates NFkB_active NF-κB(p50/p65) (Active) NFkB_IkB->NFkB_active releases IKK IKK Complex IKK->NFkB_IkB phosphorylates IκBα IkB_ub Ub-IκBα IkB_p->IkB_ub ubiquitination Proteasome Proteasome IkB_ub->Proteasome degradation NFkB_nuc NF-κB(p50/p65) NFkB_active->NFkB_nuc translocates DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., IκBα) DNA->Transcription initiates Stimulus Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK activates Notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor NICD Notch Intracellular Domain (NICD) (with Ankyrin Repeats) Notch->NICD S2/S3 Cleavage Ligand Delta/Serrate/Jagged (on adjacent cell) Ligand->Notch binds NICD_nuc NICD NICD->NICD_nuc translocates CSL CSL (Transcription Factor) NICD_nuc->CSL binds CSL_CoR CSL-CoR Complex NICD_nuc->CSL_CoR displaces CoR CoR Co-repressor CSL->CoR recruits MAML Mastermind (MAML) CSL->MAML recruits TargetGene Target Gene (e.g., Hes, Hey) CSL_CoR->TargetGene represses NICD_CSL NICD-CSL-MAML (Activator Complex) NICD_CSL->TargetGene activates Transcription Transcription Activation TargetGene->Transcription experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Analysis cluster_binding Binding Analysis expr Protein Expression (E. coli) purify Purification (IMAC, SEC) expr->purify qc Quality Control (SDS-PAGE, Mass Spec) purify->qc cd Circular Dichroism (Thermal/Chemical Melt) qc->cd dsc DSC (Thermal Melt) qc->dsc spr SPR (Kinetics) qc->spr itc ITC (Thermodynamics) qc->itc stability_analysis Determine Tₘ, ΔG cd->stability_analysis dsc->stability_analysis binding_analysis Determine Kᴅ, kₒₙ, kₒff, ΔH, ΔS spr->binding_analysis itc->binding_analysis

References

Unraveling the Fold: An In-depth Technical Guide to Ankyrin Repeat Protein Folding and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ankyrin repeat (AR) proteins represent one of the most abundant classes of protein-protein interaction modules in eukaryotes.[1] Their unique, modular architecture, consisting of tandem repeats of a 33-residue structural motif, has made them a focal point for studies in protein folding, stability, and engineering.[1][2] This technical guide provides a comprehensive overview of the principles governing AR protein folding and stability, details key experimental methodologies, and presents quantitative data to inform research and development efforts in this dynamic field.

The Core Principles of Ankyrin Repeat Folding

Unlike globular proteins that rely on long-range interactions to achieve a stable fold, AR proteins are stabilized by local interactions within each repeat and between adjacent repeats.[3] Each repeat typically folds into a β-hairpin followed by two antiparallel α-helices, which stack together to form an elongated, solenoid structure.[2]

The folding of many AR proteins is a highly cooperative, two-state process, transitioning between a denatured state and the final folded conformation without significantly populated intermediates.[2] However, for some AR proteins, particularly those with a larger number of repeats, folding can be more complex, involving transient intermediates.[2][3] The stability of an AR domain generally increases with the number of repeats, as the cumulative effect of inter-repeat interactions contributes to the overall free energy of folding.[4]

Designed Ankyrin Repeat Proteins (DARPins), which are engineered with consensus repeat sequences, often exhibit significantly higher thermodynamic stability compared to their naturally occurring counterparts.[3][5] This enhanced stability makes them robust scaffolds for various biotechnological and therapeutic applications.[6]

Quantitative Insights into Ankyrin Repeat Stability

The stability of ankyrin repeat proteins can be quantified by measuring thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG) and the melting temperature (Tm). The following tables summarize key stability and folding kinetic data for a selection of naturally occurring and designed ankyrin repeat proteins.

Protein/ConstructNumber of RepeatsΔG (kcal/mol)Tm (°C)Measurement ConditionsReference(s)
Myotrophin (N2C)2 internal + caps5.1-Guanidine (B92328) Hydrochloride Denaturation[7]
p16 (N2C)2 internal + caps3.1-Guanidine Hydrochloride Denaturation[7]
Notch (N5C)5 internal + caps8.0-Guanidine Hydrochloride Denaturation[7]
Designed AR Protein (N1C_v01)1 internal + caps-74.5Thermal Denaturation (CD)[8]
Designed AR Protein (N1C_v04, D17A)1 internal + caps-82.4Thermal Denaturation (CD)[8]
Designed AR Protein (N1C_v05, D17L)1 internal + caps-84.6Thermal Denaturation (CD)[8]
Designed AR Proteins (4-6 repeats)4-6-66 to >85Thermal Denaturation[5][9]
Full-Consensus DARPins (>3 repeats)>3-66 to >100Thermal Denaturation[3]

Table 1: Thermodynamic Stability of Selected Ankyrin Repeat Proteins.

Protein/ConstructRefolding Rate (s⁻¹)Unfolding Rate (s⁻¹)Measurement ConditionsReference(s)
Full-Consensus DARPins (1-3 internal repeats)~400-800Decreases with repeat numberStopped-flow fluorescence[4]
Notch ankyrin domain (Nank1-5)--Stopped-flow fluorescence[10]
Nank1-5C1 (Nank1-5 with 1 consensus repeat)15-fold increase vs. Nank1-5-Stopped-flow fluorescence[10]
Nank1-5C2 (Nank1-5 with 2 consensus repeats)115-fold increase vs. Nank1-5-Stopped-flow fluorescence[10]

Table 2: Folding and Unfolding Kinetics of Selected Ankyrin Repeat Proteins.

Key Signaling Pathways Involving Ankyrin Repeats

Ankyrin repeat domains are crucial for mediating protein-protein interactions in a multitude of signaling pathways. Below are diagrams of two prominent examples: the NF-κB and Notch signaling pathways.

NF_kappa_B_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates NFkB_IkBa NF-κB IκBα (Ankyrin Repeats) IKK_complex->NFkB_IkBa phosphorylates IκBα NFkB NF-κB IkBa_p p-IκBα NFkB_IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Proteasome->NFkB releases IkBa_synthesis IκBα Synthesis IkBa_synthesis->NFkB sequesters IkBa_synthesis->NFkB_n inhibits DNA DNA NFkB_n->DNA binds Gene_transcription Gene Transcription (e.g., IκBα, cytokines) DNA->Gene_transcription Gene_transcription->IkBa_synthesis induces

Figure 1: NF-κB Signaling Pathway. The ankyrin repeats of IκBα sequester NF-κB in the cytoplasm.

Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (Delta/Serrate/Jagged) on Signal-Sending Cell Notch_receptor Notch Receptor Ligand->Notch_receptor binds NICD Notch Intracellular Domain (NICD) (includes Ankyrin Repeats) Notch_receptor->NICD proteolytic cleavage releases NICD_n NICD NICD->NICD_n translocates CSL CSL (CBF1/Su(H)/Lag-1) Transcription_complex Active Transcription Complex CSL->Transcription_complex MAML Mastermind-like (MAML) MAML->Transcription_complex NICD_n->CSL binds via RAM & Ankyrin Repeats NICD_n->Transcription_complex Target_genes Target Gene Transcription (e.g., Hes, Hey) Transcription_complex->Target_genes activates

Figure 2: Notch Signaling Pathway. The ankyrin repeats of NICD are crucial for assembling the transcription complex.

Experimental Protocols for Studying Ankyrin Repeat Folding and Stability

A variety of biophysical techniques are employed to characterize the folding and stability of ankyrin repeat proteins. Detailed below are the methodologies for three key experiments.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature.[1][11]

Methodology:

  • Sample Preparation:

    • Prepare a protein solution with a concentration of 0.1-0.2 mg/mL in a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[11]

    • Ensure the buffer components do not have high absorbance at the measurement wavelength.[12]

    • Degas the sample to prevent bubble formation at elevated temperatures.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength to 222 nm, which corresponds to the characteristic signal of α-helical secondary structures.

    • Set the temperature range for the experiment (e.g., 20°C to 95°C) and the heating rate (e.g., 1°C/min).[13]

  • Data Acquisition:

    • Place the protein sample in a quartz cuvette with a path length of 1 mm.

    • Record the CD signal at 222 nm as the temperature is increased.

    • After the heating scan, cool the sample back to the starting temperature to assess the reversibility of unfolding.

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), the midpoint of the transition.[13]

CD_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Protein Sample (0.1-0.2 mg/mL in low UV-abs buffer) B Set up CD Spectropolarimeter (λ=222nm, temp ramp) A->B C Record CD Signal vs. Temperature B->C D Plot CD Signal vs. Temperature C->D E Fit to Unfolding Model D->E F Determine Tm E->F

Figure 3: Workflow for Thermal Denaturation using Circular Dichroism.
Stopped-Flow Fluorescence Spectroscopy for Folding Kinetics

Stopped-flow fluorescence spectroscopy allows for the measurement of rapid changes in protein fluorescence upon initiation of folding or unfolding, providing insights into the kinetics of these processes.[14][15]

Methodology:

  • Sample Preparation:

    • Prepare two solutions: one containing the unfolded protein in a high concentration of denaturant (e.g., 6 M guanidine hydrochloride), and another containing the folding buffer without denaturant.

    • The final protein concentration after mixing should be in the micromolar range.

  • Instrument Setup:

    • Use a stopped-flow instrument equipped with a fluorescence detector.

    • Set the excitation wavelength to 280 nm or 295 nm to excite tryptophan residues.

    • Set the emission wavelength to monitor changes in tryptophan fluorescence (typically around 330-350 nm).[14]

  • Data Acquisition:

    • Rapidly mix the unfolded protein solution with the folding buffer in the stopped-flow device.

    • Record the change in fluorescence intensity as a function of time, from milliseconds to seconds.[15]

  • Data Analysis:

    • Plot the fluorescence signal versus time.

    • Fit the kinetic trace to a single or multiple exponential equation to determine the folding rate constant(s) (k).

Stopped_Flow_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Unfolded Protein (in denaturant) C Rapidly Mix Solutions in Stopped-Flow Instrument A->C B Prepare Folding Buffer B->C D Record Fluorescence Change over Time C->D E Plot Fluorescence vs. Time D->E F Fit to Kinetic Model E->F G Determine Folding Rate(s) F->G

Figure 4: Workflow for Folding Kinetics using Stopped-Flow Fluorescence.
Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

Differential Scanning Calorimetry directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of the unfolding transition.[16][17]

Methodology:

  • Sample Preparation:

    • Prepare a protein solution (typically 0.5-1.0 mg/mL) and a matching reference buffer solution.[18]

    • Thoroughly degas both the sample and reference solutions.

  • Instrument Setup:

    • Use a differential scanning calorimeter.

    • Load the protein solution into the sample cell and the reference buffer into the reference cell.

    • Pressurize the cells to prevent boiling at high temperatures.[16]

    • Set the temperature range and scan rate (e.g., 60°C/hour).[19]

  • Data Acquisition:

    • Perform several baseline scans with buffer in both cells to ensure instrument stability.

    • Run the scan with the protein sample, measuring the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • Subtract the baseline from the sample scan to obtain the excess heat capacity curve.

    • The peak of the curve corresponds to the melting temperature (Tm).

    • The area under the curve represents the calorimetric enthalpy of unfolding (ΔHcal).

    • From these values, the Gibbs free energy of unfolding (ΔG) can be calculated.[18]

DSC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Protein Sample and Reference Buffer B Load Sample and Reference into DSC A->B C Perform Temperature Scan B->C D Obtain Excess Heat Capacity Curve C->D E Determine Tm, ΔH, and ΔG D->E

References

the role of ANK in regulating pyrophosphate levels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of ANKH in Regulating Pyrophosphate Levels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ANKH inorganic pyrophosphate transport regulator, a multipass transmembrane protein encoded by the ANKH gene, is a critical mediator of skeletal development and mineralization. It plays a central role in regulating extracellular levels of inorganic pyrophosphate (PPi), a key inhibitor of hydroxyapatite (B223615) crystal formation. Dysregulation of ANKH function is directly linked to distinct human skeletal disorders: gain-of-function mutations lead to elevated extracellular PPi and are associated with Calcium Pyrophosphate Deposition Disease (CPPD), while loss-of-function mutations result in reduced extracellular PPi, causing hypermineralization characteristic of Craniometaphyseal Dysplasia (CMD).[1][2] This guide elucidates the molecular mechanisms of ANKH, details the experimental protocols for its study, presents quantitative data on its function, and outlines the signaling pathways it governs.

The Molecular Mechanism of ANKH

Historically, ANKH was considered a direct transporter of PPi from the intracellular to the extracellular space.[3][4] However, recent compelling evidence has redefined its primary role. The current model posits that ANKH functions as a cellular efflux channel for nucleoside triphosphates (NTPs), predominantly ATP.[5][6][7] Once in the extracellular environment, this ATP is rapidly hydrolyzed by ecto-enzymes, most notably ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), to generate AMP and PPi.[1][5] This extracellular PPi (ePPi) then acts as a potent local inhibitor of calcium phosphate (B84403) mineralization. The balance of ePPi is further controlled by tissue-nonspecific alkaline phosphatase (TNAP), which hydrolyzes PPi into two molecules of inorganic phosphate (Pi).[5]

This refined understanding clarifies that ANKH's regulation of PPi is indirect, by controlling the availability of the substrate (ATP) for PPi-generating enzymes in the extracellular matrix.

Signaling Pathways and Regulation

The expression and function of ANKH are integrated into broader signaling networks that control bone and cartilage homeostasis.

  • TGF-β Signaling: Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of ANKH gene expression. Treatment of chondrocytes with TGF-β1 can result in an approximately four-fold increase in ANKH mRNA, suggesting a key role for this pathway in modulating local PPi levels during tissue remodeling and in pathological states like osteoarthritis.[8][9]

  • Other Regulators: ANKH expression is also influenced by intracellular levels of oxygen, phosphate, and calcium.[10] Furthermore, ANKH has been shown to interact with the phosphate transporter PiT-1 and proteins involved in NF-κB signaling, indicating functions beyond simple ATP transport that may include roles in cell differentiation and inflammation.[10]

Below is a diagram illustrating the central role of ANKH in the pyrophosphate metabolism pathway.

ANKH_Pathway cluster_cell Cell Interior cluster_ecm Extracellular Space ATP_in Intracellular ATP ANKH ANKH Transporter ATP_in->ANKH Efflux ATP_out Extracellular ATP ENPP1 ENPP1 ATP_out->ENPP1 Hydrolysis PPi Pyrophosphate (PPi) (Inhibits Mineralization) Crystals Hydroxyapatite Crystals PPi->Crystals Inhibits TNAP TNAP PPi->TNAP Hydrolysis AMP AMP Pi Inorganic Phosphate (Pi) (Promotes Mineralization) Pi->Crystals Promotes ANKH->ATP_out ENPP1->PPi ENPP1->AMP TNAP->Pi TGFb TGF-β TGFb->ANKH Upregulates Expression

Caption: The ANKH-mediated pyrophosphate signaling pathway.

The consequences of ANKH mutations on this pathway are profound and dichotomous, as illustrated below.

ANKH_Dysregulation cluster_gain Gain-of-Function Mutation cluster_loss Loss-of-Function Mutation ANKH_Gain Increased ANKH Activity ATP_Efflux_High Increased ATP Efflux ANKH_Gain->ATP_Efflux_High ePPi_High Elevated Extracellular PPi ATP_Efflux_High->ePPi_High CPPD Pathology: CPPD / Chondrocalcinosis ePPi_High->CPPD ANKH_Loss Decreased/No ANKH Activity ATP_Efflux_Low Decreased ATP Efflux ANKH_Loss->ATP_Efflux_Low ePPi_Low Reduced Extracellular PPi ATP_Efflux_Low->ePPi_Low CMD Pathology: CMD / Hypermineralization ePPi_Low->CMD

Caption: Pathological outcomes of ANKH dysregulation.

Quantitative Data on ANKH Function

The following tables summarize key quantitative findings from studies investigating the role of ANKH in regulating pyrophosphate and its precursors.

Table 1: Effect of ANKH Overexpression on Extracellular Metabolites in HEK293 Cells Data extracted from studies measuring metabolite concentrations in cell culture medium 24 hours post-transfection.[11]

Cell LineMetaboliteConcentration (μM)Fold Change (vs. Parental)
HEK293 ParentalPPi~1.0-
HEK293-ANKHwtPPi~3.4~3.4x
HEK293 ParentalAMP~0.5-
HEK293-ANKHwtAMP~1.9~3.8x

Table 2: In Vivo Pyrophosphate Levels in Mouse Bone (Tibia and Femur) Data demonstrates the necessity of both Ank and Enpp1 for bone PPi accumulation.[1][7]

Mouse StrainGenotypeBone PPi (% of Wild-Type)Key Finding
Wild-Type+/+100%Baseline PPi level.
ank mutantank/ank~25%Ank activity is responsible for ~75% of bone PPi.
Enpp1 knockoutEnpp1-/-< 2.5%Enpp1 is required for virtually all bone PPi accumulation.

Experimental Protocols

Investigating ANKH function requires a combination of molecular biology, cell culture, and biochemical assays.

Overexpression of ANKH in Cell Lines (e.g., HEK293)

This protocol is foundational for studying the gain-of-function effects of wild-type or mutant ANKH.

  • Vector Preparation: The full-length human ANKH cDNA is cloned into a mammalian expression vector (e.g., pcDNA3.1). A tag (e.g., GFP or Myc) can be fused to the N- or C-terminus to facilitate detection.

  • Site-Directed Mutagenesis: To study specific mutations, use a PCR-based method like the QuikChange kit or overlap extension PCR to introduce desired nucleotide changes into the ANKH expression vector.[12]

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂. Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: For each well, dilute 2.5 µg of the ANKH plasmid DNA in a serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000).[13] Combine the DNA and reagent mixtures, incubate for 15-20 minutes at room temperature to allow complex formation, and add the mixture dropwise to the cells.

  • Post-Transfection: Incubate cells for 24-72 hours. The medium can be replaced with fresh, serum-free medium 4-6 hours post-transfection to minimize cytotoxicity and remove confounding factors from serum before analysis.

Measurement of Extracellular ATP

The luciferin-luciferase bioluminescence assay is the gold standard for quantifying ATP.[14]

  • Principle: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂, producing light. The photon emission is directly proportional to the ATP concentration.

  • Reagent Preparation: Prepare a working solution containing D-luciferin and luciferase in a suitable buffer, as per the manufacturer's instructions (e.g., Promega RealTime-Glo™).[2]

  • Assay Procedure (Endpoint): a. Culture and transfect cells as described in 4.1 in a white, opaque 96-well plate suitable for luminescence. b. At the desired time point, carefully collect 50 µL of cell culture supernatant. c. Add 50 µL of the luciferase working reagent to the supernatant. d. Immediately measure luminescence using a plate luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP (e.g., 1 nM to 10 µM) in the same cell culture medium to convert relative light units (RLU) to molar concentrations.

Measurement of Extracellular Pyrophosphate (PPi)

Several enzymatic and colorimetric/fluorometric methods are available.[15][16]

  • Principle (ATP Sulfurylase Method): This highly sensitive method involves two steps. First, any pre-existing ATP in the sample is measured or degraded. Second, ATP sulfurylase is used to convert PPi and adenosine (B11128) 5'-phosphosulfate (APS) into ATP, which is then quantified using the luciferase assay described above.[15]

  • Assay Procedure: a. Collect cell culture supernatant as for the ATP assay. b. To a sample aliquot, add a reaction mix containing ATP sulfurylase and APS. c. Incubate to allow for the conversion of PPi to ATP. d. Add the luciferin-luciferase reagent and measure luminescence. e. The PPi concentration is calculated by subtracting the initial ATP concentration (measured in a parallel sample without ATP sulfurylase) from the total ATP concentration measured after the conversion reaction.

  • Commercial Kits: Alternatively, use commercial kits (e.g., from Sigma-Aldrich, Abcam) that often employ a proprietary enzyme mix to generate a fluorescent or colorimetric product in proportion to the PPi concentration.[16] These kits are convenient and sensitive, often detecting PPi in the low micromolar range.

The workflow for a typical experiment to assess the function of an ANKH variant is depicted below.

Experimental_Workflow cluster_assays Biochemical Assays start Start: ANKH Variant Hypothesis mutagenesis 1. Site-Directed Mutagenesis of ANKH Expression Vector start->mutagenesis transfection 2. Transfect HEK293 Cells (WT, Mutant, Empty Vector) mutagenesis->transfection incubation 3. Incubate 24-48h transfection->incubation collect 4. Collect Supernatant incubation->collect atp_assay 5a. Extracellular ATP Assay (Luciferase) collect->atp_assay Sample ppi_assay 5b. Extracellular PPi Assay (Enzymatic) collect->ppi_assay Sample analysis 6. Data Analysis (Normalize to Control) atp_assay->analysis ppi_assay->analysis conclusion Conclusion: Define Variant Function analysis->conclusion

Caption: Experimental workflow for functional analysis of ANKH variants.

Implications for Drug Development

The central role of ANKH in controlling a potent inhibitor of mineralization makes it an attractive therapeutic target.

  • For Craniometaphyseal Dysplasia (CMD): Small molecules that enhance the ATP efflux activity of mutant ANKH or bypass its function could potentially restore local ePPi levels and mitigate the progressive hypermineralization.

  • For Calcium Pyrophosphate Deposition Disease (CPPD): Developing inhibitors of ANKH could reduce the overproduction of ePPi in affected joints, thereby preventing the formation of CPP crystals and reducing inflammation.[17] Given that ANKH expression is upregulated in osteoarthritis, targeting this pathway may also have broader applications in degenerative joint diseases.[18]

A deeper understanding of ANKH's structure, its precise transport mechanism, and its regulation will be paramount for the rational design of targeted therapeutics for these debilitating skeletal disorders.

References

The ANKH Protein: A Multi-Pass Transmembrane Efflux Transporter in Cellular Mineralization and Skeletal Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive ankylosis protein homolog (ANKH), encoded by the ANKH gene in humans, is a pivotal multi-pass transmembrane protein that plays a critical role in the regulation of extracellular inorganic pyrophosphate (PPi) and citrate (B86180) levels.[1][2][3] Initially identified through studies of a murine model of progressive joint ankylosis, ANKH is now recognized as a key mediator of mineralization in bone and cartilage.[1][4] Dysregulation of ANKH function is implicated in several human skeletal and metabolic disorders, including familial chondrocalcinosis (also known as calcium pyrophosphate deposition disease, CPPD) and craniometaphyseal dysplasia (CMD).[4][5] This technical guide provides a comprehensive overview of the current understanding of ANKH as a multi-pass transmembrane protein, its transport functions, regulatory mechanisms, and its role in cellular signaling pathways.

ANKH: A Multi-Pass Transmembrane Protein

Contrary to the broader family of ankyrin proteins, which are intracellular adaptors that link the cytoskeleton to various membrane proteins, ANKH is an integral membrane protein that traverses the lipid bilayer multiple times.[1][4] While the precise, experimentally determined three-dimensional structure of ANKH remains to be elucidated, computational models based on its amino acid sequence predict a complex topology.

Predicted Transmembrane Topology

Hydropathy analysis of the ANKH amino acid sequence has led to a putative model featuring 10 to 12 transmembrane domains.[6] This model suggests that ANKH forms a channel-like structure that facilitates the transport of its substrates across the plasma membrane. A recent study on the zebrafish orthologs of ANKH also predicts a twelve-pass transmembrane structure.[7] It is important to note that this topological model is predictive and awaits direct experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy.

Molecular Function: A Transporter of ATP and Citrate

Initially, ANKH was thought to directly transport inorganic pyrophosphate (PPi) from the cytosol to the extracellular space.[8] However, recent evidence has refined this model, demonstrating that ANKH's primary function is the efflux of adenosine (B11128) triphosphate (ATP) and citrate.[3][9]

Extracellular ATP is then rapidly hydrolyzed into AMP and PPi by the ectoenzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][9] This indirect mechanism is the principal means by which ANKH regulates extracellular PPi levels, a critical inhibitor of hydroxyapatite (B223615) crystal formation and, therefore, mineralization.[10] The coordinated action of ANKH and ENPP1 is essential for maintaining PPi homeostasis.[1]

ANKH also mediates the cellular export of citrate, a key component of the bone matrix that contributes to the mechanical properties of bone.[3]

Quantitative Analysis of ANKH Transport Function

Studies using human embryonic kidney (HEK293) cells overexpressing wild-type ANKH have provided quantitative insights into its transport activity. The data below summarizes the relative abundance of various metabolites in the culture medium of these cells.

MetaboliteFold Increase in Extracellular Concentration (ANKH-overexpressing vs. Control)Reference
ATPRobust efflux observed[9]
AMPTime-dependent increase[9]
CitrateSignificant accumulation[3]
SuccinateModerate accumulation[3]
MalateModerate accumulation[3]
UMP~2.5[3]
GMP~2.0[3]
CMP~1.5[3]

Table 1: Summary of quantitative data on the transport function of ANKH in an in vitro overexpression system.

Mutations in the ANKH gene can have profound effects on its transport function, leading to either a gain or loss of function. For instance, some mutations associated with chondrocalcinosis result in enhanced ANKH activity and elevated extracellular PPi levels.[4] Conversely, mutations linked to craniometaphyseal dysplasia can lead to reduced transport activity.[5] A study on the ANKH ΔE490 mutation, associated with CPPDD, showed it leads to lower alkaline phosphatase activity.[11]

Regulation of ANKH Expression and Activity

The expression and activity of ANKH are tightly regulated by a variety of factors, ensuring precise control over extracellular mineralization.

Regulatory FactorEffect on ANKH ExpressionReference
Transforming Growth Factor-β1 (TGF-β1)Upregulation[12][13]
Tumor Necrosis Factor-α (TNF-α)Downregulation[14][15]
Inorganic Phosphate (B84403) (Pi)Upregulation[12]
HypoxiaRepression[12]
CalciumRegulation[12]
Mechanical Strain (0.5 Hz)Upregulation[16]

Table 2: Factors regulating the expression of the ANKH gene.

Role in Signaling Pathways and Cellular Processes

ANKH is a key player in signaling pathways that govern bone and cartilage homeostasis. Its function is intricately linked with osteoblast and chondrocyte differentiation and activity.

Mineralization Regulation

The primary signaling role of ANKH is to control the extracellular concentrations of PPi and ATP. Extracellular PPi acts as a potent inhibitor of hydroxyapatite formation, thus preventing excessive mineralization.[10] Extracellular ATP, on the other hand, can have diverse signaling roles through purinergic receptors and can also be a source of inorganic phosphate upon further hydrolysis, which can promote mineralization.

Interaction with Other Proteins

ANKH has been shown to interact with several other proteins, suggesting its involvement in broader cellular processes. These include:

  • Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Functionally coupled for the production of extracellular PPi from transported ATP.[1]

  • Phosphate Transporter PiT-1 (SLC20A1): ANKH associates with PiT-1, and this interaction is disrupted by the M48T mutation in ANKH that is associated with CPPDD.[17] This suggests a coordinated regulation of phosphate and pyrophosphate metabolism.

  • Myb-binding protein 1a (MYBBP1a) and Sphingosine kinase 1 (SPHK1): These interactions suggest potential roles for ANKH in cell stress, senescence, and NF-κB signaling.[1]

Wnt/β-catenin Signaling Pathway

Recent studies have implicated ANKH in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in osteoblast differentiation.[18] Overexpression of ANKH in fibroblasts from patients with ankylosing spondylitis was found to inhibit cell mineralization and ossification, likely through the promotion of β-catenin phosphorylation and degradation.[18]

Signaling Diagrams

ANKH_Function_and_Regulation ANKH ANKH (Multi-pass Transporter) ATP_out Extracellular ATP, Citrate ANKH->ATP_out Efflux ATP_in Intracellular ATP, Citrate ATP_in->ANKH Substrate ENPP1 ENPP1 ATP_out->ENPP1 Substrate PPi_out Extracellular PPi ENPP1->PPi_out Hydrolysis Mineralization Mineralization PPi_out->Mineralization Inhibits TGFb TGF-β TGFb->ANKH Upregulates TNFa TNF-α TNFa->ANKH Downregulates ANKH_Signaling_Interactions ANKH ANKH PiT1 PiT-1 ANKH->PiT1 Interacts with Wnt_pathway Wnt/β-catenin Signaling ANKH->Wnt_pathway Modulates Osteoblast_diff Osteoblast Differentiation ANKH->Osteoblast_diff Regulates Chondrocyte_diff Chondrocyte Differentiation ANKH->Chondrocyte_diff Regulates Wnt_pathway->Osteoblast_diff Regulates Mineralization Mineralization Osteoblast_diff->Mineralization Promotes Chondrocyte_diff->Mineralization Regulates Experimental_Workflow start Start: Hypothesis on ANKH Function topology 1. Topology Prediction (Hydropathy Analysis) start->topology cell_culture Cell Culture (e.g., HEK293, Chondrocytes) start->cell_culture data_analysis Data Analysis & Interpretation topology->data_analysis expression 2. Gene Expression Analysis (qRT-PCR) expression->data_analysis transport 3. Transport Function Assay (Overexpression & LC/MS or Luciferase) transport->data_analysis cell_culture->expression cell_culture->transport treatment Treatment with Regulators (e.g., TGF-β) cell_culture->treatment treatment->expression

References

Methodological & Application

Application Notes and Protocols for Ankyrin Repeat Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin repeat (AR) proteins are a class of naturally occurring protein-binding domains characterized by a tandemly repeated structural motif of approximately 33 amino acids.[1] This motif typically folds into a distinct structure consisting of two alpha-helices and a beta-turn.[1] These repeats stack together to form an elongated solenoid structure, creating a versatile scaffold for mediating protein-protein interactions.[2] Their modularity, stability, and specificity have made them attractive candidates for the development of novel therapeutics and diagnostic agents, often referred to as Designed Ankyrin Repeat Proteins (DARPins).

While recombinant expression is a common method for producing DARPins, chemical synthesis offers a powerful alternative for creating smaller ankyrin repeat peptides, incorporating unnatural amino acids, or generating specific fragments for structural and functional studies. This document provides a detailed protocol for the chemical synthesis of ankyrin repeat peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for their purification and characterization.

Ankyrin Repeat Structure and Design

The canonical ankyrin repeat motif consists of a highly conserved 33-residue sequence.[2] The structure is characterized by a pair of antiparallel α-helices followed by a loop that connects to the next repeat.[1] The tandem arrangement of these repeats forms a stable, elongated domain. For de novo synthesis, a consensus sequence can be designed based on alignments of known ankyrin repeat proteins to ensure proper folding and stability.

cluster_0 Ankyrin Repeat Monomer (approx. 33 aa) cluster_1 Tandem Repeats => Solenoid Structure Alpha-Helix 1 Alpha-Helix 1 Loop 1 Loop 1 Alpha-Helix 1->Loop 1 Alpha-Helix 2 Alpha-Helix 2 Loop 1->Alpha-Helix 2 Beta-Turn Beta-Turn Alpha-Helix 2->Beta-Turn Repeat i+1 Repeat i+1 Beta-Turn->Repeat i+1 Repeat i Repeat i Repeat i->Repeat i+1 Repeat i+2 Repeat i+2 Repeat i+1->Repeat i+2

Figure 1: Structural organization of ankyrin repeats.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ankyrin Repeat Peptide

This protocol outlines the manual synthesis of a single ankyrin repeat peptide (~33 amino acids) using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, Trt, Boc)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU

  • Oxyma Pure or HOBt

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.[3]

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the ankyrin repeat sequence, working from the C-terminus to the N-terminus.

  • Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains cysteine, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop All Residues Coupled? Wash2->Loop Loop->Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Yes Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End End: Crude Peptide Precipitation->End

Figure 2: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Purification and Characterization

Materials:

  • Crude synthetic peptide

  • Water, HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reversed-phase HPLC system (preparative and analytical)

  • C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Inject the sample onto a preparative C18 column.

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-95% ACN over 30-60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis by Analytical RP-HPLC:

    • Analyze the collected fractions using an analytical C18 column to assess purity.

    • Use a similar gradient as in the preparative step, but with a faster flow rate.

  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should match the calculated theoretical mass of the ankyrin repeat peptide.

  • Lyophilization:

    • Pool the pure fractions and freeze them.

    • Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Quantitative data for the de novo chemical synthesis of full-length ankyrin repeat peptides is not widely available in the literature, as most studies utilize recombinant expression for larger DARPins. However, the following table presents typical data obtained from the synthesis and purification of custom peptides of similar length, as well as purity data reported for recombinantly produced and modified DARPins, which can serve as a benchmark.

ParameterTypical Value/RangeMethod of DeterminationReference/Note
Crude Peptide Purity 50-80%Analytical RP-HPLCGeneral SPPS data
Final Peptide Purity >95%Analytical RP-HPLC[4]
Overall Yield 5-20%Gravimetric/UV-VisDependent on sequence complexity
Molecular Weight Theoretical ± 1 DaMass Spectrometry[4]

Note: The final purity of a recombinantly produced and modified DARPin has been reported to be as high as 98%.[5]

Challenges and Considerations in Ankyrin Repeat Peptide Synthesis

  • Aggregation: Ankyrin repeat sequences can contain hydrophobic residues that may lead to peptide aggregation on the solid support, resulting in incomplete reactions and low yields.[6] Strategies to mitigate this include using specialized resins (e.g., ChemMatrix®), microwave-assisted synthesis, or the incorporation of pseudoproline dipeptides.[3][6]

  • Difficult Couplings: Sterically hindered amino acids may require longer coupling times or more potent activation reagents.[3]

  • Purification: The purification of the crude peptide can be challenging due to the presence of deletion and truncated sequences. A well-optimized HPLC gradient is crucial for achieving high purity.[7][8]

Conclusion

The chemical synthesis of ankyrin repeat peptides via SPPS is a feasible approach for producing these valuable research tools. While challenges such as peptide aggregation exist, they can be overcome with careful optimization of the synthesis protocol. The detailed procedures provided in this application note serve as a comprehensive guide for researchers venturing into the synthesis of these versatile protein-binding scaffolds. The ability to chemically synthesize ankyrin repeats opens up avenues for creating novel molecular probes, therapeutics, and biomaterials with tailored properties.

References

Application Notes and Protocols for the Expression and Purification of Designed Ankyrin Repeat Proteins (DARPins)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designed Ankyrin Repeat Proteins (DARPins) represent a novel class of robust and versatile non-immunoglobulin scaffold proteins with high potential for therapeutic and diagnostic applications. Their high specificity and affinity, coupled with exceptional stability and high-yield expression in prokaryotic systems, make them an attractive alternative to monoclonal antibodies. These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of DARPins, primarily in Escherichia coli.

DARPins are genetically engineered proteins derived from natural ankyrin repeat proteins, which are ubiquitous in nature and mediate protein-protein interactions. A single DARPin domain is typically 14–18 kDa in size and consists of a number of repeating structural units forming a stable, elongated and rigid structure with a large potential interaction surface. This modular architecture allows for the generation of vast libraries from which binders to virtually any target protein can be selected. Successful production of highly pure and active DARPins is a critical first step in their application for research, diagnostics, and therapy.[1][2][3]

Expression of DARPins in E. coli

E. coli is the most common and cost-effective host for DARPin expression, often resulting in high yields of soluble protein.[2][4] Typical yields can range from 100-200 mg of soluble purified protein per liter of shake flask culture, potentially constituting up to 30% of the total cellular protein.[4][5] In high-cell-density fermentation, yields can be significantly higher, reaching up to 15 g/L.[6][7]

Key Considerations for Expression:
  • Expression Vector: DARPins are commonly cloned into pQE or pET-based vectors. These vectors often provide strong, inducible promoters (e.g., T7) and N- or C-terminal affinity tags, such as a polyhistidine (His) tag, for purification.[8][9]

  • E. coli Strain: Strains such as XL1-Blue and BL21(DE3) are frequently used for DARPin expression.[5][8][9]

  • Induction: Protein expression is typically induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal induction conditions (IPTG concentration, temperature, and induction time) may need to be determined empirically for each specific DARPin construct to maximize the yield of soluble protein.[10]

General Expression Protocol in E. coli
  • Transformation: Transform the expression plasmid containing the DARPin gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8] For some DARPins, reducing the temperature to 18-25°C and extending the induction time (e.g., overnight) can improve the yield of soluble protein.

  • Harvesting: Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C) 4-5 hours after induction at 37°C, or after overnight induction at a lower temperature.[8] The cell pellet can be stored at -80°C until purification.

Purification of DARPins

The purification strategy for DARPins is largely dependent on their biophysical properties and the presence of affinity tags. Their high stability allows for purification methods that may not be suitable for other proteins, such as heat treatment.[1][11]

Purification Strategies:
  • Affinity Chromatography (AC): This is the most common initial purification step.

    • Immobilized Metal Affinity Chromatography (IMAC): If the DARPin has a polyhistidine-tag (His-tag), Ni-NTA resin is a highly effective purification method, often yielding purity greater than 80% in a single step.[1][8][9]

    • Self-Cleaving Affinity Tags: Newer methods utilize self-cleaving affinity tags which are removed during elution, eliminating the need for a separate cleavage step.[1][11]

    • DARPin-Specific Affinity Matrix: An affinity matrix containing an immobilized DARPin binder can be used for the purification of DARPins with a specific tag, such as a Maltose Binding Protein (MBP) tag.[12][13]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and can be used as a polishing step after affinity chromatography or as an initial capture step. Strong anion exchange chromatography has been successfully used for DARPin purification.[1][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity and can be employed as another polishing step.[1][11]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates proteins based on their size and is an excellent final polishing step to remove aggregates and ensure a homogenous preparation.[8]

  • Heat Treatment: The high thermal stability of many DARPins allows for a heat treatment step (e.g., at 60-70°C) to denature and precipitate a significant portion of the host cell proteins, simplifying subsequent chromatographic steps.[1][11]

Quantitative Data on Purification Strategies
Purification StrategyPurityRecoveryYield (mg DARPin/g cell paste)Reference
Conventional (Anion Exchange -> Heat Treatment -> HIC)72-97%20%0.232[1][11]
Self-Cleaving Affinity Chromatography (Anion Exchange -> Self-Cleaving AC)89-100%12%0.231[1][11]

Detailed Purification Protocols

Protocol 1: Standard His-tagged DARPin Purification

This protocol is suitable for DARPins expressed with an N- or C-terminal 6xHis tag.

  • Cell Lysis:

    • Resuspend the frozen or fresh cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice until the suspension is no longer viscous.[8]

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • IMAC (Ni-NTA) Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the DARPin with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Buffer Exchange/Dialysis:

    • Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., Phosphate-Buffered Saline (PBS)) using dialysis or a desalting column.[8]

  • (Optional) Polishing by Size Exclusion Chromatography:

    • For applications requiring very high purity and homogeneity, further purify the DARPin using a gel filtration column (e.g., Superdex 75 or 200).[8]

Protocol 2: Purification of a Thermostable DARPin using Heat Treatment

This protocol is applicable for DARPins with high thermal stability.

  • Cell Lysis:

    • Perform cell lysis as described in Protocol 1.

  • Heat Treatment:

    • Heat the clarified lysate in a water bath at a predetermined optimal temperature (e.g., 60-70°C) for 15-30 minutes. The optimal temperature should be high enough to precipitate a majority of E. coli proteins without denaturing the DARPin.

    • Cool the lysate on ice and then centrifuge at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove the precipitated proteins.

  • Chromatography:

    • The supernatant, now significantly enriched with the thermostable DARPin, can be further purified using affinity chromatography (if tagged), ion-exchange chromatography, and/or size exclusion chromatography as described above.

Quality Control of Purified DARPins

Ensuring the quality of the purified DARPin is crucial for the reliability and reproducibility of downstream applications.[14]

  • Purity Assessment:

    • SDS-PAGE: Analyze the purified protein on a polyacrylamide gel to visualize its purity and confirm its apparent molecular weight.[9] A single band at the expected molecular weight is indicative of high purity.

    • Western Blot: Confirm the identity of the purified protein using an antibody against the affinity tag (e.g., anti-His) or a DARPin-specific antibody.[10]

  • Concentration Determination:

    • Measure the protein concentration using a spectrophotometer at 280 nm, utilizing the calculated extinction coefficient for the specific DARPin sequence. Note that some DARPins may have a low absorption coefficient at 280 nm, necessitating complementary concentration measurement techniques.[1] Alternatively, use a colorimetric assay such as the Bradford or BCA assay.

  • Homogeneity and Aggregation State:

    • Size Exclusion Chromatography (SEC): An analytical SEC run can confirm the homogeneity of the purified DARPin and detect the presence of aggregates. A single, sharp peak is desired.

    • Dynamic Light Scattering (DLS): DLS can be used to assess the size distribution and homogeneity of the protein in solution.[15]

  • Functional Activity:

    • The biological activity of the purified DARPin should be confirmed using a relevant assay, such as an ELISA or a cell-based assay, to ensure that the protein is correctly folded and functional.

Experimental Workflow Visualizations

DARPin_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression Cloning DARPin Gene into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture & Growth Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting Induction->Harvest

Caption: Workflow for DARPin Expression in E. coli.

DARPin_Purification_Workflow cluster_lysis Cell Disruption cluster_purification Purification Steps cluster_qc Quality Control Resuspension Resuspend Cell Pellet Lysis Cell Lysis (e.g., Sonication) Resuspension->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., IMAC) Clarification->Affinity_Chrom Polishing Polishing Steps (IEX, HIC, SEC) Affinity_Chrom->Polishing QC Purity, Identity, Homogeneity, Activity Polishing->QC

Caption: General Workflow for DARPin Purification and Quality Control.

Purification_Decision_Tree Start Clarified Lysate Is_Tagged Affinity Tagged? Start->Is_Tagged Is_Thermostable Thermostable? Is_Tagged->Is_Thermostable No Affinity_Chrom Affinity Chromatography Is_Tagged->Affinity_Chrom Yes Heat_Treatment Heat Treatment Is_Thermostable->Heat_Treatment Yes IEX_HIC Ion Exchange / HIC Is_Thermostable->IEX_HIC No SEC Size Exclusion Chromatography (Final Polishing) Affinity_Chrom->SEC Heat_Treatment->IEX_HIC IEX_HIC->SEC End Pure DARPin SEC->End

Caption: Decision Tree for DARPin Purification Strategy.

References

Application Notes: Unveiling Protein-Protein Interactions Using ANK Peptides in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ankyrin repeats (ANK) are among the most common protein-protein interaction motifs found in nature.[1][2] These 33-residue structural motifs, consisting of two alpha-helices separated by loops, are often found in tandem arrays and mediate a vast array of cellular processes, including cell-cell signaling, cytoskeletal integrity, and transcriptional regulation.[1] Given their central role in mediating protein interactions, synthetic peptides derived from ankyrin repeat domains (ANK peptides) have emerged as powerful tools for identifying novel binding partners and for the detailed characterization of protein complexes.

Pull-down assays, a form of affinity purification, are a robust in vitro method for detecting and validating protein-protein interactions.[3] This technique utilizes a "bait" molecule—in this case, a synthetic ANK peptide—immobilized on a solid support to capture and isolate its interacting "prey" proteins from a complex biological sample, such as a cell lysate. The identification of these captured proteins, typically through mass spectrometry, provides valuable insights into cellular pathways and potential drug targets.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in studying protein-protein interactions, mapping cellular signaling pathways, and identifying novel therapeutic targets.

Key Applications

  • Discovery of Novel Binding Partners: Identify previously unknown proteins that interact with a specific ankyrin repeat domain.

  • Validation of Predicted Interactions: Confirm protein-protein interactions suggested by other methods, such as yeast two-hybrid screens or co-immunoprecipitation.

  • Mapping Interaction Interfaces: By using a series of overlapping or mutated ANK peptides, the specific residues critical for a protein-protein interaction can be pinpointed.

  • Elucidation of Signaling Pathways: Isolate and identify components of signaling complexes that are recruited by ankyrin repeat-containing proteins, such as those involved in the Notch and NF-κB signaling pathways.

Quantitative Data Presentation

The combination of pull-down assays with quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), allows for the differentiation of specific binding partners from non-specific background proteins.[4][5] In a typical quantitative pull-down experiment, the abundance of proteins captured by the this compound bait is compared to a negative control (e.g., beads alone or beads with a scrambled peptide). True interactors will be significantly enriched in the this compound pull-down.

Below is an example of how quantitative data from a tandem immunoprecipitation experiment using the ankyrin repeat-containing Notch Intracellular Domain (NICD) as bait can be presented. This data is adapted from a study identifying components of the core Notch transcription activation complex.[6]

Table 1: Quantitative Mass Spectrometry Analysis of Proteins Co-purified with the Notch Intracellular Domain (NICD) Ankyrin Repeats

Protein ID (UniProt)Gene SymbolProtein NameUnique Peptides (Experiment 1)Unique Peptides (Experiment 2)Unique Peptides (Experiment 3)Unique Peptides (Experiment 4)Average Unique PeptidesFold Enrichment (NICD vs. Control)
Q06330RBPJRecombination signal binding protein for immunoglobulin kappa J region2528222625.25>50
Q9Y2X4MAML1Mastermind-like protein 11821192019.5>50
Q9H4B7NRARPNOTCH-regulated ankyrin repeat protein1517141615.5>30
P60709ACTBActin, cytoplasmic 121322.01.2 (Non-specific)
P04637TP53Cellular tumor antigen p5310100.50.8 (Non-specific)

Note: The data presented is illustrative and based on findings from published studies. Fold enrichment values are hypothetical and serve to demonstrate the differentiation between specific and non-specific binders.

Experimental Protocols

This section provides a detailed methodology for performing a pull-down assay using a biotinylated synthetic this compound to identify binding partners from a cell lysate, followed by identification using mass spectrometry.

Protocol 1: Immobilization of Biotinylated this compound on Streptavidin-Coated Beads

Materials:

  • Biotinylated synthetic this compound (and a scrambled control peptide)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microcentrifuge tubes

Procedure:

  • Resuspend Beads: Gently resuspend the streptavidin-coated beads in their storage buffer.

  • Aliquot Beads: Transfer the desired amount of bead slurry to a new microcentrifuge tube. The amount will depend on the binding capacity of the beads and the amount of peptide to be immobilized.

  • Wash Beads: Place the tube on a magnetic rack (for magnetic beads) or centrifuge at a low speed to pellet the beads. Remove the supernatant. Add 1 mL of Binding/Wash Buffer and resuspend the beads. Repeat this wash step twice.

  • Peptide Immobilization: After the final wash, resuspend the beads in Binding/Wash Buffer. Add the biotinylated this compound to the bead suspension. For a negative control, add the scrambled biotinylated peptide to a separate tube of washed beads.

  • Incubation: Incubate the peptide-bead mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding of the peptide to the streptavidin.

  • Washing Unbound Peptide: Pellet the beads and remove the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any unbound peptide.

  • Final Resuspension: After the final wash, resuspend the peptide-coupled beads in a suitable volume of binding buffer for the pull-down assay.

Protocol 2: Pull-Down Assay and Elution

Materials:

  • This compound-immobilized beads (from Protocol 1)

  • Cell lysate (prepared in a lysis buffer compatible with protein interactions, e.g., RIPA buffer without harsh detergents)

  • Pull-Down Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Pull-Down Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by centrifuging the cell suspension to remove cellular debris. Determine the protein concentration of the lysate.

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Binding of Prey Proteins: Add the pre-cleared cell lysate to the tube containing the this compound-immobilized beads. Also, add lysate to the control beads.

  • Incubation: Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing: Pellet the beads and discard the supernatant (unbound fraction). Wash the beads 3-5 times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads and then pellet them. These wash steps are critical to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all residual wash buffer. Add Elution Buffer to the beads to disrupt the interaction between the this compound and its binding partners.

    • For Mass Spectrometry: A common elution method is to use a low pH buffer like 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature, then pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion to generate peptides, followed by LC-MS/MS analysis for protein identification and quantification.

Visualizations

Signaling Pathway Diagrams

Ankyrin repeat-containing proteins are key regulators in several critical signaling pathways. The diagrams below illustrate the role of these proteins in the Notch and NF-κB pathways.

Notch_Signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell DSL_Ligand DSL Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor DSL_Ligand->Notch_Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage 1. Ligand Binding S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD 2. Release ANK_Repeats ANK Repeats CSL CSL (Transcription Factor) NICD->CSL 3. Nuclear Translocation & Binding MAML MAML (Coactivator) CSL->MAML Corepressor Co-repressor Complex CSL->Corepressor In absence of NICD Target_Gene Target Gene Expression (e.g., Hes, Hey) MAML->Target_Gene 4. Transcriptional Activation Corepressor->Target_Gene NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_complex NF-κB (p50/p65) IkB IκBα NFkB_complex->IkB Inhibited Complex NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus 5. Nuclear Translocation ANK_Repeats ANK Repeats Ub Ubiquitination IkB->Ub IKK IKK Complex IKK->IkB 2. Phosphorylation Proteasome Proteasome Degradation Ub->Proteasome 3. Degradation Proteasome->NFkB_complex 4. Release DNA κB DNA Site NFkB_nucleus->DNA 6. DNA Binding Target_Gene Target Gene Expression (e.g., inflammatory cytokines) DNA->Target_Gene 7. Transcriptional Activation Signal Signal (e.g., TNFα, IL-1) Signal->IKK 1. Activation Pull_Down_Workflow cluster_prep Bait Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Biotin_ANK Biotinylated This compound Immobilization Immobilization Biotin_ANK->Immobilization Beads Streptavidin Beads Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Known Partner Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Unknown Partners Data_Analysis Data Analysis Mass_Spec->Data_Analysis

References

Application Notes and Protocols: TAT-ANK Peptide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TAT-ANK peptide is a novel cell-penetrating peptide designed for targeted therapeutic intervention, particularly in the context of cancer angiogenesis. It is a chimeric peptide composed of two functional domains:

  • TAT Peptide: Derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1), this domain is a cell-penetrating peptide (CPP) that facilitates the uptake of the entire peptide across the cell membrane.[1][2][3][4] The TAT sequence is YGRKKRRQRRR.[5]

  • ANK Peptide: This domain is a sequence (QTLQAELLVVYGA) derived from the ankyrin repeat domain of the G-protein coupled receptor kinase interacting protein-1 (GIT1).[5][6] The ANK domain is crucial for the peptide's therapeutic action.

The TAT-ANK peptide functions by inhibiting the Dll4-Notch1 signaling pathway. It achieves this by competitively binding to the Notch transcription repressor RBP-J, thereby preventing the binding of the activated Notch1 intracellular domain (NICD).[5][7] This disruption of Notch signaling has been shown to impair tumor angiogenesis, leading to a reduction in tumor size in preclinical models.[5]

Data Presentation

In Vitro Efficacy of TAT-ANK in Human Umbilical Vein Endothelial Cells (HUVECs)

The following tables summarize the quantitative effects of TAT-ANK on the expression of Dll4 and Hey1 (a downstream target of Notch signaling) in HUVECs.

Table 1: Dose-Dependent Inhibition of Dll4 and Hey1 mRNA Expression by TAT-ANK

TAT-ANK Concentration (µM)Relative Dll4 mRNA Expression (Fold Change)Relative Hey1 mRNA Expression (Fold Change)
0 (Control)1.01.0
10~0.8~0.7
20~0.6~0.5
30~0.4~0.3

Data presented are approximations derived from published graphical data and are intended for illustrative purposes.[7]

Table 2: Time-Dependent Inhibition of Dll4 and Hey1 mRNA Expression by 30 µM TAT-ANK

Time (hours)Relative Dll4 mRNA Expression (Fold Change)Relative Hey1 mRNA Expression (Fold Change)
01.01.0
6~0.7~0.6
12~0.5~0.4
24~0.4~0.3

Data presented are approximations derived from published graphical data and are intended for illustrative purposes.[7]

In Vivo Efficacy of TAT-ANK in a Mouse Tumor Model

Table 3: Effect of TAT-ANK on Tumor Growth in a Mouse Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percentage Tumor Growth Inhibition (%)
Control (TAT-Scrambled)~12000
TAT-ANK~600~50

Data presented are approximations derived from published graphical data and are intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

Dll4-Notch1 Signaling Pathway and TAT-ANK Inhibition

Dll4_Notch1_Pathway Dll4 Dll4 Ligand Notch1 Notch1 Receptor Dll4->Notch1 ADAM10 ADAM10 Notch1->ADAM10 2. S2 Cleavage gamma_secretase γ-secretase ADAM10->gamma_secretase 3. S3 Cleavage NICD NICD gamma_secretase->NICD 4. NICD Release RBPJ_activator RBP-J + NICD + Co-activators NICD->RBPJ_activator 5. Nuclear Translocation & Co-activator Recruitment NICD->RBPJ_activator RBPJ_repressor RBP-J + Co-repressors TargetGenes Target Genes (e.g., Hey1, Hes1) RBPJ_repressor->TargetGenes Repression Transcription_Repressed Transcription Repressed RBPJ_activator->TargetGenes Activation Transcription_Activated Transcription Activated TAT_ANK TAT-ANK TAT_ANK->RBPJ_repressor Competitive Binding

Caption: Dll4-Notch1 signaling pathway and the inhibitory mechanism of TAT-ANK.

Experimental Workflow for TAT-ANK Evaluation

TAT_ANK_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Solid-Phase Peptide Synthesis of TAT-ANK Purification 2. HPLC Purification Synthesis->Purification Characterization 3. Mass Spectrometry Characterization Purification->Characterization Treatment_InVitro 5. Treat HUVECs with TAT-ANK Characterization->Treatment_InVitro Treatment_InVivo 8. Intravenous Administration of TAT-ANK Characterization->Treatment_InVivo HUVEC_Culture 4. HUVEC Culture HUVEC_Culture->Treatment_InVitro RT_qPCR 6a. RT-qPCR for Dll4 & Hey1 mRNA Treatment_InVitro->RT_qPCR Western_Blot 6b. Western Blot for NICD Protein Treatment_InVitro->Western_Blot IP_Assay 6c. Immunoprecipitation for NICD-RBPJ Interaction Treatment_InVitro->IP_Assay Tumor_Implantation 7. Subcutaneous Tumor Cell Implantation in Mice Tumor_Implantation->Treatment_InVivo Tumor_Measurement 9. Monitor Tumor Volume Treatment_InVivo->Tumor_Measurement Analysis 10. Data Analysis & Histology Tumor_Measurement->Analysis

Caption: Experimental workflow for the synthesis and evaluation of TAT-ANK.

Experimental Protocols

TAT-ANK Peptide Synthesis and Purification

Objective: To synthesize and purify the TAT-ANK peptide (YGRKKRRQRRR-QTLQAELLVVYGA).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer

Protocol:

  • Peptide Synthesis:

    • Perform solid-phase peptide synthesis using an automated peptide synthesizer.

    • Use Fmoc chemistry to sequentially couple the amino acids onto the Rink Amide resin.

    • For each coupling cycle, deprotect the Fmoc group with 20% piperidine in DMF.

    • Activate the next amino acid with HBTU and DIPEA in DMF and couple it to the resin.

  • Cleavage and Deprotection:

    • Once synthesis is complete, wash the resin with DCM.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.

    • Wash the peptide pellet with cold ether and air dry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC on a C18 column using a water/ACN gradient containing 0.1% TFA.

    • Collect fractions and analyze for purity by analytical HPLC.

  • Characterization:

    • Pool the pure fractions and lyophilize.

    • Confirm the identity of the peptide by mass spectrometry to ensure the correct molecular weight (2946.41 g/mol ).[5]

In Vitro HUVEC Treatment and Gene Expression Analysis

Objective: To quantify the effect of TAT-ANK on the expression of Notch target genes in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • TAT-ANK and TAT-scrambled (control) peptides

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Dll4, Hey1, and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO2.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Peptide Treatment:

    • Prepare solutions of TAT-ANK and TAT-scrambled peptides in sterile PBS or culture medium.

    • For dose-response experiments, treat cells with increasing concentrations of TAT-ANK (e.g., 10, 20, 30 µM) for a fixed time (e.g., 24 hours).[7]

    • For time-course experiments, treat cells with a fixed concentration of TAT-ANK (e.g., 30 µM) for different durations (e.g., 6, 12, 24 hours).[7]

    • Include an untreated control and a TAT-scrambled control.

  • RNA Extraction and RT-qPCR:

    • After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for Dll4, Hey1, and the housekeeping gene.

    • Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.[8]

Immunoprecipitation for NICD-RBPJ Interaction

Objective: To demonstrate that TAT-ANK inhibits the interaction between the Notch1 Intracellular Domain (NICD) and RBP-J.

Materials:

  • HUVECs

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against RBP-J

  • Antibody against NICD

  • Protein A/G magnetic beads

  • TAT-ANK and TAT-scrambled peptides

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Cell Treatment and Lysis:

    • Culture and treat HUVECs with 30 µM TAT-ANK or TAT-scrambled peptide for 6 hours.[7]

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant (whole-cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with an anti-RBP-J antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-3 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-NICD antibody to detect the amount of NICD that co-precipitated with RBP-J.

    • Analyze the whole-cell lysate as an input control to ensure equal protein loading.

In Vivo Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of TAT-ANK in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells (e.g., Lewis Lung Carcinoma - LLC, or a human cancer cell line)

  • Sterile PBS

  • TAT-ANK and TAT-scrambled peptides

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend in sterile PBS.

    • Subcutaneously inject the tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[6][9]

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., TAT-ANK and TAT-scrambled control).

    • Administer the peptides (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.[10]

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).

    • Calculate the percentage of tumor growth inhibition compared to the control group.[11]

References

Application Notes: Quantification of ANK Peptides using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin (ANK) repeat-containing peptides are derived from ankyrin repeat proteins, which are abundant in various organisms and mediate a wide range of protein-protein interactions. These peptides are of growing interest in biomedical research and drug development due to their potential involvement in diverse cellular processes, including signal transduction, cell cycle regulation, and inflammation. Accurate quantification of ANK peptides in biological samples is crucial for understanding their physiological functions, elucidating their roles in disease pathogenesis, and for the development of novel therapeutics.

This document provides detailed protocols for the development and execution of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of ANK peptides. Two common ELISA formats are described: the Sandwich ELISA, ideal for larger peptides with multiple antibody binding sites, and the Competitive ELISA, which is well-suited for the quantification of smaller peptides.

Principle of the Assays

Sandwich ELISA: This assay "sandwiches" the target ANK peptide between two specific antibodies. A capture antibody is immobilized on the surface of a microplate well. The sample containing the this compound is added, and the peptide is captured by the antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope on the this compound is then added. After washing away unbound reagents, a substrate is added, which is converted by the enzyme into a measurable colored product. The intensity of the color is directly proportional to the concentration of the this compound in the sample.

Competitive ELISA: This assay is based on the competition between the this compound in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of capture antibody binding sites. The capture antibody is pre-coated onto the microplate well. The sample is mixed with a known amount of labeled this compound and added to the well. After incubation, the unbound components are washed away. The amount of labeled peptide bound to the antibody is then detected. The signal intensity is inversely proportional to the concentration of the this compound in the sample.

Key Experimental Considerations

Successful development of a robust and sensitive this compound ELISA requires careful optimization of several parameters:

  • Antibody Selection: The choice of high-affinity and specific antibodies is critical. For sandwich ELISAs, a matched antibody pair that recognizes distinct, non-overlapping epitopes on the this compound is required.[1]

  • Coating Conditions: The concentration of the capture antibody or peptide and the coating buffer composition (e.g., carbonate-bicarbonate buffer, pH 9.6) should be optimized to ensure efficient immobilization to the microplate.[2]

  • Blocking: Blocking non-specific binding sites on the microplate is essential to reduce background signal. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.

  • Incubation Times and Temperatures: Optimization of incubation periods and temperatures for each step (sample, antibodies, substrate) is necessary to achieve optimal signal-to-noise ratio.

  • Washing: Thorough washing between steps is crucial to remove unbound reagents and minimize background.

Data Presentation

Table 1: Representative Standard Curve Data for this compound Sandwich ELISA

This table shows example data for a typical standard curve for an this compound using a sandwich ELISA format. The optical density (OD) values are directly proportional to the this compound concentration.

This compound Standard (ng/mL)OD at 450 nm (Mean)Standard DeviationCoefficient of Variation (%)
20.02.8500.1204.2
10.01.9500.0854.4
5.01.1000.0504.5
2.50.6500.0304.6
1.250.3800.0205.3
0.6250.2200.0156.8
0.3130.1500.0128.0
0 (Blank)0.0800.0056.3
Table 2: Quantification of this compound in Biological Samples using Sandwich ELISA

This table provides an example of how to present quantitative data for this compound levels in different biological samples, as determined by the sandwich ELISA.

Sample IDSample TypeDilution FactorMean OD at 450 nmCalculated Concentration (ng/mL)Final Concentration (ng/mL)
Sample ASerum101.5207.878.0
Sample BPlasma50.9804.522.5
Sample CCell Culture Supernatant20.4501.83.6
Table 3: Representative Standard Curve Data for this compound Competitive ELISA

This table illustrates typical data for a competitive ELISA standard curve. Note that the OD values are inversely proportional to the concentration of the this compound.

This compound Standard (ng/mL)OD at 450 nm (Mean)Standard DeviationPercent Inhibition (%)
0 (Maximum Signal)2.5000.1100
0.12.1500.09514
0.51.6000.07036
1.01.1000.05556
5.00.5500.03078
10.00.3000.02088
50.00.1500.01094
100.00.1000.00896
Table 4: Quantification of this compound in Samples using Competitive ELISA

This table shows example results for the quantification of this compound in unknown samples using the competitive ELISA format.

Sample IDSample TypeDilution FactorMean OD at 450 nmCalculated Concentration (ng/mL)Final Concentration (ng/mL)
Sample XTissue Homogenate200.8502.550.0
Sample YUrine21.8500.30.6
Sample ZSaliva11.3000.80.8

Experimental Protocols

Protocol 1: Sandwich ELISA for this compound Quantification

Materials:

  • High-binding 96-well microplate

  • Capture antibody specific for this compound

  • Biotinylated detection antibody specific for this compound (recognizing a different epitope)

  • Recombinant this compound standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.5% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Sample Incubation: Prepare serial dilutions of the this compound standard in Assay Diluent. Add 100 µL of each standard dilution and your appropriately diluted samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL of the diluted conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Competitive ELISA for this compound Quantification

Materials:

  • High-binding 96-well microplate

  • Capture antibody specific for this compound

  • Biotinylated or enzyme-conjugated this compound

  • Unlabeled this compound standard

  • Streptavidin-HRP (if using biotinylated peptide)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.5% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody to an optimized concentration in Coating Buffer. Add 100 µL of the diluted antibody to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of the unlabeled this compound standard in Assay Diluent. In a separate plate or tubes, mix 50 µL of each standard dilution or your diluted samples with 50 µL of a fixed, optimized concentration of biotinylated this compound. Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation (if using biotinylated peptide): Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm.

Visualizations

Signaling Pathway and Experimental Workflows

Sandwich_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Readout coating 1. Coat plate with capture antibody blocking 2. Block non-specific sites coating->blocking Wash add_sample 3. Add this compound (sample/standard) blocking->add_sample Wash add_detection_ab 4. Add biotinylated detection antibody add_sample->add_detection_ab Wash add_streptavidin 5. Add Streptavidin-HRP add_detection_ab->add_streptavidin Wash add_substrate 6. Add TMB substrate add_streptavidin->add_substrate Wash stop_reaction 7. Add stop solution add_substrate->stop_reaction read_plate 8. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Sandwich ELISA workflow for this compound quantification.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection cluster_readout Readout coating 1. Coat plate with capture antibody blocking 2. Block non-specific sites coating->blocking Wash add_mixture 3. Add mixture of sample/standard and biotinylated this compound blocking->add_mixture Wash add_streptavidin 4. Add Streptavidin-HRP add_mixture->add_streptavidin Wash add_substrate 5. Add TMB substrate add_streptavidin->add_substrate Wash stop_reaction 6. Add stop solution add_substrate->stop_reaction read_plate 7. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Competitive ELISA workflow for this compound quantification.

TAT_ANK_Signaling_Pathway Dll4 Dll4 Ligand Notch1 Notch1 Receptor Dll4->Notch1 NICD NICD (Notch Intracellular Domain) Notch1->NICD Releases RBPJ RBPJ NICD->RBPJ Translocates and Binds TargetGenes Target Gene Transcription (e.g., Hey1, Hes1) RBPJ->TargetGenes TAT_ANK TAT-ANK Peptide TAT_ANK->RBPJ Competes with NICD for binding

Caption: TAT-ANK peptide inhibits Dll4-Notch1 signaling.[3][4][5]

Troubleshooting

For common issues such as high background, low signal, or high variability, please refer to the following table for potential causes and solutions.

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of wash steps or the soaking time.
Antibody concentration too highOptimize the concentration of primary and/or secondary antibodies.
Blocking is inadequateTry different blocking buffers (e.g., 3-5% BSA, non-fat dry milk).
Over-development of substrateReduce the substrate incubation time.
Low or No Signal Reagents are inactiveCheck the expiration dates and storage conditions of all reagents.
Incorrect antibody pairEnsure the capture and detection antibodies recognize different epitopes.
Insufficient incubation timeIncrease the incubation times for antibodies and/or substrate.
Low peptide concentration in sampleConcentrate the sample or use a more sensitive detection method.
High Variability Pipetting errorsUse calibrated pipettes and ensure consistent technique.
Incomplete washingEnsure all wells are washed uniformly.
Edge effectsAvoid using the outer wells of the plate for critical samples.
Improper mixing of reagentsEnsure all solutions are thoroughly mixed before use.

References

Application Notes and Protocols for Solid-Phase Synthesis of Custom Ankyrin Repeat (ANK) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin repeat (ANK) proteins are a class of naturally occurring protein-binding domains characterized by a conserved structural motif of approximately 33 amino acids. Engineered ankyrin repeat proteins, often referred to as Designed Ankyrin Repeat Proteins (DARPins), have emerged as a robust and versatile scaffold for creating custom binding proteins with high affinity and specificity for a wide range of targets.[1][2][3] Their high stability, modular architecture, and ease of production make them promising candidates for various applications in research, diagnostics, and therapeutics.[2][3][4]

While recombinant expression in systems like E. coli is the predominant method for producing large DARPins, solid-phase peptide synthesis (SPPS) offers a viable alternative for creating smaller custom ANK peptides, fragments for structural studies, or peptides incorporating unnatural amino acids.[1][5] SPPS allows for precise control over the peptide sequence and the site-specific incorporation of modifications.[6]

These application notes provide a detailed overview and protocols for the solid-phase synthesis of custom ANK peptides, addressing key challenges and outlining best practices for synthesis, purification, and characterization.

Challenges in the Solid-Phase Synthesis of ANK Peptides

The synthesis of ANK peptides, which can be larger and more complex than typical peptides, presents several challenges:

  • Sequence Complexity and Aggregation: ANK repeats contain hydrophobic residues that can lead to peptide aggregation on the solid support, hindering reagent access and leading to incomplete reactions and lower yields.[7][8]

  • Difficult Couplings: The presence of sterically hindered or β-branched amino acids (e.g., Val, Ile, Thr) can make amide bond formation challenging.[9]

  • Purity: Achieving high purity for longer peptides is a significant challenge due to the accumulation of deletion sequences and other impurities from incomplete reactions.[7]

  • Yield: The overall yield of the synthesis decreases with each additional amino acid coupled. For a 30-amino acid peptide, even with a 98% coupling efficiency at each step, the theoretical maximum yield is only 55%.[10]

Experimental Protocols

Materials and Reagents
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a custom ANK peptide on a Rink Amide resin.

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[11][12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine solution in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.[5][12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. Microwave-assisted synthesis can significantly reduce coupling times.[5][7]

    • To ensure complete coupling, perform a Kaiser (ninhydrin) test. If the test is positive (indicating free amines), repeat the coupling step.[12]

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing cysteine, add 2.5% EDT.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Incubate at room temperature with occasional agitation for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.[5]

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.[5][13]

    • Use a gradient of increasing ACN concentration in water, both containing 0.1% TFA.[13]

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

    • Assess the purity of the final product by analytical RP-HPLC.[5] Purity levels of 95-98% are often achievable after purification.[14]

Quantitative Data Summary

ParameterTypical Value/RangeReference
Coupling Efficiency >99% per step (with optimization)[10]
Crude Peptide Purity 50-80% (highly sequence dependent)[10]
Final Purity (after HPLC) >95-98%[14]
Overall Yield Highly variable (dependent on peptide length and sequence)[10]

Visualizations

Signaling Pathway Involving Ankyrin Repeat Proteins

Ankyrin repeat-containing proteins are involved in numerous cellular processes, including the NF-κB signaling pathway, where they act as inhibitors.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα (Ankyrin Repeat Protein) IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Stimulus Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK Activates

Caption: NF-κB signaling pathway with IκBα.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a custom this compound.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat for all Amino Acids Wash2->Cycle Cycle->Deprotect Next Amino Acid Cleave 4. Cleavage from Resin (TFA Cocktail) Cycle->Cleave Final Amino Acid Precipitate 5. Precipitation in Ether Cleave->Precipitate Purify 6. RP-HPLC Purification Precipitate->Purify Characterize 7. Characterization (MS, HPLC) Purify->Characterize End Final this compound Characterize->End

Caption: Solid-phase synthesis workflow.

Conclusion

The solid-phase synthesis of custom ANK peptides is a powerful technique for producing these versatile binding proteins for a variety of research and development applications. While challenges related to peptide aggregation and synthesis efficiency exist, the protocols and strategies outlined in these application notes provide a solid foundation for the successful chemical synthesis of ANK peptides. Careful optimization of coupling and deprotection steps, along with rigorous purification and characterization, are essential for obtaining high-quality synthetic ANK peptides.

References

Application Note: High-Purity Purification of ANK Peptides Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin repeat (ANK) proteins are a class of non-globular proteins characterized by a tandem repeat of a 33-amino acid structural motif.[1][2] These repeats form a distinctive elongated structure that mediates protein-protein interactions.[1][2] Engineered ankyrin repeat proteins, such as DARPins (Designed Ankyrin Repeat Proteins), have gained significant attention as a promising alternative to antibodies in therapeutic and diagnostic applications due to their high stability, specificity, and ease of production. Peptides derived from these ankyrin repeat domains (ANK peptides) are of great interest for developing novel therapeutics.

Achieving high purity of synthetic or recombinantly expressed ANK peptides is crucial for their functional characterization and preclinical development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides based on their hydrophobicity.[3][4][5] This application note provides a detailed protocol for the purification of ANK peptides using RP-HPLC, including sample preparation, method optimization, and post-purification analysis.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is a nonpolar, hydrophobic material (e.g., silica (B1680970) functionalized with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[4] Peptides are loaded onto the column in a low organic content mobile phase and bind to the stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the charged residues on the peptide.[3][4]

Data Presentation: RP-HPLC Parameters for ANK Peptide Purification

The following table summarizes typical starting parameters for the purification of ANK peptides using RP-HPLC. These parameters may require optimization depending on the specific properties of the peptide.

ParameterAnalytical ScalePreparative Scale
Column C18, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size, 100-300 Å pore sizeC18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)0.1% (v/v) TFA in acetonitrile (ACN)
Flow Rate 0.2-1.0 mL/min5-50 mL/min
Gradient 5-65% B over 30-60 min5-65% B over 30-60 min (or optimized based on analytical run)
Detection 210-220 nm210-220 nm
Column Temperature 25-60 °C25-60 °C
Injection Volume 5-50 µL0.5-10 mL
Sample Concentration 0.1-1 mg/mL1-10 mg/mL

Experimental Workflow for this compound Purification

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification Analysis cluster_final Final Product start Start: Crude this compound solubilize Solubilize in Mobile Phase A start->solubilize centrifuge Centrifuge & Filter (0.22 µm) solubilize->centrifuge inject Inject onto equilibrated RP-HPLC column centrifuge->inject gradient Elute with ACN gradient inject->gradient detect Monitor at 210-220 nm gradient->detect collect Collect Fractions detect->collect analytical_hplc Purity Check (Analytical RP-HPLC) collect->analytical_hplc ms Identity Confirmation (Mass Spectrometry) analytical_hplc->ms pool Pool Pure Fractions analytical_hplc->pool lyophilize Lyophilize pool->lyophilize end End: Purified this compound lyophilize->end

Caption: Workflow for this compound purification using RP-HPLC.

Detailed Experimental Protocol

1. Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.

  • Solubilization:

    • Accurately weigh the lyophilized crude this compound.

    • To determine the best solvent, first test the solubility of a small amount of the peptide.

    • Dissolve the peptide in Mobile Phase A (0.1% TFA in water). If solubility is poor, a small amount of organic solvent (e.g., ACN) or a different aqueous buffer may be required. For basic peptides, a dilute acetic acid solution can be used, while acidic peptides may dissolve better in a dilute ammonium (B1175870) bicarbonate solution.

    • Vortex or sonicate briefly to aid dissolution. Avoid excessive foaming.

  • Clarification:

    • Centrifuge the dissolved peptide solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvents used.

2. RP-HPLC Method

  • System Preparation:

    • Ensure the HPLC system is thoroughly purged with the mobile phases to be used.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Analytical RP-HPLC (Method Development):

    • Inject a small amount of the prepared sample onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target this compound.

    • Optimize the gradient to achieve the best resolution between the target peptide and impurities. A shallower gradient around the elution point of the target peptide will improve separation.[6]

  • Preparative RP-HPLC (Purification):

    • Switch to a preparative column of the same stationary phase.

    • Scale up the flow rate and injection volume according to the column dimensions.

    • Inject the prepared sample onto the equilibrated preparative column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the peak of the target peptide. The peak may be fractionated into several tubes across its width to isolate the purest portions.

3. Post-Purification Analysis

  • Purity Assessment:

    • Analyze a small aliquot of each collected fraction using the optimized analytical RP-HPLC method.

    • Assess the purity of each fraction by integrating the peak area of the target peptide relative to the total peak area.

  • Identity Confirmation:

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

4. Pooling and Lyophilization

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80°C).

  • Lyophilize the frozen sample to obtain the purified this compound as a dry powder.

Signaling Pathway Visualization

While ANK peptides are involved in mediating protein-protein interactions which are part of numerous signaling pathways, the purification process itself does not directly involve a signaling pathway. The following diagram illustrates the logical relationship in optimizing the purification process.

G cluster_optimization Optimization Strategy cluster_solutions Potential Solutions start Initial Purification Run poor_resolution Poor Resolution start->poor_resolution low_yield Low Yield start->low_yield peak_tailing Peak Tailing start->peak_tailing shallow_gradient Shallow Gradient poor_resolution->shallow_gradient change_column Change Column Chemistry (e.g., C8, C4) poor_resolution->change_column optimize_loading Optimize Sample Load low_yield->optimize_loading change_modifier Change Mobile Phase Modifier (e.g., Formic Acid) peak_tailing->change_modifier increase_temp Increase Column Temperature peak_tailing->increase_temp

Caption: Troubleshooting logic for this compound purification.

Conclusion

Reverse-phase HPLC is a highly effective method for the purification of ANK peptides to the high degree of purity required for research and therapeutic development. The protocol outlined in this application note provides a robust starting point. However, due to the unique physicochemical properties of each peptide, optimization of parameters such as the gradient slope, mobile phase composition, and column temperature may be necessary to achieve the best results. Careful sample preparation and post-purification analysis are essential to ensure a successful purification outcome.

References

Illuminating Ankyrin Repeat Peptides: Protocols for Fluorescent Dye Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of ankyrin repeat (ANK) peptides with fluorescent dyes. The following sections offer a selection of common fluorescent dyes, detailed experimental procedures for various labeling chemistries, and methods for the purification and characterization of the final labeled product.

Overview of Fluorescent Dyes for Peptide Labeling

The choice of fluorescent dye is critical and depends on the specific application, including the desired spectral properties, brightness, and photostability. Below is a summary of commonly used fluorescent dyes suitable for peptide labeling.

Dye FamilyExample(s)Excitation (nm)Emission (nm)Key Characteristics
Fluoresceins FAM, FITC~495~520Cost-effective, bright green fluorescence, but pH sensitive and prone to photobleaching.[1][2][3][4]
Rhodamines TAMRA~552~578Orange-red fluorescence, more photostable than fluoresceins.[3][5]
Cyanines Cy3, Cy5, Cy7550, 650, 745570, 670, 800Bright and photostable, with options across the visible and near-infrared spectrum, suitable for multiplexing.[1]
Alexa Fluor Dyes Alexa Fluor 488, 555, 647495, 555, 650519, 565, 668Highly photostable, bright, and less pH-sensitive than fluoresceins, spanning a wide spectral range.[1]
ATTO Dyes ATTO 488, 550, 635501, 554, 635523, 576, 655Excellent photostability and brightness, suitable for demanding applications like single-molecule detection.[5][]
BODIPY Dyes BODIPY FL, TMR~503, ~544~512, ~574Bright and relatively insensitive to solvent polarity and pH, with narrow emission spectra.[]

Experimental Protocols

Successful labeling of ANK peptides requires careful consideration of the labeling chemistry, which is determined by the available reactive functional groups on the peptide. The most common approaches target primary amines (N-terminus and lysine (B10760008) side chains) or thiols (cysteine side chains).[7][8]

Amine-Reactive Labeling using NHS Esters

This protocol describes the labeling of primary amines on an ANK peptide with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Workflow for Amine-Reactive Labeling

Peptide_Prep Peptide Preparation (Dissolve in buffer) Reaction Labeling Reaction (Incubate at RT) Peptide_Prep->Reaction Add peptide solution Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Reaction Add dye solution Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (MS, Spectroscopy) Purification->Characterization

Caption: Workflow for labeling peptides via amine-reactive chemistry.

Materials:

  • This compound with at least one primary amine (N-terminus or lysine residue)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification system (e.g., HPLC)

Protocol:

  • Peptide Preparation: Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[9]

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved dye to the peptide solution.[9] Keep the reaction volume small to maintain a high concentration of reactants.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[9]

  • Quenching (Optional): To stop the reaction, you can add the quenching buffer and incubate for an additional hour at room temperature.

  • Purification: Purify the labeled peptide from unreacted dye and unlabeled peptide using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).[9][]

Thiol-Reactive Labeling using Maleimides

This protocol is suitable for ANK peptides containing a cysteine residue, utilizing the specific reaction between a maleimide-functionalized dye and the thiol group of cysteine.[7]

Workflow for Thiol-Reactive Labeling

Peptide_Prep Peptide Preparation (Dissolve in buffer, pH 6.5-7.5) Reaction Labeling Reaction (Incubate at RT) Peptide_Prep->Reaction Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (MS, Spectroscopy) Purification->Characterization

Caption: Workflow for labeling peptides via thiol-reactive chemistry.

Materials:

  • This compound containing a unique cysteine residue

  • Maleimide-activated fluorescent dye

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5

  • Purification system (e.g., HPLC)

Protocol:

  • Peptide Preparation: Dissolve the cysteine-containing this compound in the reaction buffer. If the peptide has formed disulfide bonds, it may need to be reduced first with a reducing agent like DTT, which must then be removed before adding the maleimide (B117702) dye.

  • Dye Preparation: Dissolve the maleimide-activated dye in DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the peptide solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled peptide using RP-HPLC to separate the labeled peptide from unreacted dye and unlabeled peptide.[]

Site-Specific Enzymatic Labeling of ANK Peptides (DARPins)

For precise control over the labeling site, enzymatic methods can be employed. This protocol is based on the labeling of Designed Ankyrin Repeat Proteins (DARPins) using protein farnesyltransferase (PFTase) and click chemistry.[11][12] This method requires the this compound to be engineered with a C-terminal recognition sequence for the enzyme.

Workflow for Enzymatic Labeling and Click Chemistry

cluster_0 Enzymatic Labeling cluster_1 Click Chemistry Conjugation ANK_Peptide This compound with CaaX box Azide_ANK Azide-labeled this compound ANK_Peptide->Azide_ANK PFTase Protein Farnesyltransferase (PFTase) PFTase->Azide_ANK Azide_Analog Azide-containing FPP analog Azide_Analog->Azide_ANK Labeled_ANK Fluorescently Labeled this compound Azide_ANK->Labeled_ANK Alkyne_Dye Alkyne-functionalized Dye Alkyne_Dye->Labeled_ANK Purification Purification Labeled_ANK->Purification Characterization Characterization Purification->Characterization

References

TAT-ANK Peptide: A Novel Modulator of Angiogenesis via Dll4-Notch1 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The Delta-like ligand 4 (Dll4)-Notch1 signaling pathway is a key regulator of vascular development and angiogenesis, acting as a negative feedback mechanism to control endothelial cell sprouting. The TAT-ANK peptide is a novel synthetic peptide designed to modulate this pathway. It consists of two key components: the ANK domain derived from the G-protein coupled receptor kinase interacting protein-1 (GIT1), and the cell-penetrating peptide TAT (YGRKKRRQRRR) derived from the HIV-1 trans-activator of transcription protein. This fusion allows the ANK peptide to efficiently enter endothelial cells and exert its biological effects. These application notes provide a comprehensive overview of the TAT-ANK peptide's mechanism of action, quantitative effects on angiogenesis, and detailed protocols for its investigation.

Mechanism of Action

The primary mechanism of action of the TAT-ANK peptide is the inhibition of the Dll4-Notch1 signaling pathway. The ANK domain of the peptide competitively binds to the transcription factor RBP-J, preventing the recruitment of the Notch1 intracellular domain (NICD). This disruption of the NICD-RBP-J interaction inhibits the transcription of Notch target genes, such as Hey1 and Hes1, which are critical for repressing endothelial cell sprouting. By alleviating this negative feedback loop, TAT-ANK promotes a pro-angiogenic phenotype characterized by increased endothelial cell proliferation, migration, and tube formation.

While the TAT peptide portion is essential for intracellular delivery, studies have shown that the short TAT peptide sequence does not act as a high-affinity ligand for Vascular Endothelial Growth Factor (VEGF) receptors.[1] Therefore, its role in the context of the TAT-ANK peptide is primarily to facilitate cell penetration rather than directly inducing angiogenesis through VEGF-related pathways.

Signaling Pathway Diagram

TAT_ANK_Mechanism cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Dll4 Dll4 VEGFR2->Dll4 Upregulates Notch1_Receptor Notch1 Receptor Dll4->Notch1_Receptor Binds & Activates gamma-Secretase gamma-Secretase Notch1_Receptor->gamma-Secretase Cleavage by TAT-ANK TAT-ANK RBP-J RBP-J TAT-ANK->RBP-J Competitively Binds & Inhibits NICD binding Angiogenesis_Genes Pro-angiogenic Gene Expression TAT-ANK->Angiogenesis_Genes Promotes NICD Notch1 Intracellular Domain (NICD) NICD->RBP-J Binds to gamma-Secretase->NICD Releases Target_Genes Target Genes (e.g., Hey1, Hes1) RBP-J->Target_Genes Represses Sprouting

Caption: TAT-ANK peptide mechanism of action in endothelial cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of the TAT-ANK peptide on key angiogenic processes as reported in the literature.

Table 1: Effect of TAT-ANK on In Vitro Angiogenesis Assays

AssayCell TypeTAT-ANK ConcentrationControlOutcomeFold Change/Percentage IncreaseReference
Tube FormationHUVECs30 µMTAT-Scrambled (TAT-Sc)Increased total tube length~1.5-fold[2]
Endothelial SproutingHUVECs30 µMTAT-ScIncreased sprout length~1.8-fold[2]

Table 2: Effect of TAT-ANK on Gene Expression in HUVECs

GeneAssayTAT-ANK ConcentrationTime PointOutcomeFold Change/Percentage DecreaseReference
Dll4RT-qPCR30 µM24 hoursDecreased mRNA expression~0.5-fold (50% decrease)[2]
Hey1RT-qPCR30 µM24 hoursDecreased mRNA expression~0.4-fold (60% decrease)[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of TAT-ANK on angiogenesis are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 24-well tissue culture plates

  • TAT-ANK peptide and control peptide (e.g., TAT-Scrambled)

  • VEGF (optional, as a positive control for angiogenesis)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 250-300 µL of the matrix to each well of a 24-well plate. Ensure the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-starved medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add the TAT-ANK peptide or control peptide at the desired concentration (e.g., 30 µM) to the cell suspension. If using, add VEGF (e.g., 50 ng/mL).

  • Incubation: Gently add 500 µL of the cell suspension containing the treatment to each well of the coated plate. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Observe tube formation using an inverted microscope at 4x or 10x magnification. Capture images at different time points.

    • Fluorescence (Optional): Prior to harvesting, incubate cells with Calcein AM. Wash with PBS and visualize using a fluorescence microscope.

    • Quantification: Analyze the captured images using software like ImageJ with the Angiogenesis Analyzer plugin. Measure parameters such as total tube length, number of junctions, and number of loops.

Caption: Workflow for the endothelial cell tube formation assay.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tip or a specialized scratch tool

  • TAT-ANK peptide and control peptide

  • Inverted microscope with a camera and live-cell imaging capabilities (recommended)

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing the TAT-ANK peptide or control peptide at the desired concentration.

  • Imaging: Immediately capture an image of the scratch at time 0. Place the plate in a 37°C incubator with 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound is closed in the control group.

  • Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time. ImageJ can be used for this analysis.

Experimental_Workflow_Wound_Healing A Seed HUVECs to confluency B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Add medium with TAT-ANK/control C->D E Image at time 0 D->E F Incubate and acquire images over time E->F G Measure wound area and calculate closure rate F->G

Caption: Workflow for the wound healing (scratch) assay.

Western Blotting for Angiogenesis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the Dll4-Notch1 pathway.

Materials:

  • HUVECs

  • TAT-ANK peptide and control peptide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Dll4, anti-NICD, anti-Hey1, anti-Actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Treatment and Lysis: Treat HUVECs with TAT-ANK or control peptide for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-NICD) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Conclusion

The TAT-ANK peptide represents a promising tool for studying the role of Dll4-Notch1 signaling in angiogenesis and holds potential as a therapeutic agent for diseases where modulation of angiogenesis is desired. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of TAT-ANK and further elucidate its mechanism of action in various experimental models. Careful experimental design and quantitative analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ANK Peptide-Based Biosensors in Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designed Ankyrin Repeat Proteins (DARPins) represent a novel class of scaffold proteins engineered for high-affinity and specific target binding. Their inherent properties, including high stability, small size, and excellent expression in prokaryotic systems, make them ideal recognition elements for a wide range of diagnostic applications. These application notes provide an overview of the principles, quantitative data, and detailed protocols for the development and use of ANK peptide-based biosensors for the detection of various biomarkers, including those for cancer, infectious diseases, and neurological disorders.

Principle of this compound-Based Biosensors

This compound-based biosensors function by converting the specific binding of a target analyte to the DARPin bioreceptor into a measurable signal. The versatility of the DARPin scaffold allows for its integration into various biosensor platforms, including fluorescent, electrochemical, and colorimetric assays. The fundamental principle involves the immobilization of the DARPin onto a solid support or its conjugation with a signaling molecule. Upon binding to the target biomarker, a conformational change or a change in the local environment of the signaling molecule generates a detectable signal that correlates with the analyte concentration.

A general workflow for the development of a peptide-based biosensor is outlined below. This process begins with the selection of a target protein and the identification of a specific binding peptide, followed by the synthesis of the peptide and its integration into a diagnostic platform such as Quartz Crystal Microbalance (QCM) or Electrochemical Impedance Spectroscopy (EIS).[1]

cluster_selection Bioreceptor Development cluster_sensor_dev Biosensor Fabrication & Validation Target Protein Selection Target Protein Selection Phage/Ribosome Display Phage/Ribosome Display Target Protein Selection->Phage/Ribosome Display Input Peptide Synthesis Peptide Synthesis Phage/Ribosome Display->Peptide Synthesis Output: Peptide Sequence Immobilization on Transducer Immobilization on Transducer Peptide Synthesis->Immobilization on Transducer Input Signal Transduction Signal Transduction Immobilization on Transducer->Signal Transduction Binding Event Assay Optimization Assay Optimization Signal Transduction->Assay Optimization Analytical Validation Analytical Validation Assay Optimization->Analytical Validation Diagnostic Application Diagnostic Application Analytical Validation->Diagnostic Application

General workflow for this compound-based biosensor development.

Quantitative Data Presentation

The performance of this compound-based biosensors is evaluated based on several key parameters, including affinity (dissociation constant, Kd), limit of detection (LOD), sensitivity, and specificity. The following tables summarize the quantitative data for various DARPin-based biosensors from the literature.

Target BiomarkerBiosensor TypeAffinity (Kd)Limit of Detection (LOD)Dynamic RangeReference
Cancer Biomarkers
HER2DARPin G3 (radiolabeled)90 pM--[2]
HER2DARPin-mCherry4.5 nM--[3]
Prostate-Specific Antigen (PSA)Electrochemical---
Thrombotic Markers
Fibrin Degradation Products (FDPs)AMBER Platform (Cell-based)--EC50: 0.34 - 2.27 nM[4][5]
Infectious Disease Agents
E. coli O157:H7Impedimetric (Nisin peptide)--10² - 10⁶ cfu/mL[6]
Listeria innocuaImpedimetric (Nisin peptide)-1.5 cfu/mL10² - 10⁹ cfu/mL[6]
SARS-CoV-2 RBDBiolayer Interferometry< 1 pM--[7]
Human AdenovirusOptical-10 copies-[8]
HIV-1 geneElectrochemiluminescence-0.3 fM3.0 fM - 0.3 nM[8]
Neurodegenerative Disease Markers
Alzheimer's/Parkinson's associated moleculesLateral Flow/ELISA---[9]

Experimental Protocols

Protocol 1: DARPin Selection using Ribosome Display

This protocol outlines the key steps for the in vitro selection of high-affinity DARPins against a target of interest using ribosome display.

cluster_workflow DARPin Selection via Ribosome Display DARPin DNA Library DARPin DNA Library In vitro Transcription/Translation In vitro Transcription/Translation DARPin DNA Library->In vitro Transcription/Translation Formation of Ternary Complexes Formation of Ternary Complexes In vitro Transcription/Translation->Formation of Ternary Complexes Binding to Immobilized Target Binding to Immobilized Target Formation of Ternary Complexes->Binding to Immobilized Target Washing Washing Binding to Immobilized Target->Washing Remove non-binders mRNA Elution & RT-PCR mRNA Elution & RT-PCR Washing->mRNA Elution & RT-PCR Next Round of Selection Next Round of Selection mRNA Elution & RT-PCR->Next Round of Selection Amplify selected sequences

Workflow for DARPin selection by ribosome display.

Materials:

  • DARPin DNA library

  • In vitro transcription/translation kit

  • Target protein

  • Immobilization surface (e.g., magnetic beads, ELISA plates)

  • Buffers for binding, washing, and elution

  • Reverse transcriptase and PCR reagents

Procedure:

  • Library Preparation: A highly diverse library of DARPin-encoding DNA is generated.[10]

  • In vitro Transcription and Translation: The DNA library is transcribed into mRNA and then translated in a cell-free system to produce DARPin proteins that remain attached to their encoding mRNA and the ribosome, forming ternary complexes.[10]

  • Target Immobilization: The target protein is immobilized on a solid support.

  • Selection: The ternary complexes are incubated with the immobilized target. DARPins with affinity for the target will bind.[10]

  • Washing: Non-bound complexes are removed through a series of washing steps.

  • mRNA Elution and Reverse Transcription: The mRNA from the bound complexes is eluted and reverse transcribed into cDNA.

  • PCR Amplification: The cDNA is amplified by PCR to create a new DNA library enriched in sequences encoding for target-binding DARPins.

  • Iteration: The process is repeated for several rounds to isolate high-affinity binders.

Protocol 2: Fluorescent Labeling of DARPins

This protocol describes the covalent labeling of a purified DARPin containing a unique cysteine residue with a maleimide-activated fluorescent dye.

Materials:

  • Purified DARPin with a single cysteine residue

  • Maleimide-activated fluorescent dye (e.g., Alexa Fluor, Cy dyes)

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Size-exclusion chromatography column for purification

Procedure:

  • Reduction of DARPin: Dissolve the purified DARPin in the reaction buffer. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and incubate for 30 minutes at room temperature.

  • Dye Preparation: Dissolve the maleimide-activated dye in DMSO to create a stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the reduced DARPin solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Remove the unreacted dye and purify the labeled DARPin using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its specific excitation maximum.

Protocol 3: DARPin-Based Sandwich ELISA

This protocol details the use of a pair of DARPins for the quantitative detection of a target antigen in a sandwich ELISA format.

Materials:

  • Capture DARPin

  • Detection DARPin (biotinylated)

  • ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Sample containing the target antigen

  • Standard antigen solution

Procedure:

  • Coating: Coat the wells of an ELISA plate with the capture DARPin (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Standard Incubation: Add the samples and a serial dilution of the standard antigen to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection DARPin Incubation: Add the biotinylated detection DARPin to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standard antigen. Use the standard curve to determine the concentration of the antigen in the samples.

Signaling Pathways and Logical Relationships

MAPK/ERK Signaling Pathway

Many diagnostic biosensors target components of cellular signaling pathways that are dysregulated in disease. For example, a DARPin-based biosensor has been developed to detect the phosphorylated form of ERK (pERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates this signaling cascade.

cluster_pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK ERK-P ERK->pERK becomes Transcription Factors Transcription Factors pERK->Transcription Factors activates Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation regulates

Simplified MAPK/ERK signaling cascade.
Logical Relationship of Biosensor Components

A biosensor is a device that integrates a biological recognition element with a transducer to produce a signal proportional to the concentration of a target analyte. The following diagram illustrates the logical relationship between the core components of a biosensor.

cluster_biosensor Biosensor Components Analyte Analyte Bioreceptor This compound (DARPin) Analyte->Bioreceptor Binding Transducer Electrochemical, Optical, etc. Bioreceptor->Transducer Interaction Signal Signal Transducer->Signal Conversion

Core components of an this compound-based biosensor.

Conclusion

This compound-based biosensors, particularly those utilizing the DARPin scaffold, offer a powerful and versatile platform for the development of next-generation diagnostic tools. Their high specificity, affinity, and stability, coupled with their ease of production and engineering, make them suitable for a wide range of applications in clinical diagnostics, including oncology, infectious disease, and neurology. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this exciting technology.

References

Application Notes: Screening Phage Display Libraries for ANK Peptide Binders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phage display is a powerful and versatile molecular biology technique used for identifying peptides and proteins with high affinity and specificity to a target molecule.[1][2] This technology is founded on the principle of displaying libraries of peptides or proteins on the surface of bacteriophages, physically linking the displayed protein (phenotype) with the DNA sequence that encodes it (genotype).[3][4] Ankyrin repeat (ANK) proteins are a class of non-globular proteins characterized by a tandem repeat of a specific 33-amino-acid motif, which forms a scaffold for mediating protein-protein interactions. The generation of synthetic ANK peptide libraries and their screening via phage display offers a robust method for discovering novel binders against a wide array of targets, making it highly valuable in drug discovery and diagnostics.[5]

These application notes provide a comprehensive overview and detailed protocols for the screening of this compound phage display libraries to isolate specific binders.

Principle of ANK Phage Display Screening

The core of the screening process is an in vitro selection procedure known as biopanning.[3][6] A highly diverse library of phages, each displaying a unique this compound variant on its surface, is exposed to an immobilized target molecule (e.g., a protein, receptor, or cell).[1][6] Phages displaying ANK peptides that bind to the target are captured, while non-binding phages are washed away.[3] The retained phages are then eluted and amplified by infecting E. coli host cells.[1] This cycle of binding, washing, elution, and amplification is typically repeated for three to five rounds, with increasing stringency in each round to enrich the phage pool with high-affinity binders. Following enrichment, individual phage clones are isolated and screened, and the DNA encoding the binding peptides is sequenced to identify the specific ANK sequences.

Key Advantages for ANK Binder Discovery

  • High Diversity: Phage display libraries can contain billions of unique this compound variants, increasing the probability of identifying high-affinity binders.[7][8]

  • Efficient Screening: The technology allows for the rapid screening of vast numbers of candidates, significantly accelerating the discovery process.[7]

  • Controllability: The selection process can be tailored by modifying binding and washing conditions to isolate binders with desired characteristics, such as high affinity or stability.[6]

  • Genotype-Phenotype Link: The direct link between the displayed this compound and its encoding DNA simplifies the identification of successful binding sequences through standard DNA sequencing.[3]

Overall Experimental Workflow

The process of screening an this compound phage display library can be summarized in a multi-step workflow, from the initial library to the final characterization of specific binders.

G cluster_0 Phase 1: Biopanning & Enrichment cluster_1 Phase 2: Screening & Identification cluster_2 Phase 3: Binder Characterization start This compound Phage Library panning Affinity Selection (Biopanning) (3-5 Rounds) start->panning Incubate with Target amp Amplification in E. coli panning->amp Elute Binders amp->panning Input for Next Round elisa Monoclonal Phage ELISA amp->elisa Isolate Single Clones seq DNA Sequencing of Positive Clones elisa->seq Identify Binders expr Soluble this compound Expression seq->expr char Affinity & Specificity Assays (e.g., Soluble ELISA, BLI) expr->char finish Validated ANK Binders char->finish

Caption: High-level workflow for this compound binder discovery.

Detailed Experimental Protocols

Protocol 1: Affinity Selection (Biopanning)

This protocol describes a single round of biopanning using a target protein immobilized on a microtiter plate. This process is typically repeated 3-5 times.

Materials:

  • 96-well microtiter plate (e.g., Nunc MaxiSorp)

  • Target protein in a suitable buffer (e.g., PBS)

  • This compound phage display library

  • Blocking buffer: PBS with 2% non-fat dry milk or 3% BSA

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Elution buffer: 0.2 M Glycine-HCl, pH 2.2[9]

  • Neutralization buffer: 1 M Tris-HCl, pH 9.1[9]

  • Log-phase E. coli culture (e.g., TG1 strain)

Procedure:

  • Target Immobilization: Coat the wells of a microtiter plate with the target protein (e.g., 100 µL of 10-100 µg/mL solution in PBS) and incubate overnight at 4°C.[1]

  • Blocking: Discard the coating solution and block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature (RT) to prevent non-specific binding.[10]

  • Washing: Wash the wells 3 times with 200 µL of wash buffer (PBST).

  • Phage Incubation: Add the this compound phage library (e.g., 10¹⁰-10¹² phage particles in 100 µL of blocking buffer) to the coated wells. Incubate for 1-2 hours at RT with gentle shaking.[6]

  • Stringent Washing: Discard the phage solution. Wash the wells extensively with wash buffer to remove non-specifically bound phage. The number and duration of washes should increase with each round of biopanning (e.g., Round 1: 5x washes; Round 3: 15x washes).

  • Elution: Add 100 µL of elution buffer to each well and incubate for 10 minutes at RT to dissociate the bound phage from the target.[9]

  • Neutralization: Carefully collect the eluted phage solution and transfer it to a microcentrifuge tube containing 15 µL of neutralization buffer to preserve phage infectivity.[9] This eluate is now ready for amplification.

Protocol 2: Phage Amplification and Titering

Amplification is necessary to generate a sufficient number of phage particles for the subsequent round of panning or for single-clone analysis.[1]

Procedure:

  • Infection: Add the neutralized phage eluate from Protocol 1 to 2 mL of a mid-log phase E. coli culture. Incubate at 37°C for 30-60 minutes without shaking to allow for infection.

  • Amplification: Transfer the infected culture to 20 mL of LB medium containing the appropriate antibiotic and helper phage (if using a phagemid system). Grow overnight at 30°C with vigorous shaking (250 rpm).

  • Phage Precipitation: Centrifuge the overnight culture at 10,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and add 1/6 volume of 20% PEG/2.5 M NaCl solution.

  • Phage Pelleting: Incubate on ice for at least 1 hour, then centrifuge at 12,000 x g for 20 minutes at 4°C. Discard the supernatant. The phage pellet can be resuspended in PBS.

  • Titering: To determine the phage concentration (titer), create serial dilutions of the input phage and the eluted phage. Infect log-phase E. coli with each dilution, plate on agar (B569324) plates with the appropriate antibiotic, and count the resulting colonies (or plaques) the next day. The titer is expressed as colony-forming units (CFU) or plaque-forming units (PFU) per mL.

Data Presentation: Biopanning Enrichment

The success of biopanning is monitored by calculating the phage recovery yield, which should increase with each round.[11]

RoundInput Phage (PFU)Output Phage (PFU)Recovery Yield (%)
11.5 x 10¹¹2.1 x 10⁵0.00014%
21.2 x 10¹¹4.5 x 10⁶0.00375%
31.0 x 10¹¹8.3 x 10⁷0.08300%
41.1 x 10¹¹3.7 x 10⁸0.33636%

Caption: Representative data showing enrichment of target-binding phage over four rounds of biopanning.

G cluster_panning Biopanning Cycle node1 1. Incubation Phage library binds to immobilized target node2 2. Washing Remove non-specific and weak binders node1->node2 Repeat 3-5x node3 3. Elution Recover strongly bound phage node2->node3 Repeat 3-5x node4 4. Amplification Infect E. coli to propagate selected phage node3->node4 Repeat 3-5x node4->node1 Repeat 3-5x

Caption: The iterative cycle of the biopanning process.

Protocol 3: Monoclonal Phage ELISA Screening

After 3-5 rounds of biopanning, individual phage clones are screened by Enzyme-Linked Immunosorbent Assay (ELISA) to identify those that bind specifically to the target.[7][12]

Materials:

  • 96-well microtiter plate

  • Target protein and a negative control protein (e.g., BSA)

  • Individual phage clones from the final panning round

  • Blocking buffer (as in Protocol 1)

  • Anti-M13 antibody conjugated to HRP

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with the target protein (e.g., 5 µg/mL) and a negative control protein in separate wells. Incubate overnight at 4°C.

  • Blocking and Washing: Block the plate with blocking buffer for 1-2 hours at RT, then wash 3 times with PBST.

  • Phage Incubation: Add 100 µL of supernatant containing individual phage clones to both target-coated and control-coated wells. Incubate for 1-2 hours at RT.

  • Washing: Wash the wells 6 times with PBST to remove unbound phage.

  • Antibody Incubation: Add 100 µL of HRP-conjugated anti-M13 antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at RT.

  • Final Wash: Wash the wells 6 times with PBST.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (5-15 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution. The color will turn yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader. Positive clones are those that give a high signal on the target protein but a low signal on the negative control.

Data Presentation: Phage ELISA Results

A positive "hit" is typically defined as a clone whose signal against the target is at least 3-fold higher than its signal against the negative control (e.g., BSA).

Clone IDAbsorbance (450 nm) on TargetAbsorbance (450 nm) on BSASignal-to-Noise RatioResult
ANK-11.8920.15412.3Positive
ANK-20.2110.1381.5Negative
ANK-32.3050.16114.3Positive
ANK-41.5430.14910.4Positive
ANK-50.1880.1521.2Negative

Caption: Example ELISA data for identifying specific this compound binders.

Protocol 4: Sequencing and Characterization

Positive clones identified by ELISA are subjected to DNA sequencing to determine the amino acid sequence of the this compound.

Procedure:

  • Phagemid DNA Isolation: Isolate the phagemid DNA from an overnight culture of each positive E. coli clone using a standard miniprep kit.

  • DNA Sequencing: Send the purified phagemid DNA for Sanger sequencing using a primer that anneals upstream of the this compound insert.

  • Sequence Analysis: Translate the DNA sequence to the corresponding amino acid sequence.[13] Align the sequences from multiple positive clones to identify consensus motifs or families of binders.[9]

  • Soluble Peptide Expression: For further characterization, subclone the DNA encoding the desired ANK peptides into an expression vector (without the phage coat protein) to produce soluble ANK peptides.

  • Further Characterization: The binding affinity and specificity of the purified, soluble ANK peptides can be quantitatively assessed using techniques such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), or isothermal titration calorimetry (ITC).

Data Presentation: Identified Binder Sequences

Sequence analysis often reveals consensus motifs that are critical for binding to the target.

Clone IDPeptide SequenceFamily/Motif
ANK-1CRTLPWN NCRTLPW
ANK-3ARTLPWY GCRTLPW
ANK-4GCTLPWF SCRTLPW
ANK-9CRVMSAN NCMSAN
ANK-12GRTMSAY SCMSAN

Caption: Summary of unique this compound sequences identified after screening, grouped by consensus motif.[9]

References

Troubleshooting & Optimization

troubleshooting low yield in ANK peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of Ankyrin repeat (ANK) peptides, specifically focusing on resolving issues related to low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my ANK peptide synthesis consistently low?

Low yield in this compound synthesis is often attributed to on-resin aggregation.[1] ANK peptides are composed of tandem repeats of a ~33 amino acid structural motif, which has a natural propensity to fold into helix-turn-helix structures.[2][3] During synthesis, as the peptide chain elongates on the solid support, these motifs can interact, leading to the formation of stable secondary structures (e.g., β-sheets or α-helices).[4][5] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which cumulatively results in a low yield of the target full-length peptide.[1]

Q2: What are "difficult sequences" in the context of ANK peptides, and how do they affect synthesis?

"Difficult sequences" are stretches of amino acids that are prone to causing problems during SPPS. For ANK peptides, these can include:

  • Repetitive Motifs: The very nature of ANK peptides, with their repeating sequences, can lead to synthesis difficulties and aggregation.[4]

  • Hydrophobic Residues: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) within the ANK consensus sequence can promote inter-chain aggregation on the resin.[6]

  • β-branched Amino Acids: Residues like Valine and Isoleucine can cause steric hindrance, slowing down coupling reactions.[7]

  • Hydrogen Bonding Residues: Amino acids like Gln, Ser, and Thr can form intra-chain hydrogen bonds, further promoting secondary structure formation that hinders synthesis.

The consequence of these difficult sequences is often a drastic drop in the efficiency of subsequent coupling and deprotection steps, leading to a higher proportion of truncated or deletion sequences in the crude product.[5][8]

Q3: My peptide-resin seems to be shrinking or clumping. What does this indicate?

Resin shrinking or clumping during synthesis is a strong physical indicator of severe on-resin peptide aggregation.[1] As peptide chains self-associate and collapse onto the resin surface, they cause the resin beads to contract and stick together. This phenomenon is often accompanied by a complete failure of both acylation and deprotection steps because the reactive sites are no longer accessible.

Q4: How can I monitor my synthesis to detect problems early?

Regular monitoring is crucial to identify failing steps before the entire synthesis is compromised. Common methods include:

  • Qualitative Ninhydrin (Kaiser) Test: Used to detect the presence of free primary amines after a coupling step. A positive result (blue beads) indicates incomplete coupling. Note that this test is unreliable for secondary amines like proline.[9]

  • UV-Vis Monitoring: Automated synthesizers often use UV-Vis to monitor the concentration of the Fmoc-piperidine adduct released during the deprotection step. A broadening or flattening of the UV signal can indicate aggregation and slowed deprotection kinetics.[10]

  • Trial Cleavage: For peptides longer than 20 amino acids, it is recommended to perform small-scale cleavages of a few resin beads at intermediate steps. The resulting products can be analyzed by mass spectrometry to confirm the correct mass and identify any major issues.

Troubleshooting Guides

Issue 1: Incomplete Coupling Reactions

Incomplete coupling is a primary contributor to low yield and the generation of deletion sequences.

Workflow for Troubleshooting Incomplete Coupling

cluster_0 Diagnosis cluster_1 Immediate Actions cluster_2 Advanced Strategies for Resynthesis Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Sequence Analyze Sequence for 'Difficult' Residues (β-branched, Hydrophobic) Start->Check_Sequence Double_Couple Perform a Second Coupling ('Double Coupling') Check_Sequence->Double_Couple Simple Hindrance Change_Reagents Use Stronger Coupling Reagents (e.g., HATU, HCTU) Check_Sequence->Change_Reagents Severe Hindrance Modify_Conditions Modify Synthesis Conditions Double_Couple->Modify_Conditions If problem persists in next cycles Change_Reagents->Modify_Conditions If problem persists Incorp_Mods Incorporate Backbone Modifications Modify_Conditions->Incorp_Mods Solvents Use Chaotropic Solvents (e.g., NMP, 'Magic Mixture') Modify_Conditions->Solvents Temp Increase Temperature (Microwave Synthesis) Modify_Conditions->Temp Pseudo Introduce Pseudoproline Dipeptides Incorp_Mods->Pseudo Hmb Use Hmb/Dmb Protected Amino Acids Incorp_Mods->Hmb

Caption: Troubleshooting workflow for incomplete coupling reactions.

Solutions:

  • Double Coupling: The simplest immediate solution is to repeat the coupling step to drive the reaction to completion. This is particularly useful for sterically hindered amino acids like Val, Ile, or any residue following Proline.

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient for difficult sequences. Switching to more potent activators can improve efficiency.

Reagent ClassExamplesUse Case
Uronium/AminiumHBTU, HATU, HCTUHighly efficient, good for sterically hindered or aggregating sequences.[11]
PhosphoniumPyBOP, PyAOPAlso highly effective, often used for standard and difficult couplings.
CarbodiimideDCC, DICOften used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.
  • Elevated Temperature: Increasing the reaction temperature (e.g., to 50°C) or using microwave-assisted synthesis can provide the energy to overcome kinetic barriers, accelerating coupling and disrupting aggregation.[1]

  • Change Solvents: If aggregation is suspected, switching from standard DMF to N-Methyl-2-pyrrolidone (NMP) or using a "magic mixture" (DCM/DMF/NMP 1:1:1) can improve solvation of the growing peptide chain.[5]

Issue 2: On-Resin Aggregation

Aggregation is the root cause of many synthesis failures, especially for structured peptides like ANKs.

Logical Diagram for Preventing Aggregation

cluster_0 Proactive Strategies to Prevent Aggregation cluster_1 Backbone Modification cluster_2 Synthesis Condition Optimization Start This compound Sequence Identified as 'Difficult' Strategy Select Anti-Aggregation Strategy Start->Strategy Pseudoproline Incorporate Pseudoproline Dipeptides at Ser or Thr residues Strategy->Pseudoproline Sequence contains X-Ser or X-Thr Hmb_Dmb Incorporate Hmb/Dmb protected amino acids (e.g., at Gly) Strategy->Hmb_Dmb Sequence contains X-Gly or is hydrophobic Chaotropic Add Chaotropic Salts (e.g., LiCl) to solvent Strategy->Chaotropic General Application High_Temp Use High Temperature or Microwave Synthesis Strategy->High_Temp General Application Low_Load_Resin Use Low-Loading Resin (e.g., < 0.4 mmol/g) Strategy->Low_Load_Resin General Application Pseudoproline->Low_Load_Resin Hmb_Dmb->Low_Load_Resin

Caption: Proactive strategies to mitigate on-resin aggregation.

Solutions:

  • Incorporate Backbone-Modifying Units: These are the most effective methods for disrupting the hydrogen bonding that leads to secondary structure formation.

    • Pseudoproline Dipeptides: Inserting these dipeptides at X-Ser or X-Thr motifs introduces a "kink" in the peptide backbone, effectively breaking up aggregating structures.[1] The native sequence is restored upon final cleavage.

    • Hmb/Dmb-Protected Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone amide nitrogen of an amino acid (often Gly) physically prevents hydrogen bond formation.[1] This is highly effective for hydrophobic sequences.

  • Use Low-Loading Resin: A lower substitution level on the resin (e.g., < 0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[1]

  • Add Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.[1]

Issue 3: Incomplete Cleavage or Deprotection

Even a successful synthesis can be ruined at the final step. Low yield of the final product can result from incomplete cleavage from the resin or incomplete removal of side-chain protecting groups.

Solutions:

  • Select the Right Cleavage Cocktail: The composition of the trifluoroacetic acid (TFA) "cocktail" is critical and depends on the amino acid composition of your peptide. Scavengers are added to quench reactive cationic species generated during deprotection, preventing modification of sensitive residues.[12]

Reagent CocktailComposition (v/v)Primary Use Case
Reagent B TFA (88%), Phenol (B47542) (5%), Water (5%), TIPS (2%)"Odorless" general-purpose cocktail, good for peptides with Trt-based protecting groups.[13]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)A strong, universal cocktail for complex peptides, especially those with multiple Arg, Cys, or Met residues.
TFA / TIPS / H₂O TFA (95%), Triisopropylsilane (TIPS) (2.5%), Water (2.5%)A common, simple cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.
  • Optimize Cleavage Time and Conditions: Most peptides are cleaved within 2-4 hours at room temperature.[12] However, sequences with multiple arginine residues (protected with Pbf) may require longer cleavage times for complete deprotection.[13] It is essential to perform the cleavage in a well-ventilated fume hood and use fresh, high-quality reagents.[12]

  • Ensure Complete Precipitation: After cleavage, the peptide is typically precipitated with cold diethyl ether. Incomplete precipitation will lead to significant loss of product. Ensure the ether is sufficiently cold and use an adequate volume.

Experimental Protocols

Protocol 1: Standard Kaiser Test for Monitoring Coupling
  • Sample Collection: Carefully remove a small sample of peptide-resin (approx. 2-5 mg) and place it in a small glass test tube.

  • Washing: Wash the resin beads 3 times with DMF and 3 times with isopropanol (B130326) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Intense Blue Beads/Solution: Incomplete coupling (free primary amine present).

    • Clear/Yellow Beads and Solution: Complete coupling (no free primary amine).

Protocol 2: General Peptide Cleavage and Precipitation

Caution: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh (e.g., Reagent B). Use approximately 10 mL of cocktail per gram of resin.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and allow it to mix gently (e.g., on a shaker) at room temperature for 2-4 hours.

  • Peptide Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a fresh centrifuge tube. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Place the tube containing the TFA filtrate in an ice bath. Add 10 volumes of ice-cold methyl-t-butyl ether to precipitate the peptide. A white precipitate should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

References

Technical Support Center: Synthesis of Aggregation-Prone ANK Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of aggregation-prone peptides, such as those containing Ankyrin (ANK) repeat domains.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS) and why is it a problem for ANK peptides?

A: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support, often leading to the formation of stable secondary structures like β-sheets.[1] ANK peptides, and other sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe), are particularly prone to aggregation.[1][2] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and difficult purification of the target peptide.[1][3]

Q2: What are the common signs of on-resin aggregation?

A: Recognizing the signs of aggregation early is crucial for salvaging a synthesis. Common indicators include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong indicator of aggregation.[1]

  • Slow or Incomplete Reactions: Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1] Standard monitoring tests like the Kaiser test may become unreliable and give false negatives in cases of severe aggregation; the TNBS (trinitrobenzenesulfonic acid) test is often a more dependable alternative.[1]

  • Poor Yield and Purity: The final crude product will likely show a complex mixture of deletion sequences and truncated peptides upon analysis by HPLC.[4]

Q3: What are the primary strategies to prevent peptide aggregation?

A: Several strategies can be employed to disrupt the formation of secondary structures and improve the synthesis of "difficult" peptides. These can be broadly categorized as:

  • Chemical Modifications: Incorporating structure-disrupting elements into the peptide backbone.

  • Optimized Synthesis Conditions: Modifying the reaction environment to disfavor aggregation.

The following sections will delve into specific techniques within these categories.

Troubleshooting Guide: Addressing ANK Peptide Aggregation

This guide provides a systematic approach to troubleshooting and overcoming aggregation issues during the synthesis of ANK peptides.

Step 1: Identify the Problem

If you observe any of the signs of aggregation mentioned in the FAQs, it is essential to confirm the issue.

  • Action: Perform a TNBS test to check for free amines after a coupling step. A positive result indicates incomplete coupling, likely due to aggregation.[1]

Step 2: Implement Immediate Corrective Actions

For an ongoing synthesis where aggregation is suspected, the following immediate actions can be taken:

  • Double Coupling: Repeat the coupling step with fresh reagents. This is a quick first-line defense for isolated difficult couplings.[1]

  • Solvent Change: Switch from the standard solvent, N,N-dimethylformamide (DMF), to N-methyl-2-pyrrolidone (NMP) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).[1][2] NMP and other polar aprotic solvents can improve the solvation of the peptide-resin complex.[2]

  • Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C). Increased temperature can enhance peptide chain mobility and disrupt stable secondary structures.[1][5]

Step 3: Proactive Strategies for Future Syntheses

For known "difficult" sequences or when initial attempts fail, a more robust strategy should be planned from the outset.

  • Incorporate Backbone-Modifying Agents:

    • Pseudoproline Dipeptides: Replace a Ser-X or Thr-X sequence with a corresponding pseudoproline dipeptide. These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[4][6]

    • Hmb/Dmb-Protected Amino Acids: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic positions (e.g., every 6-7 residues) to prevent hydrogen bonding between peptide chains.

  • Utilize Chaotropic Salts: Add chaotropic salts like LiCl (0.8 M) or KSCN (0.4 M) to the reaction mixture. These salts disrupt the hydrogen-bonding network of water and can help to solubilize aggregated peptides.[7] The resin must be thoroughly washed after treatment to remove residual salts.[1]

  • Employ Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate both coupling and deprotection steps, often leading to higher purity and yield for difficult sequences by overcoming aggregation.[3][4]

The following workflow diagram illustrates a decision-making process for troubleshooting aggregation.

G cluster_0 Troubleshooting Workflow for this compound Aggregation start Suspicion of Aggregation (e.g., resin shrinking, slow reaction) test Perform TNBS Test start->test incomplete Incomplete Coupling test->incomplete Positive continue_synthesis Continue Synthesis test->continue_synthesis Negative double_couple Attempt Double Coupling incomplete->double_couple re_test Re-run TNBS Test double_couple->re_test re_test->continue_synthesis Negative severe_aggregation Severe Aggregation Detected re_test->severe_aggregation Positive proactive_strategies Implement Proactive Strategies for Resynthesis: - Pseudoprolines - Hmb/Dmb Amino Acids - Chaotropic Salts - Microwave Synthesis severe_aggregation->proactive_strategies G cluster_1 Mechanism of Backbone Protection in Preventing Aggregation unprotected Unprotected Peptide Chains on Resin h_bonding Inter-chain Hydrogen Bonding unprotected->h_bonding aggregation Aggregation (β-sheet formation) h_bonding->aggregation incomplete_reaction Incomplete Coupling & Deprotection aggregation->incomplete_reaction protected Peptide Chains with Backbone Protection (e.g., Hmb, Pseudoproline) disruption Steric Hindrance & Disruption of H-Bonding protected->disruption solvation Improved Solvation disruption->solvation complete_reaction Complete Coupling & Deprotection solvation->complete_reaction

References

Technical Support Center: Enhancing the Solubility of Hydrophobic ANK Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic ankyrin (ANK) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic ANK peptide won't dissolve in aqueous buffers. What should I do first?

A1: The initial and most critical step is to correctly assess the peptide's properties.[1][2][3] For highly hydrophobic peptides, direct dissolution in aqueous solutions is often unsuccessful.[1] The recommended first step is to use a small amount of an organic solvent to create a concentrated stock solution.[1][2]

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the preferred choice for biological applications due to its low toxicity.[1] Alternatives include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[1]

  • Procedure: Dissolve the peptide in the minimum necessary volume of the organic solvent. Once fully dissolved, you can slowly add your aqueous buffer to the desired final concentration.[1] It is crucial to add the aqueous solution dropwise while gently agitating the peptide solution to prevent localized concentration and precipitation.[4]

Q2: How does the amino acid sequence of my this compound affect its solubility?

A2: The amino acid composition is a primary determinant of peptide solubility.[2][5] ANK repeats are typically 33 residues long and form a helix-turn-helix structure.[6] The stacking of these repeats creates a hydrophobic core that needs to be shielded from the solvent.[1][4]

  • Hydrophobicity: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine (B10760876), Valine, Phenylalanine) will have limited solubility in water.[5]

  • Charge: The net charge of the peptide at a given pH significantly influences its solubility. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[5]

  • Consensus Design and Capping: Designed ankyrin repeat proteins (DARPins) often utilize a consensus design approach with N- and C-terminal capping repeats. These caps (B75204) are crucial for shielding the hydrophobic core, which dramatically improves stability and solubility.[1][4] Many designed ANK proteins are expressed in a soluble form at high levels.[2][4]

Q3: Can I improve the solubility of my this compound by modifying its sequence?

A3: Yes, sequence modification is a powerful strategy to enhance solubility.

  • Amino Acid Substitution: Replacing surface-exposed hydrophobic residues with charged or hydrophilic ones can significantly improve solubility. For instance, substituting exposed leucines with arginines has been shown to increase the solubility of a designed four-repeat ANK protein (4ANK) over a wide pH range.[7]

  • Addition of Solubility Tags: Fusing a hydrophilic tag to the peptide can enhance its solubility.[8][9] Common solubility-enhancing tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and small polyionic peptide tags.[9][10][11]

Q4: What if my this compound precipitates out of solution after initial dissolution?

A4: Precipitation upon dilution indicates that the peptide has exceeded its solubility limit in the final buffer composition.

  • Re-dissolution: You can try to re-dissolve the precipitate by adding more organic solvent, but this may not be compatible with your experiment.

  • Lyophilization: A better approach is to lyophilize the precipitated peptide to remove the solvent and start the dissolution process again with different conditions.[1]

  • Optimization: This is an indication that you need to optimize your final buffer conditions (e.g., pH, salt concentration) or lower the final peptide concentration.

Troubleshooting Guides

Problem 1: this compound is Insoluble in All Tested Solvents

This guide provides a systematic approach to troubleshooting the insolubility of your this compound.

A Start: Peptide Insoluble B Assess Peptide Sequence (Charge & Hydrophobicity) A->B C Is peptide acidic, basic, or neutral? B->C D Acidic (Net Charge < 0): Try dissolving in basic buffer (e.g., PBS pH > 7.4) C->D Acidic E Basic (Net Charge > 0): Try dissolving in acidic buffer (e.g., Acetate buffer pH < 7) C->E Basic F Neutral/Hydrophobic: Use organic solvent (DMSO, DMF) C->F Neutral G Still Insoluble D->G E->G F->G H Employ Physical Methods G->H I Sonication (Brief pulses on ice) H->I J Gentle Warming (<40°C) H->J K Still Insoluble I->K J->K L Consider Peptide Modification K->L M Substitute Hydrophobic Residues (e.g., Leucine to Arginine) L->M N Add Solubility-Enhancing Tag (e.g., MBP, GST) L->N O Successful Dissolution M->O N->O

Caption: Troubleshooting workflow for insoluble ANK peptides.

Problem 2: this compound Aggregates Over Time

This guide outlines steps to diagnose and mitigate aggregation of your this compound solution.

A Start: Peptide Aggregates B Characterize Aggregation (DLS, Turbidity Assay) A->B C Optimize Buffer Conditions B->C D Adjust pH away from pI C->D E Vary Salt Concentration C->E F Add Stabilizing Excipients D->F E->F G Sugars (e.g., sucrose, trehalose) F->G H Polyols (e.g., glycerol, mannitol) F->H I Amino Acids (e.g., Arginine) F->I J Still Aggregates G->J H->J I->J K Modify Peptide Sequence (Consensus design, Capping) J->K L Stable Solution K->L

Caption: Workflow for addressing this compound aggregation.

Quantitative Data

While comprehensive, publicly available databases directly comparing the solubility of various hydrophobic ANK peptides under different conditions are limited, the following tables summarize key findings from the literature to guide your experimental design.

Table 1: Expression and Stability of Designed Ankyrin Repeat Proteins (DARPins)

DARPin ConstructNumber of RepeatsExpression Yield (mg/L)Thermal Midpoint (Tm) in °CReference
N1C3High66[1][2]
N2C4up to 200>85[1][2]
N3C5up to 200>85[1][2]

N and C denote N- and C-terminal capping repeats, and the number indicates the number of internal consensus repeats.

Table 2: Effect of Leucine to Arginine Substitutions on the Solubility of a 4-Repeat ANK Protein (4ANK)

Protein VariantConditionOligomeric StateSolubilityReference
4ANKAcidic pHMonomericSoluble[7]
4ANKPhysiological pHAggregatedInsoluble[7]
4ANK TALR*pH 4-7MonomericSoluble[7]

TALR (Terminal All L to R): Six exposed leucine residues on the terminal repeats were substituted with arginine.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic this compound
  • Preparation: Allow the lyophilized this compound to warm to room temperature before opening the vial to prevent condensation.[12] Briefly centrifuge the vial to collect all the powder at the bottom.[12]

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF/ACN) to the peptide. Vortex or gently pipet to dissolve.

  • Dilution: Slowly add your desired aqueous buffer to the concentrated peptide solution in a dropwise manner while gently vortexing.

  • Observation: If the solution remains clear, the peptide is soluble at that concentration and in that buffer. If the solution becomes cloudy or forms a precipitate, the peptide is not soluble under these conditions.

  • Troubleshooting: If precipitation occurs, consider lowering the final peptide concentration or adjusting the buffer pH. If the peptide contains Cysteine or Methionine, avoid using DMSO as it can cause oxidation.[7]

Protocol 2: Turbidity Assay for Assessing this compound Solubility

This assay provides a rapid, high-throughput method to estimate the kinetic solubility of your this compound.

  • Stock Solution: Prepare a high-concentration stock solution of your this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your peptide stock solution in DMSO.

  • Buffer Addition: Add your aqueous test buffer to all wells to a final DMSO concentration of 1-5%. Include buffer-only and DMSO-only controls.

  • Incubation: Incubate the plate at a desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb, typically between 340-620 nm, using a plate reader.[13][14]

  • Analysis: An increase in absorbance compared to the control wells indicates the formation of insoluble particles. The solubility limit is the highest concentration at which no significant increase in turbidity is observed.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a sensitive technique for detecting the presence of aggregates in your this compound solution.

  • Sample Preparation: Prepare your this compound solution in the desired buffer. The concentration should be at least 0.1 mg/mL for most proteins.

  • Filtration: Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large, non-specific aggregates.

  • Measurement: Transfer the filtered sample to a clean DLS cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Data Acquisition: Acquire data according to the instrument's software instructions. The software will generate a particle size distribution profile.

  • Analysis: A monomodal peak corresponding to the expected size of your monomeric this compound indicates a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.

Protocol 4: Thermal Shift Assay (TSA) for Stability and Solubility Screening

TSA, or Differential Scanning Fluorimetry (DSF), can be used to rapidly screen for buffer conditions that enhance the thermal stability of your this compound, which often correlates with improved solubility.

  • Reagent Preparation: Prepare your this compound at a final concentration of 1-5 µM. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Plate Setup: In a 96-well PCR plate, add your this compound to a series of wells containing different buffer conditions (e.g., varying pH, salt concentrations, or additives). Add the fluorescent dye to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence intensity in each well as the temperature increases.

  • Data Analysis: As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. Conditions that result in a higher Tm are considered to be more stabilizing.

References

Technical Support Center: Optimizing Designed Ankyrin Repeat Protein (DARPin) Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the binding affinity of their designed ankyrin repeat proteins (DARPins).

Frequently Asked Questions (FAQs)

Q1: My selected DARPin shows low binding affinity to its target. What are the potential causes and how can I improve it?

A1: Low binding affinity is a common challenge that can arise from several factors. The initial selection process from a library might yield binders with moderate affinity, or the target protein itself may be challenging. To improve affinity, consider the following affinity maturation strategies:

  • Error-Prone PCR or Site-Directed Mutagenesis: Introduce random mutations throughout the DARPin sequence or target specific residues in the randomized binding surface for mutation.[1][2]

  • Phage Display or Yeast Surface Display: These display technologies are powerful methods for affinity maturation.[3][4] By creating libraries of DARPin variants and subjecting them to stringent selection pressures (e.g., decreasing target concentration, increasing washing stringency), you can isolate clones with improved binding affinity.[2][5]

  • Ribosome Display: This in vitro selection method allows for the screening of very large libraries (up to 10¹² variants) and can be combined with random mutagenesis for affinity maturation, often yielding DARPins with picomolar affinities.[3][6][7]

  • Computational Design: In silico tools can predict mutations that enhance binding affinity.[8][9] These tools can guide site-directed mutagenesis efforts to rationally design higher-affinity binders.

Q2: I am observing aggregation of my purified DARPins. What could be the cause and how can I troubleshoot this?

A2: DARPin aggregation can be a significant issue, often stemming from the exposure of hydrophobic patches on the protein surface.[10] Here are some troubleshooting steps:

  • Sequence Analysis: Analyze the sequence of your DARPin, particularly the randomized binding surface. A high content of hydrophobic residues can lead to aggregation.[10] Consider redesigning the library to reduce the frequency of apolar residues.

  • Buffer Optimization: Experiment with different buffer conditions during purification and storage. Varying the pH, ionic strength, and including additives like non-detergent sulfobetaines (NDSBs) or low concentrations of mild detergents can sometimes mitigate aggregation.

  • Capping Repeat Optimization: The N- and C-terminal capping repeats are crucial for the stability and solubility of DARPins.[11][12][13] Ensure you are using optimized caps, as they shield the hydrophobic core of the protein.

  • Size Exclusion Chromatography (SEC): Use SEC to separate monomeric DARPins from aggregates.[14] Collecting only the monomeric fraction can provide a homogenous, non-aggregated sample for downstream applications.

Q3: My DARPin expresses poorly in E. coli. What strategies can I employ to improve expression levels?

A3: While DARPins are generally well-expressed in E. coli, some constructs can be problematic.[7] Consider these optimization strategies:

  • Codon Optimization: Optimize the codon usage of your DARPin gene for E. coli expression.

  • Expression Strain: Test different E. coli expression strains (e.g., BL21(DE3), Rosetta, ArcticExpress).

  • Expression Conditions: Optimize induction conditions, including IPTG concentration, induction temperature (e.g., lowering to 18-25°C), and induction time.

  • Fusion Partners: Fusing the DARPin to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can sometimes improve expression and solubility.[15]

Troubleshooting Guides

Guide 1: Low Binding Affinity
Symptom Possible Cause Suggested Solution
High Kd value (micromolar range)Suboptimal binder from initial library screening.Perform affinity maturation using techniques like phage display, yeast surface display, or ribosome display with stringent selection conditions.[2][4][16]
Weak signal in binding assays (ELISA, SPR)Insufficient interaction between DARPin and target.Introduce mutations in the randomized binding surface via error-prone PCR or site-directed mutagenesis to create a library for re-selection of higher affinity binders.[1][17]
No detectable bindingNon-functional DARPin clone.Sequence verify the clone. Test other selected clones from the initial screen. Re-pan the library against the target.
Guide 2: Protein Aggregation
Symptom Possible Cause Suggested Solution
Visible precipitation after purification or during concentration.High hydrophobicity of the DARPin surface.[10]Analyze the sequence for hydrophobic patches and consider mutating some hydrophobic residues to more hydrophilic ones.[10]
Broad peaks or multiple peaks in Size Exclusion Chromatography (SEC).Presence of soluble aggregates.[10]Optimize buffer conditions (pH, salt concentration). Collect only the monomeric peak from SEC for further experiments.[14]
Loss of activity over time.Aggregation-induced inactivation.Screen for stabilizing mutations in the framework or capping repeats. Store the protein at optimal conditions (low temperature, appropriate buffer).[11][12]

Quantitative Data Summary

The binding affinities of DARPins can vary widely depending on the target and the selection/optimization strategy employed.

DARPin Property Typical Range Reference
Binding Affinity (Kd) Picomolar to Nanomolar[3]
HER2-specific DARPin G3 Affinity Sub-nanomolar[18]
EGFR-specific DARPin Affinities Sub-nanomolar[14]
NTR1-specific DARPin P28 Affinity ~75 nM[15][19]

Experimental Protocols

Protocol 1: Affinity Maturation using Yeast Surface Display

This protocol outlines a general strategy for improving the binding affinity of a DARPin using yeast surface display.

  • Library Construction:

    • Create a library of DARPin variants by introducing mutations into the gene of the parent DARPin using error-prone PCR or site-directed mutagenesis.

    • Clone the library into a yeast display vector, fusing the DARPins to the Aga2p protein.[4]

  • Yeast Transformation and Display:

    • Transform the library into a suitable strain of Saccharomyces cerevisiae.

    • Induce expression to display the DARPin library on the yeast cell surface.

  • Library Screening and Sorting:

    • Label the yeast library with a fluorescently tagged target protein.

    • Use Fluorescence-Activated Cell Sorting (FACS) to isolate yeast cells that exhibit high binding to the target.[4][20]

    • In subsequent rounds of sorting, increase the stringency by decreasing the concentration of the labeled target to select for the highest affinity binders.

  • Characterization of Improved Clones:

    • Isolate individual high-affinity clones.

    • Sequence the DARPin genes to identify the beneficial mutations.

    • Express and purify the improved DARPins and characterize their binding affinity using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Protocol 2: Site-Directed Mutagenesis for Rational Design

This protocol provides a general workflow for introducing specific mutations into a DARPin sequence based on rational design or computational predictions.[17][21]

  • Primer Design:

    • Design primers containing the desired mutation(s). The primers should be complementary to the template DNA.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the DARPin gene with the designed mutagenic primers.[21]

  • Template DNA Digestion:

    • Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid).

  • Transformation:

    • Transform the newly synthesized, mutated plasmids into competent E. coli cells.[22]

  • Verification:

    • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization:

    • Express and purify the mutant DARPin protein.

    • Characterize its binding affinity and other biophysical properties.

Visualizations

Affinity_Maturation_Workflow cluster_0 Library Generation cluster_1 Selection cluster_2 Characterization Initial DARPin Clone Initial DARPin Clone Error-Prone PCR Error-Prone PCR Initial DARPin Clone->Error-Prone PCR Mutant Library Mutant Library Error-Prone PCR->Mutant Library Display Technology Phage/Yeast/Ribosome Display Mutant Library->Display Technology Stringent Selection Stringent Selection (e.g., low target conc.) Display Technology->Stringent Selection Enriched Pool Enriched Pool Stringent Selection->Enriched Pool Isolate Clones Isolate Clones Enriched Pool->Isolate Clones Sequence & Express Sequence & Express Isolate Clones->Sequence & Express Binding Assay Binding Assay (SPR, BLI) Sequence & Express->Binding Assay High-Affinity DARPin High-Affinity DARPin Binding Assay->High-Affinity DARPin

Caption: Workflow for DARPin affinity maturation.

Troubleshooting_Low_Affinity cluster_troubleshooting Troubleshooting Steps cluster_solutions Affinity Maturation Strategies start Low Binding Affinity Detected check_clone 1. Sequence Verify Clone start->check_clone check_target 2. Confirm Target Activity check_clone->check_target re_screen 3. Re-screen Initial Hits check_target->re_screen affinity_maturation 4. Initiate Affinity Maturation re_screen->affinity_maturation phage_display Phage Display affinity_maturation->phage_display yeast_display Yeast Surface Display affinity_maturation->yeast_display ribosome_display Ribosome Display affinity_maturation->ribosome_display mutagenesis Site-Directed Mutagenesis affinity_maturation->mutagenesis end High-Affinity DARPin Achieved phage_display->end yeast_display->end ribosome_display->end mutagenesis->end

Caption: Decision tree for troubleshooting low DARPin affinity.

References

strategies to reduce non-specific binding of ANK peptides in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding (NSB) of ANK peptides in various assays.

Troubleshooting Guide

High background or inconsistent results in your ANK peptide assay may be due to non-specific binding. This guide provides a step-by-step approach to identify and resolve these issues.

Q1: I am observing high background noise in my ELISA/SPR/Western Blot assay using an this compound. What is the first step to troubleshoot this?

A1: The first step is to determine the source of the non-specific binding. A simple preliminary test is to run a control experiment where the analyte is flowed over a bare sensor surface or a well without the immobilized ligand.[1] If you observe a significant signal in this control, it indicates that your this compound is binding non-specifically to the assay surface.

Experimental Workflow for Diagnosing Non-Specific Binding

G cluster_0 Phase 1: Diagnosis Start Start: High Background Observed RunControl Run Control Experiment (Analyte over bare surface) Start->RunControl CheckSignal Significant Signal in Control? RunControl->CheckSignal NSB_Confirmed Non-Specific Binding (NSB) to surface confirmed CheckSignal->NSB_Confirmed Yes No_NSB Low/No Signal. NSB to surface is not the primary issue. CheckSignal->No_NSB No

Caption: Diagnostic workflow to confirm non-specific binding to the assay surface.

Q2: My control experiment confirmed non-specific binding of the this compound to the assay surface. What are the common strategies to reduce this?

A2: Several strategies can be employed to minimize non-specific binding. These generally involve optimizing the buffer conditions and blocking the surface. Common approaches include:

  • Adjusting Buffer pH: The pH of your running buffer can significantly impact NSB by altering the charge of your this compound and the assay surface.[1][2]

  • Increasing Salt Concentration: Higher salt concentrations can shield charged interactions between the peptide and the surface.[2]

  • Using Blocking Agents: Additives like Bovine Serum Albumin (BSA) can block non-specific binding sites on the surface.[2][3]

  • Adding Surfactants: Non-ionic surfactants can disrupt hydrophobic interactions that may cause NSB.[2]

Logical Relationship of NSB Reduction Strategies

G cluster_0 Addressing Non-Specific Binding NSB High Non-Specific Binding OptimizeBuffer Optimize Buffer Conditions NSB->OptimizeBuffer BlockSurface Block Surface NSB->BlockSurface AdjustpH Adjust pH OptimizeBuffer->AdjustpH AddSalt Increase Salt Concentration OptimizeBuffer->AddSalt AddSurfactant Add Surfactant OptimizeBuffer->AddSurfactant UseBSA Use Blocking Agent (e.g., BSA) BlockSurface->UseBSA

Caption: Key strategies to mitigate non-specific binding of ANK peptides.

Frequently Asked Questions (FAQs)

Q3: What concentration of blocking agents and surfactants should I use?

A3: The optimal concentration can vary, but here are some common starting points. It is recommended to test a range of concentrations to find the best condition for your specific this compound and assay.

Additive Typical Starting Concentration Mechanism of Action Considerations
Bovine Serum Albumin (BSA) 1% (w/v)[2]Blocks non-specific protein binding sites on surfaces.[2]Can sometimes mask target epitopes at high concentrations.[4]
Non-fat Dry Milk 5% (w/v)A cost-effective alternative to BSA for blocking.[5]Contains phosphoproteins, which can interfere with phospho-specific antibody assays.[5]
Tween-20 0.05% - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.[3][6]May interfere with some detection methods at higher concentrations.
Triton X-100 0.1% (v/v)Another non-ionic surfactant to minimize hydrophobic NSB.[3]Can suppress ionization in mass spectrometry-based assays.[3]
Sodium Chloride (NaCl) 150 mM - 500 mMShields electrostatic interactions.[2]High salt can disrupt some specific protein-protein interactions.

Q4: Can the choice of labware affect non-specific binding of my this compound?

A4: Yes, the material of your tubes, plates, and pipette tips can contribute to NSB.[3][7] Uncharged peptides can adsorb strongly to plastics.[8] Consider using low-binding polypropylene (B1209903) or glass-coated plasticware to minimize this issue.[8] It is advisable to test different types of labware during assay development.

Q5: My this compound is hydrophobic. Are there special considerations to reduce NSB?

A5: Hydrophobic peptides are more prone to non-specific binding due to interactions with hydrophobic surfaces.[9] In addition to using non-ionic surfactants like Tween-20, consider the following:

  • Solubility: Ensure your peptide is fully dissolved. Improper dissolution can lead to aggregation and precipitation, which can be mistaken for NSB.[10][11] You may need to use a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting it in your assay buffer.[6]

  • Storage: Store hydrophobic peptides lyophilized at -20°C and protected from light.[10] Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation.[10]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol outlines the steps to test different blocking agents to reduce non-specific binding in an ELISA format.

  • Plate Coating: Coat a 96-well plate with your target protein or leave it uncoated for a control.

  • Blocking:

    • Prepare different blocking buffers:

      • 1% BSA in PBS

      • 5% Non-fat dry milk in PBS

      • 1% BSA + 0.05% Tween-20 in PBS

    • Add 200 µL of each blocking buffer to different wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Washing: Wash the wells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).[5]

  • This compound Incubation: Add your this compound (at a concentration that previously showed high background) to the wells and incubate for the standard assay time.

  • Washing: Repeat the washing step.

  • Detection: Proceed with your standard detection method (e.g., adding a primary antibody followed by a labeled secondary antibody).

  • Analysis: Compare the signal from the different blocking conditions in both coated and uncoated wells. The optimal blocking buffer will show the lowest signal in the uncoated wells while maintaining a good signal-to-noise ratio in the coated wells.

Protocol 2: Adjusting Buffer pH and Salt Concentration

This protocol describes how to determine the optimal pH and salt concentration to minimize NSB.

  • Buffer Preparation: Prepare a series of assay buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5) and different NaCl concentrations (e.g., 150 mM, 300 mM, and 500 mM).

  • Assay Procedure: Set up your standard assay (e.g., SPR, ELISA) using each of the prepared buffers. Include control experiments with a bare surface or no capture molecule.

  • Data Acquisition: Run the assays and record the binding signal.

  • Analysis: Compare the level of non-specific binding in the control experiments for each buffer condition. Also, assess the impact on the specific binding of your this compound to its target. Select the buffer that provides the lowest NSB without significantly compromising the specific interaction. It is important to consider the isoelectric point of your this compound when choosing the pH range to test.[1][2]

References

Technical Support Center: Refolding Strategies for Insoluble Ankyrin Repeat Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the refolding of insoluble ankyrin repeat (AR) proteins.

Troubleshooting Guides

Problem 1: Low Refolding Yield and High Levels of Aggregation

Symptoms:

  • Visible precipitation or turbidity in the refolding buffer.

  • Low concentration of soluble protein after refolding, as determined by protein assays (e.g., Bradford, BCA) or SDS-PAGE analysis of the soluble fraction.

  • Loss of protein during concentration steps following refolding.[1]

Possible Causes and Solutions:

Possible CauseSuggested SolutionExperimental Protocol
Rapid removal of denaturant Employ a gradual denaturant removal method such as stepwise dialysis or slow, dropwise dilution. This allows the protein to fold more slowly, reducing the chance of aggregation.[1][2]See Protocol 1: Stepwise Dialysis for Ankyrin Repeat Protein Refolding .
Inappropriate buffer conditions Optimize the pH, ionic strength, and temperature of the refolding buffer. The optimal pH is typically 0.5-1.0 unit away from the protein's isoelectric point (pI) to promote electrostatic repulsion between protein molecules.Screen a range of pH values (e.g., 7.0-9.0) and salt concentrations (e.g., 150-500 mM NaCl) in small-scale refolding trials.
Protein concentration is too high Perform refolding at a lower protein concentration (typically in the range of 10-100 µg/mL) to minimize intermolecular interactions that lead to aggregation.[3]Dilute the denatured protein solution to the target concentration in the refolding buffer.
Absence of stabilizing additives Include chemical additives in the refolding buffer that can suppress aggregation and/or enhance folding. Common additives include L-arginine, proline, sugars (e.g., sucrose, trehalose), and polyols (e.g., glycerol).[1][4]See Table 1: Common Refolding Buffer Additives .
Incorrect disulfide bond formation (if applicable) If the ankyrin repeat protein contains cysteine residues, include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to facilitate the formation of correct disulfide bonds.[5][6]Add a mixture of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG) at a typical ratio of 10:1 (e.g., 5 mM GSH: 0.5 mM GSSG) to the refolding buffer.[1]

Logical Workflow for Troubleshooting Low Refolding Yield:

Low_Yield_Troubleshooting start Low Refolding Yield / High Aggregation check_denaturant Is denaturant removal gradual? start->check_denaturant optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_denaturant->optimize_buffer No lower_protein_conc Lower Protein Concentration check_denaturant->lower_protein_conc Yes optimize_buffer->lower_protein_conc add_stabilizers Add Stabilizing Additives (e.g., L-arginine, Glycerol) lower_protein_conc->add_stabilizers redox_system Does protein have Cysteines? add_stabilizers->redox_system add_redox Add Redox Shuffling System (GSH/GSSG) redox_system->add_redox Yes end_soluble Soluble, Folded Protein redox_system->end_soluble No add_redox->end_soluble end_insoluble Insoluble Protein

Troubleshooting workflow for low refolding yield.
Problem 2: Misfolded Protein with No Biological Activity

Symptoms:

  • The protein is soluble after refolding, but functional assays (e.g., binding assays, enzyme kinetics) show little to no activity.

  • Biophysical characterization (e.g., circular dichroism, fluorescence spectroscopy) indicates a non-native conformation.

Possible Causes and Solutions:

Possible CauseSuggested SolutionExperimental Protocol
Incorrect refolding conditions Even in the absence of aggregation, the refolding conditions may not be optimal for achieving the native conformation. A systematic screen of refolding parameters is recommended.Utilize a multi-well plate format to screen various combinations of pH, ionic strength, temperature, and additives. See Protocol 2: High-Throughput Refolding Screen .
Presence of misfolded intermediates Misfolded intermediates can be kinetically trapped. The addition of "artificial chaperones," such as cyclodextrins in combination with detergents, can help prevent the formation of these off-pathway species.[2]See Protocol 3: Artificial Chaperone-Assisted Refolding .
Oxidation of sensitive residues Certain amino acid residues (e.g., methionine, cysteine) can become oxidized during purification and refolding, leading to a loss of function.Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in the solubilization buffer and consider degassing the refolding buffer.[2][5]
Incomplete removal of denaturant Residual denaturant can interfere with the final folded state and subsequent activity assays.Ensure complete removal of the denaturant by extending the dialysis time or performing an additional buffer exchange step.

Signaling Pathway for Protein Folding and Misfolding:

Folding_Pathway unfolded Unfolded Protein misfolded Misfolded Intermediate unfolded->misfolded Fast native Native Conformation (Active) misfolded->native Slow aggregated Aggregated Protein misfolded->aggregated Irreversible

References

Technical Support Center: Enhancing ANK Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the serum stability of ANK peptides.

Frequently Asked Questions (FAQs)

Q1: What are ANK peptides and why is their stability in serum a concern?

A1: ANK peptides are derived from ankyrin repeats, which are common protein-protein interaction motifs found in a wide range of proteins.[1] These peptides, particularly engineered versions like Designed Ankyrin Repeat Proteins (DARPins), are promising therapeutic candidates due to their high specificity and affinity for targets.[2][3] However, like other peptide-based drugs, their efficacy can be limited by poor stability in serum, where they are susceptible to degradation by proteases, leading to a short in vivo half-life.[4][5]

Q2: What are the primary mechanisms of ANK peptide degradation in serum?

A2: The principal cause of this compound degradation in serum is enzymatic cleavage by proteases.[6] The modular and tightly packed structure of ankyrin repeats generally confers significant resistance to proteolysis.[2][7] However, susceptibility can be influenced by the specific amino acid sequence and the stability of the capping regions. Deviations from the consensus ankyrin repeat sequence can reduce thermodynamic stability and potentially expose cleavage sites.[4][6]

Q3: What are the most effective strategies for enhancing the serum stability of ANK peptides?

A3: Several strategies can be employed to improve the serum half-life of ANK peptides:

  • Consensus Design: Engineering ANK peptides based on a consensus sequence of naturally occurring ankyrin repeats significantly enhances their intrinsic stability.[8][9][10]

  • C-terminal Cap Engineering: The C-terminal capping repeat is crucial for the overall stability of ankyrin repeat domains. Modifying the C-cap can further increase resistance to unfolding and degradation.[1][11]

  • Fusion to Serum Albumin-Binding Domains: A highly effective strategy is to fuse the this compound to a domain that binds to serum albumin. This leverages the long half-life of albumin to extend the circulation time of the this compound dramatically.[12][13]

  • Chemical Modifications: While less specific to ANK peptides, standard peptide stabilization techniques such as N-terminal acetylation, C-terminal amidation, and substitution with D-amino acids can also be explored.

Q4: What are DARPins and how do they relate to this compound stability?

A4: DARPins (Designed Ankyrin Repeat Proteins) are a class of engineered ANK peptides that are selected for high affinity and stability.[2][3] They are derived from a library of ankyrin repeat modules and are known for their exceptional thermal and thermodynamic stability.[2][14] DARPins are often used as a model system for studying this compound stability and serve as a benchmark for developing highly stable therapeutic candidates.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of this compound in initial serum stability assay. 1. The specific this compound sequence may deviate significantly from the stable consensus sequence. 2. The N- and/or C-terminal caps (B75204) may be unstable, leading to unfolding and proteolysis. 3. The peptide may contain specific protease cleavage sites that are unusually susceptible.1. Redesign the peptide to more closely match the ankyrin repeat consensus sequence.[8][9] 2. Engineer more stable N- and C-terminal capping repeats.[1][11] 3. Perform cleavage site mapping using mass spectrometry to identify and then mutate the susceptible residues.
Inconsistent results between different batches of serum. Protease activity can vary between different serum lots and species.Use a pooled serum from a single, reliable commercial source for all comparative experiments to ensure consistency.
Precipitation of the this compound during the assay. 1. The this compound may have poor solubility at the concentration used. 2. Aggregation may be occurring, which can be a problem for some ankyrin repeat proteins lacking proper capping.[11]1. Test the solubility of the peptide in the assay buffer before adding serum. 2. Ensure that the this compound includes stabilizing N- and C-terminal capping repeats.[11] 3. Consider modifying the peptide sequence to improve hydrophilicity if aggregation is suspected.
Modified this compound shows no improvement in stability. 1. The modification strategy may not be optimal for the specific this compound sequence. 2. The modification itself might destabilize the folded structure of the ankyrin repeat.1. Explore alternative stabilization strategies, such as fusion to an albumin-binding domain, which has proven highly effective for DARPins.[12][13] 2. Characterize the structural integrity of the modified peptide using techniques like circular dichroism to ensure it remains properly folded.

Quantitative Data on this compound Stability

The most significant improvements in the serum half-life of ANK peptides have been achieved by fusing them to serum albumin-binding domains.

This compound Construct Modification Species Terminal Half-life
Standard DARPinNoneMouseMinutes
DARPin-ABDFusion to Albumin-Binding DomainMouse27 to 80 hours[13]
DARPin-ABDFusion to Albumin-Binding DomainCynomolgus Monkey2.6 to 20 days[12][13]

Experimental Protocols

Protocol: Serum Stability Assay for ANK Peptides

This protocol outlines a standard method for assessing the stability of an this compound in human serum.

Materials:

  • This compound stock solution (1 mg/mL in an appropriate buffer, e.g., PBS)

  • Pooled human serum (commercially available, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in ice-cold water

  • HPLC or LC-MS system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

Procedure:

  • Preparation: Thaw the human serum on ice. Once thawed, centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant. Pre-warm the serum to 37°C.

  • Reaction Setup: In a microcentrifuge tube, add the this compound stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. For a negative control, add the same amount of peptide to PBS.

  • Incubation: Incubate the tubes at 37°C in a shaking water bath.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume (50 µL) of ice-cold 10% TCA to stop the enzymatic reaction and precipitate the serum proteins. Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the supernatant by reverse-phase HPLC or LC-MS.

  • Data Analysis: Quantify the peak area corresponding to the intact this compound at each time point. The percentage of remaining peptide is calculated relative to the t=0 time point. The half-life (t½) can be determined by fitting the data to a one-phase exponential decay curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by ANK Peptides

ANK peptides can be designed to mimic the inhibitory action of IκBα, an endogenous ankyrin repeat protein that sequesters the NF-κB transcription factor in the cytoplasm. By binding to NF-κB, these therapeutic ANK peptides can prevent its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[15][16]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ANK_NFkB This compound-NF-κB (Inactive) Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates ANK_Peptide Therapeutic This compound ANK_Peptide->NFkB Binds & Sequesters

This compound Inhibition of NF-κB Signaling
Notch Signaling Pathway Modulation by ANK Peptides

The intracellular domain of the Notch receptor contains an ankyrin repeat domain that is essential for its function as a transcriptional co-activator.[17][18] ANK peptides can be designed to interfere with the protein-protein interactions of the Notch ankyrin domain, thereby modulating Notch signaling, which is often dysregulated in cancer.[4][19]

Notch_Modulation cluster_nucleus Inside Nucleus Ligand Ligand (e.g., Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds Cleavage Proteolytic Cleavage Notch_Receptor->Cleavage NICD Notch Intracellular Domain (NICD) Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates CSL CSL (Transcription Factor) NICD->CSL Binds via Ankyrin Repeats Target_Genes Target Gene Expression CSL->Target_Genes Activates ANK_Peptide Therapeutic This compound ANK_Peptide->NICD Interferes with CSL Binding

Modulation of Notch Signaling by ANK Peptides
Experimental Workflow for this compound Serum Stability Analysis

The following diagram illustrates the typical workflow for determining the serum stability of an this compound.

Stability_Workflow Start Start: this compound Stock Solution Incubation Incubate with Serum at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Quench Reaction & Precipitate Proteins (TCA) Sampling->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge Analyze Analyze Supernatant (HPLC / LC-MS) Centrifuge->Analyze Data Quantify Peak Area & Calculate Half-Life Analyze->Data End End: Stability Profile Data->End

This compound Serum Stability Assay Workflow

References

improving cell penetration of TAT-ANK fusion peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAT-ANK fusion peptides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the intracellular delivery of their TAT-ANK fusion proteins.

Frequently Asked Questions (FAQs)

Q1: My TAT-ANK fusion peptide shows low cell penetration. What are the potential causes and how can I improve uptake?

A1: Low cell penetration is a common issue that can stem from several factors, ranging from the fusion protein design to the experimental conditions. Here are some key areas to investigate:

  • Fusion Protein Integrity and Production: Insoluble or improperly folded TAT-ANK fusion proteins, often encountered with bacterial expression systems, can exhibit poor cell penetration.[1][2][3] Consider optimizing your protein production and purification protocols. Mammalian expression systems may offer an alternative to ensure proper folding and post-translational modifications.[1]

  • Experimental Conditions: Various cell culturing parameters can significantly impact the efficiency of TAT peptide uptake. Factors such as cell density, media composition, temperature, and serum starvation can all play a role.[4] For instance, uptake is generally more efficient at 37°C compared to 25°C.[4]

  • Cell Type Variability: The efficiency of TAT peptide-mediated delivery can vary significantly between different cell types.[5][6] This may be due to differences in cell surface molecules, such as glycosaminoglycans (GAGs), which are important for the initial interaction of the cationic TAT peptide with the cell membrane.[7][8]

  • Endosomal Entrapment: Even with successful initial uptake, the fusion protein can become trapped within endosomes, preventing it from reaching the cytosol and its intended target.[4][8] Less than 1% of the peptide-payload that enters the cell may escape the endosome.[4]

Q2: How can I modify my TAT-ANK fusion peptide to enhance its cell penetration?

A2: Several rational design strategies can be employed to improve the cell-penetrating capabilities of your fusion peptide:

  • Hydrophobic Modification: Covalently linking a hydrophobic moiety, such as palmitic acid, to the TAT peptide can significantly enhance cellular uptake.[9][10] This modification is thought to increase the interaction of the peptide with the hydrophobic domains of the cell membrane.[10]

  • Inclusion of Endosomal Escape Peptides: Fusing a pH-sensitive fusogenic peptide, like the HA2 peptide from the influenza virus, to your TAT-ANK construct can promote escape from the endosome.[11][12]

  • TAT Peptide Variants: Modifications to the TAT peptide sequence itself can improve its function. For example, a synthetic TATκ sequence with mutated furin cleavage sites has been shown to have higher transduction efficiency, particularly for secreted fusion proteins.[2][3][13]

Q3: What is the primary mechanism of TAT peptide entry into cells, and how does this impact my experiments?

A3: The primary mechanism of TAT peptide internalization is thought to be macropinocytosis, a form of endocytosis.[4][8][11][14] This process is initiated by electrostatic interactions between the positively charged TAT peptide and negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[7][8][10] Understanding this mechanism is crucial as it implies that the uptake is an energy-dependent process and can be inhibited at low temperatures or by metabolic inhibitors.[8] The reliance on macropinocytosis also highlights the challenge of endosomal entrapment.

Q4: Are there chemical enhancers that can improve the delivery of my TAT-ANK fusion peptide?

A4: Yes, certain chemical compounds can be used to enhance cell penetration. Dimethyl sulfoxide (B87167) (DMSO) has been shown to markedly increase the internalization of TAT peptides and TAT-fusion proteins.[15] Treatment with 10% DMSO resulted in a well-distributed pattern of the TAT-fusion protein throughout the cytosol and nucleus without detectable cytotoxicity.[15]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with TAT-ANK fusion peptides.

Problem: Low or no detectable intracellular signal of the TAT-ANK fusion protein.
Possible Cause Troubleshooting Step Rationale
Protein Aggregation/Insolubility Analyze protein solubility via SDS-PAGE and Western blot of soluble and insoluble fractions.TAT-fusion proteins produced in bacteria can form inclusion bodies, rendering them inactive.[2]
Improper Protein Folding Consider switching to a mammalian expression system for protein production.Mammalian cells provide the necessary machinery for correct protein folding and post-translational modifications.[1]
Suboptimal Experimental Conditions Optimize incubation temperature (37°C is often optimal), media composition, and cell density.[4]Cellular uptake of TAT peptides is sensitive to environmental and cellular factors.[4]
Inefficient Endosomal Escape Co-administer with an endosomolytic agent or re-engineer the fusion protein to include an endosomal escape domain (e.g., HA2 peptide).A significant portion of internalized TAT-fusion proteins can be trapped and degraded in endosomes.[4][11]
Cell Line Resistant to Transduction Test the fusion peptide on a different cell line known to be permissive to TAT-mediated delivery.Transduction efficiency is highly cell-type dependent.[5][6]
Degradation of the Fusion Protein Include protease inhibitors during protein purification and in the cell culture media during the experiment.Proteolytic degradation can reduce the amount of functional fusion protein.
Problem: High background or non-specific binding to the cell surface.
Possible Cause Troubleshooting Step Rationale
Excessive Protein Concentration Perform a dose-response experiment to determine the optimal concentration of the fusion protein.High concentrations can lead to increased non-specific binding.
Insufficient Washing Increase the number and stringency of washing steps after incubation with the fusion protein.To remove non-internalized protein bound to the cell surface.
Surface-Bound Protein Detection Use a trypsin wash to remove surface-bound protein before analysis by flow cytometry or microscopy.[6]This ensures that the detected signal is from internalized protein.

Experimental Protocols

Protocol 1: Quantification of TAT-ANK Fusion Protein Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of intracellular fusion protein levels.

  • Cell Preparation: Seed cells in a 24-well plate and culture until they reach the desired confluency.

  • Incubation: Replace the culture medium with fresh medium containing the desired concentration of your fluorescently labeled TAT-ANK fusion protein. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.[6] Include a control group incubated with a fluorescent label alone.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unbound protein.[6]

  • Cell Detachment: Add trypsin-EDTA solution and incubate for 5 minutes at 37°C to detach the cells and remove any remaining surface-bound protein.[6][16]

  • Resuspension: Resuspend the cells in PBS.

  • Analysis: Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy

This protocol is for visualizing the subcellular localization of the TAT-ANK fusion protein.

  • Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.

  • Incubation: Replace the medium with fresh medium containing the fluorescently labeled TAT-ANK fusion protein at the desired concentration. Incubate for the specified time at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Fixation can sometimes cause artifacts in TAT peptide localization.[8]

  • Staining (Optional): If desired, stain for specific organelles (e.g., lysosomes with LysoTracker) or the nucleus (e.g., with DAPI).

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.[17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture incubation Incubation of Cells with Fusion Protein cell_culture->incubation protein_prep TAT-ANK Fusion Protein Preparation protein_prep->incubation washing Washing Steps incubation->washing flow_cytometry Flow Cytometry washing->flow_cytometry confocal_microscopy Confocal Microscopy washing->confocal_microscopy

Caption: General experimental workflow for assessing TAT-ANK fusion peptide uptake.

troubleshooting_logic start Low Intracellular Signal? check_protein Check Protein Quality (Solubility, Folding) start->check_protein Yes optimize_conditions Optimize Experimental Conditions (Temp, Media) start->optimize_conditions Yes check_endosomal_escape Assess Endosomal Escape start->check_endosomal_escape Yes change_cell_line Test Different Cell Line start->change_cell_line Yes solution_protein Improve Protein Production (e.g., Mammalian System) check_protein->solution_protein solution_conditions Adjust Incubation Parameters optimize_conditions->solution_conditions solution_escape Incorporate Endosomal Escape Moiety (e.g., HA2) check_endosomal_escape->solution_escape solution_cell Select More Permissive Cell Line change_cell_line->solution_cell

Caption: Troubleshooting flowchart for low intracellular signal of TAT-ANK peptides.

tat_uptake_pathway tat_ank TAT-ANK Fusion Peptide cell_surface Cell Surface (Heparan Sulfate Proteoglycans) tat_ank->cell_surface Electrostatic Interaction macropinocytosis Macropinocytosis cell_surface->macropinocytosis macropinosome Macropinosome macropinocytosis->macropinosome endosomal_escape Endosomal Escape macropinosome->endosomal_escape lysosome Lysosomal Degradation macropinosome->lysosome cytosol Cytosol (Active Protein) endosomal_escape->cytosol Successful Delivery

Caption: Cellular uptake pathway of TAT-ANK fusion peptides via macropinocytosis.

References

ANK Peptide Experimental Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for experiments involving ANK peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ANK peptide instability in solution?

A1: The primary cause of instability for many peptides, including ANK peptides, is aggregation.[1][2] This can manifest as visible precipitation or the formation of soluble oligomers.[1] Peptide aggregation is a complex process influenced by factors such as concentration, pH, temperature, and the intrinsic properties of the peptide sequence itself.[1]

Q2: What is a good starting point for a buffer pH when working with a new this compound?

A2: For general peptide stability, a slightly acidic buffer in the pH range of 4-6 is often recommended.[3] This can help minimize chemical degradation pathways such as deamidation.[3] However, the optimal pH is sequence-dependent and should be empirically determined. Some ankyrin repeat proteins have shown stability at neutral to slightly alkaline pH (pH 7.4-8.0).

Q3: How does temperature affect this compound stability?

A3: Higher temperatures generally decrease peptide stability by promoting both chemical degradation and aggregation.[2][4] For long-term storage of ANK peptides in solution, it is crucial to store them at -20°C or, for maximal stability, at -80°C.[3][5][6] When performing experiments, it is advisable to keep the peptide on ice unless the protocol specifies otherwise.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[5][6] These cycles can lead to peptide degradation and aggregation.[2] The best practice is to aliquot the peptide stock solution into single-use volumes before freezing.[6]

Q5: My this compound contains Cysteine, Methionine, or Tryptophan residues. Are there special precautions I should take?

A5: Yes, peptides containing these residues are susceptible to oxidation.[6][7] To mitigate this, you should use oxygen-free water or buffers for dissolution and storage. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.[6] Storing the peptide under an inert atmosphere is also beneficial.[3]

Troubleshooting Guides

Problem 1: this compound Precipitation or Aggregation

Symptoms:

  • Visible cloudiness or particles in the solution.

  • Loss of peptide concentration over time.

  • Inconsistent results in activity assays.

  • Appearance of high molecular weight species in size-exclusion chromatography (SEC).

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Suboptimal pH Perform a pH screening experiment (e.g., from pH 4.0 to 8.5) to identify the pH at which the peptide is most soluble and stable.The net charge of a peptide changes with pH. At its isoelectric point (pI), a peptide has a net neutral charge, which often leads to minimal solubility and increased aggregation.[1]
High Peptide Concentration Work with the lowest feasible peptide concentration for your experiment. If high concentrations are necessary, optimize other buffer components.Aggregation is often a concentration-dependent process; higher concentrations increase the likelihood of intermolecular interactions.[1]
Inappropriate Ionic Strength Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).Salts can have complex effects. They can stabilize peptides by screening electrostatic repulsions but can also promote aggregation at high concentrations through "salting out" effects.[1]
Hydrophobic Interactions Add excipients to the buffer. A 50 mM equimolar mix of L-Arginine and L-Glutamate can be effective.[2] Low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can also be tested.[2]These additives can help to solubilize the peptide and prevent hydrophobic interactions that lead to aggregation.[2]
Temperature Fluctuations Maintain a constant, cool temperature (e.g., 4°C) during experiments, unless otherwise required. Avoid leaving peptide solutions at room temperature for extended periods.Increased temperature can expose hydrophobic regions of the peptide, leading to irreversible aggregation.[2][4]
Problem 2: Low Yield or No Binding in Affinity Purification

Symptoms:

  • The target this compound is found in the flow-through or wash fractions.

  • No protein is present in the final eluate.

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Incorrect Binding Buffer pH Ensure the binding buffer pH is optimal for the affinity tag's interaction with the resin. For His-tags, a pH of 7.5-8.0 is typical.The charge of the affinity tag and the resin are pH-dependent. An incorrect pH can prevent efficient binding.[8]
Presence of Interfering Substances Ensure the sample does not contain high concentrations of chelating agents (e.g., EDTA) or strong reducing agents if using IMAC (Immobilized Metal Affinity Chromatography).[9]These agents can strip the metal ions from the column, preventing the His-tagged peptide from binding.[9]
Wash Conditions Too Stringent Decrease the concentration of the competing agent (e.g., imidazole) in the wash buffer or lower the salt concentration.Harsh wash conditions can prematurely elute the weakly bound target peptide along with contaminants.[8]
Inaccessible Affinity Tag If the peptide is folded in a way that the tag is buried, consider performing the purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) hydrochloride).[8][9]Denaturation unfolds the peptide, making the affinity tag accessible to the resin.[8]

Data Presentation: Buffer Component Effects on this compound Stability

The following table summarizes common buffer components and their typical working ranges for optimizing this compound experiments. The optimal conditions for a specific this compound should always be determined empirically.

Buffer ComponentTypical Concentration RangepH RangePurpose & Considerations
Tris 20-100 mM7.0-9.0Common biological buffer. pH is temperature-sensitive.
HEPES 20-50 mM6.8-8.2Good for maintaining pH in cell culture and physiological studies. Less temperature-sensitive than Tris.
Phosphate (Sodium/Potassium) 10-100 mM5.8-8.0Can sometimes promote peptide aggregation. Useful for mimicking physiological conditions.
Acetate (Sodium) 10-100 mM3.6-5.6Useful for experiments requiring acidic conditions.
Citrate (Sodium) 10-50 mM3.0-6.2Acts as a chelator for some metal ions. Can influence aggregation differently than other buffers.[4]
NaCl 50-500 mMN/AModulates ionic strength. Can stabilize proteins by mimicking physiological conditions but may also induce aggregation at high concentrations.[1]
Glycerol 5-20% (v/v)N/AA stabilizing osmolyte that can reduce aggregation and increase solubility.[2]
L-Arginine / L-Glutamate 50 mM (equimolar)N/AAdditives that suppress aggregation and increase solubility.[2]
DTT / TCEP 1-5 mMN/AReducing agents to prevent the formation of disulfide bonds if the peptide has free cysteine residues. TCEP is more stable than DTT.[2]

Experimental Protocols

Methodology: Assessing this compound Stability using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to monitor the secondary structure of peptides and assess their conformational stability in response to changes in buffer conditions or temperature.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a minimal buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using a reliable method like amino acid analysis or UV absorbance if the peptide contains Trp or Tyr residues.

    • Prepare a series of buffers with varying pH, ionic strength, or additives to be tested.

    • Dilute the peptide stock into each test buffer to a final concentration typically between 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1.0 mm).[12]

    • Set the instrument to scan in the far-UV region (e.g., 190-260 nm) to monitor changes in peptide backbone conformation.[13]

    • Blank the instrument with the corresponding buffer for each sample.

  • Thermal Denaturation (Melt) Curve:

    • To assess thermal stability, equip the CD spectrometer with a temperature controller.

    • Monitor the CD signal at a single wavelength characteristic of α-helical structure (typically 222 nm) while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

    • Plot the change in CD signal against temperature. The midpoint of the transition (Tm) represents the temperature at which 50% of the peptide is unfolded, providing a quantitative measure of stability. A higher Tm indicates greater stability.

  • Data Analysis:

    • Compare the CD spectra of the peptide in different buffers at a constant temperature. Significant changes in the shape or intensity of the spectrum indicate conformational changes.

    • Compare the Tm values obtained from thermal melt curves in different buffers. The buffer condition that results in the highest Tm is considered the most stabilizing.

Visualizations

Signaling Pathway Diagrams

Ankyrin repeat domains are crucial protein-protein interaction modules involved in numerous signaling pathways.

ankyrin_pathways cluster_0 Cell Cycle Regulation cluster_1 NF-κB Signaling p16 p16 (INK4a) Ankyrin Repeats CDK4_6 CDK4/6 p16->CDK4_6 inhibits Rb Rb Phosphorylation CDK4_6->Rb phosphorylates CellCycle Cell Cycle Arrest Rb->CellCycle controls IkB IκBα Ankyrin Repeats NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Gene Transcription NFkB->Nucleus translocates to nucleus Signal Pro-inflammatory Signal Signal->IkB leads to degradation

Caption: Key signaling pathways involving ankyrin repeat proteins.

Experimental Workflow Diagram

experimental_workflow cluster_workflow Buffer Optimization Workflow start Define this compound & Experiment solubility Initial Solubility Screening start->solubility stability Stability Assay (CD) - pH Screen - Salt Screen solubility->stability aggregation Aggregation Assay (SEC) - Concentration - Temperature stability->aggregation activity Functional Assay aggregation->activity optimized Optimized Buffer Condition activity->optimized

Caption: Workflow for optimizing this compound buffer conditions.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_troubleshooting Troubleshooting Peptide Aggregation problem Problem: Peptide Aggregation check_conc Is concentration as low as possible? problem->check_conc check_conc->problem No (Reduce first) check_ph Perform pH screening check_conc->check_ph Yes check_salt Vary ionic strength (NaCl) check_ph->check_salt additives Test additives (Arg/Glu, Glycerol) check_salt->additives solution Solution Found additives->solution

Caption: Logic diagram for troubleshooting this compound aggregation.

References

dealing with premature cleavage in solid-phase ANK peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering premature cleavage during the solid-phase synthesis of ankyrin repeat (ANK) peptides.

Frequently Asked Questions (FAQs)

Q1: What is premature cleavage in solid-phase peptide synthesis (SPPS)?

A1: Premature cleavage is the unintended loss of the peptide chain from the solid support (resin) during the synthesis process, before the final intended cleavage step. This leads to lower overall yield and can complicate the purification of the final product due to the accumulation of truncated sequences. The linker, which anchors the peptide to the resin, should be stable throughout all synthesis steps and only be cleaved under specific final conditions.[1]

Q2: What are the primary causes of premature cleavage?

A2: The most common cause is the instability of the linker used to attach the peptide to the resin under the chemical conditions of the synthesis cycles.[2] Repetitive exposure to acid, particularly during the Nα-Fmoc deprotection step in Fmoc-based synthesis, can gradually cleave highly acid-sensitive linkers.[3] Other factors include the use of inappropriate washing steps (e.g., acidic washes on very acid-labile resins) or the degradation of reagents over time.[4][5]

Q3: How does the choice of resin and linker affect premature cleavage?

A3: The linker's acid lability is a critical factor.[6] Highly acid-sensitive linkers, such as those on 2-Chlorotrityl or Sieber amide resins, are prone to premature cleavage if synthesis conditions are not carefully controlled.[3][7] Resins with more robust linkers, like Wang or Rink Amide, offer greater stability against the repetitive acid treatments inherent in Fmoc-SPPS but require stronger acidic conditions for final cleavage.[5][8] The choice must balance the need for stability during synthesis with the conditions required for efficient final release of the peptide.[1]

Q4: Can the specific amino acid sequence of the ANK peptide contribute to premature cleavage?

A4: Yes, the peptide sequence can influence linker stability. Although less common, certain amino acid residues at the C-terminus can promote side reactions or create steric hindrance that may affect the stability of the peptide-resin bond. Furthermore, during final cleavage, reactive species generated from side-chain protecting groups can re-attach to the peptide or resin unless they are effectively neutralized by scavengers.[5][9]

Q5: How can I detect and quantify premature cleavage?

A5: Premature cleavage can be detected and quantified by analyzing the waste solutions from the washing and deprotection steps of the synthesis. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[10][11] By injecting the collected wash solutions into an HPLC, you can separate and quantify any cleaved peptide. MS can then be used to confirm the identity of the lost peptide fragments.[4][10] Quantitative Amino Acid Analysis (AAA) can also be used to measure the net peptide content on a sample of resin to determine loss over several cycles.[12]

Troubleshooting Guide

Issue: Consistently low final peptide yield despite successful coupling and deprotection monitoring (e.g., positive Kaiser tests).

  • Possible Cause: Gradual, low-level peptide loss during each Fmoc-deprotection cycle due to an overly acid-labile linker.

  • Troubleshooting Steps:

    • Quantify the Loss: Collect the piperidine/DMF and subsequent wash solutions after a deprotection step. Analyze a sample of this solution using RP-HPLC to see if the target peptide is present.[11]

    • Change the Linker/Resin: If significant loss is confirmed, switch to a resin with a more acid-stable linker. The stability of common linkers to trifluoroacetic acid (TFA) varies significantly (see Table 1).[3][5]

    • Perform a Small-Scale Test: Before synthesizing the full-length this compound, perform a small-scale synthesis of a short peptide (dipeptide or tripeptide) on the selected resin and monitor for premature cleavage to validate the linker's stability.[5]

Issue: A significant amount of a single truncated peptide fragment is observed in the final crude product.

  • Possible Cause: A specific point in the ANK repeat sequence may be particularly susceptible to causing a chain termination or cleavage event. This can be due to difficult couplings leading to deletion sequences or sequence-specific side reactions.[13][14]

  • Troubleshooting Steps:

    • Identify the Truncation Point: Use Mass Spectrometry (MS) to determine the molecular weight of the major impurity and identify where the sequence was truncated.[10]

    • Optimize Coupling: For difficult sequences, such as coupling an arginine to a bulky residue, consider a "double coupling" strategy where the coupling reaction is performed twice before moving to the next deprotection step.[13] Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.[13]

    • Introduce Modifying Units: For severe aggregation or difficult sequences, the introduction of pseudoproline or depsipeptide units can disrupt secondary structures that hinder synthesis.[14]

Data and Protocols

Data Presentation

Table 1: Comparison of Common Linkers for Fmoc SPPS and Acid Lability

Linker TypeResin NameC-Terminal FunctionalityTypical Cleavage ConditionRelative Acid Lability
2-Chlorotrityl (2-CTC)2-Chlorotrityl Chloride ResinCarboxylic Acid1-2% TFA in DCMVery High
SieberSieber Amide ResinPeptide Amide1-2% TFA in DCMVery High
Rink AmideRink Amide ResinPeptide Amide95% TFAModerate
WangWang ResinCarboxylic Acid95% TFAModerate-Low
Safety-CatchSulfonamide-based linkersVariesActivation followed by acidolysisVery Low (until activated)

This table summarizes data from multiple sources.[1][3][5][7][15]

Experimental Protocols

Protocol 1: Quantitative Analysis of Premature Cleavage via RP-HPLC

This protocol allows for the quantification of peptide lost during a synthesis cycle.

  • Sample Collection: After an Fmoc-deprotection step, carefully collect all wash solutions (piperidine/DMF and subsequent DMF/DCM washes) into a single, clean flask.

  • Solvent Evaporation: Reduce the volume of the collected solution under reduced pressure (roto-evaporation) to remove the bulk of the solvents. Do not heat aggressively to avoid peptide degradation.

  • Reconstitution: Reconstitute the residue in a known, small volume (e.g., 1-2 mL) of a suitable solvent, typically the initial mobile phase for your HPLC analysis (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).[10]

  • HPLC Analysis: Inject a known volume of the reconstituted sample onto a C18 analytical RP-HPLC column. Run a standard gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 30 minutes).[11]

  • Quantification: Compare the peak area of the prematurely cleaved peptide with a standard curve generated from a known concentration of a purified standard of the same peptide fragment. This allows for the calculation of the mass of peptide lost per cycle.

Protocol 2: Cleavage of Protected Peptides from Highly Acid-Labile Resins

This method is used to cleave a fully protected peptide fragment from a resin like 2-Chlorotrityl without removing side-chain protecting groups.[3]

  • Resin Preparation: Wash the dry peptide-resin (1 eq) multiple times with dichloromethane (B109758) (DCM).

  • Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. For sequences prone to re-attachment, the addition of 1-5% triisopropylsilane (B1312306) (TIS) can be beneficial.[3]

  • Flow-Through Cleavage: Place the resin in a sealable sintered glass funnel. Slowly pass the cleavage cocktail through the resin bed, collecting the filtrate. Do not perform this as a batch reaction in a flask, as continuous removal of the product is necessary to drive the reaction to completion.[3]

  • Washing: After the initial cleavage solution has passed through, wash the resin with additional small volumes of the same solution, followed by pure DCM.

  • Solvent Removal: Combine all filtrates and remove the solvents under reduced pressure to yield the protected peptide.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Premature_Cleavage start Low Final Peptide Yield Observed check_synthesis Confirm Synthesis Integrity (e.g., Kaiser Test, MS on test cleavage) start->check_synthesis synthesis_ok Synthesis Steps Appear Successful check_synthesis->synthesis_ok analyze_washes Analyze Deprotection Washes (Protocol 1: RP-HPLC/MS) synthesis_ok->analyze_washes Yes troubleshoot_coupling SOLUTION: Troubleshoot Coupling Chemistry (Double Couple, Different Reagents) synthesis_ok->troubleshoot_coupling No peptide_detected Peptide Detected in Washes? analyze_washes->peptide_detected quantify_loss Quantify Peptide Loss peptide_detected->quantify_loss Yes end_ok Continue with Current Protocol peptide_detected->end_ok No loss_acceptable Is Loss Tolerable? quantify_loss->loss_acceptable change_linker SOLUTION: Switch to More Acid-Stable Linker (See Table 1) loss_acceptable->change_linker No loss_acceptable->end_ok Yes Quantitative_Analysis_Workflow collect 1. Collect Deprotection and Wash Solutions evaporate 2. Evaporate Solvents (Under Reduced Pressure) collect->evaporate reconstitute 3. Reconstitute Residue in Known Volume of Buffer A evaporate->reconstitute hplc 4. Inject Sample onto RP-HPLC System reconstitute->hplc analyze 5. Analyze Chromatogram for Peptide Peak hplc->analyze compare 6. Compare Peak Area to Standard Curve analyze->compare calculate 7. Calculate Total Mass of Lost Peptide compare->calculate

References

DARPin Expression in E. coli: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Designed Ankyrin Repeat Protein (DARPin) expression in Escherichia coli. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. DARPins offer a robust alternative to antibodies, with advantages like high stability, small size, and excellent expression in bacterial systems.[1][2][3] However, optimizing their production can sometimes be challenging.

Frequently Asked Questions (FAQs)

Q1: What are DARPins and why use E. coli for their expression?

A1: Designed Ankyrin Repeat Proteins (DARPins) are a class of engineered scaffold proteins that can be designed to bind to a wide variety of protein targets with high affinity and specificity, making them a valuable tool in research and therapeutics.[3][4] E. coli is the preferred expression host for DARPins due to its rapid growth, low cost, and the ability to produce high yields of soluble protein.[3][5] DARPins lack disulfide bonds, which simplifies their expression in the reducing environment of the E. coli cytoplasm.[1]

Q2: What are the typical yields for DARPins in E. coli?

A2: DARPins can be expressed at very high levels in E. coli, often constituting up to 30% of the total cellular protein.[3] Yields can reach up to 200 mg per liter of shake-flask culture and even 15 grams per liter in high-density fermenters.[3][5]

Q3: What is "leaky" expression and how can it affect my DARPin production?

A3: Leaky expression refers to the basal, uninduced expression of your target protein.[6] This can be problematic if the DARPin is toxic to the E. coli host, leading to poor cell growth and lower final yields.[7][8] Using tightly regulated promoter systems and adding glucose to the culture medium can help minimize leaky expression.[7][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during DARPin expression experiments.

Guide 1: Low or No DARPin Expression

Problem: My Western blot or SDS-PAGE analysis shows a very faint band or no band at the expected molecular weight for my DARPin.

This is a common issue that can stem from a variety of factors, from the expression vector to the culture conditions.

Troubleshooting Workflow: Low/No Expression

low_expression_workflow start Low or No Expression Detected check_vector Verify Vector Integrity (Sequencing, Restriction Digest) start->check_vector check_transformation Assess Transformation Efficiency (Control Transformation) check_vector->check_transformation Vector OK success Expression Improved check_vector->success Issue Found & Fixed optimize_induction Optimize Induction Conditions (IPTG Conc., Induction Time/Temp.) check_transformation->optimize_induction Transformation OK check_transformation->success Issue Found & Fixed test_strains Test Different E. coli Strains (e.g., BL21(DE3) pLysS) optimize_induction->test_strains Still Low optimize_induction->success Success codon_optimization Check Codon Usage (Codon Optimization) test_strains->codon_optimization Still Low test_strains->success Success protein_toxicity Investigate Protein Toxicity (Tighter Regulation, Lower Temp.) codon_optimization->protein_toxicity Still Low codon_optimization->success Success protein_toxicity->success Success protein_fate transcription Transcription (DNA -> mRNA) translation Translation (mRNA -> Polypeptide Chain) transcription->translation folding Protein Folding translation->folding soluble Soluble, Active Protein folding->soluble Correct Folding inclusion_bodies Inclusion Bodies (Misfolded Aggregates) folding->inclusion_bodies Misfolding/Aggregation degradation Degradation folding->degradation Proteolysis

References

Technical Support Center: Enhancing the Proteolytic Stability of ANK Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ankyrin repeat (ANK) peptides and proteins, including Designed Ankyrin Repeat Proteins (DARPins). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the proteolytic stability of these molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ANK peptide is rapidly degrading in my serum-based assay. What are the primary strategies to improve its stability?

A1: Rapid degradation in serum is a common issue due to the presence of numerous proteases. Several strategies can be employed to enhance the proteolytic stability of your this compound. These can be broadly categorized as:

  • Amino Acid Substitution: Strategically mutating protease cleavage sites.

  • Terminal Modifications: Protecting the N- and C-termini from exopeptidases.

  • Structural Stabilization: Introducing covalent bonds to maintain the folded structure, which can hinder protease access.

  • Half-life Extension Fusions: Genetically fusing the this compound to a larger protein that has a long serum half-life.

Each of these strategies has its own advantages and potential impacts on the peptide's function, which are detailed in the following questions.

Q2: How can I use amino acid substitutions to increase the proteolytic resistance of my DARPin or this compound?

A2: Site-directed mutagenesis is a powerful tool to eliminate specific protease cleavage sites.

  • Identify Cleavage Sites: First, analyze the amino acid sequence of your this compound to identify potential cleavage sites for common proteases like trypsin (cleaves after Lys and Arg) and chymotrypsin (B1334515) (cleaves after large hydrophobic residues like Phe, Trp, and Tyr).[1]

  • Strategic Mutations: Mutate these susceptible residues to less preferred amino acids. For instance, in one study, positively charged residues in a DARPin were mutated to reduce susceptibility to trypsin.[1]

  • Framework Mutations: It has been shown that mutating framework residues (those not directly involved in target binding) can significantly improve protease stability while preserving the protein's activity.[1]

  • Consensus Design: Designing ANK repeats based on a consensus sequence of many known ankyrin repeats can lead to proteins with higher thermodynamic stability, which can correlate with increased resistance to proteolysis.[2][3]

Troubleshooting Tip: If your mutations lead to a loss of function, it's possible that the mutated residue was important for target binding or proper folding. In such cases, consider more conservative mutations or mutating adjacent, non-critical residues. Phage display libraries can be created to screen for mutations that preserve function while increasing stability.[1]

Q3: What are the recommended terminal modifications to prevent degradation of my this compound?

A3: Exopeptidases can degrade peptides from both the N- and C-termini. Capping these ends can provide significant protection.

  • N-terminal Acetylation: Acetylating the N-terminus blocks the action of aminopeptidases.

  • C-terminal Amidation: Amidating the C-terminus protects against carboxypeptidases.

Additionally, modifications to the N- and C-terminal capping repeats of DARPins have been shown to improve overall thermodynamic stability, which can contribute to proteolytic resistance.[4][5][6][7] For example, specific point mutations in the C-terminal cap can increase its stability.[4][5][6]

Troubleshooting Tip: Ensure that the terminal modifications do not interfere with the binding activity of your this compound, especially if the termini are close to the binding site.

Q4: Can I use cyclization or stapling to improve the stability of my this compound?

A4: While cyclization and stapling are powerful techniques for stabilizing smaller, often helical, peptides, their application to the larger, structured fold of an entire ANK repeat domain is less common and more complex.

  • Stapled Peptides: This technique involves introducing a covalent brace (staple) between two amino acid side chains to lock the peptide in a specific conformation, often an α-helix.[8][9][10][11] This can enhance proteolytic resistance.[9] However, applying this to a multi-helical ANK repeat domain would require careful design to avoid disrupting the overall fold.

  • Cyclization: This involves linking the N- and C-termini or side chains to create a cyclic peptide. While this can improve stability, for a structured domain like an ANK repeat, it could interfere with its natural folding and function.

These methods are more applicable to short peptides derived from ankyrin repeat sequences rather than the entire folded domain.

Q5: My ANK-based therapeutic needs a much longer half-life in vivo. What is the most effective strategy?

A5: For a significant extension of in vivo half-life, the most successful strategy for DARPins and other ANK-based proteins is fusion to a serum albumin-binding domain.

  • Mechanism: This approach leverages the long half-life of serum albumin (around 19 days in humans). By fusing your ANK protein to a DARPin or other domain that binds to serum albumin, your therapeutic "piggybacks" on albumin, avoiding rapid clearance by the kidneys.[12][13]

  • Effectiveness: This strategy has been shown to extend the terminal half-life of DARPins from minutes to many hours or even days in animal models.[12][13]

Quantitative Data on Stability Enhancement

The following tables summarize quantitative data from studies on enhancing the stability of ANK peptides and DARPins.

Table 1: Half-life Extension of DARPins by Fusion to Serum Albumin-Binding Domains

ConstructModificationHalf-life in MouseHalf-life in Cynomolgus MonkeyReference
Non-albumin-binding DARPin-~11 minutesNot reported[13]
DARPin-Albumin Binder FusionFusion to serum albumin-binding DARPin27 - 80 hours2.6 - 20 days[12][13]

Table 2: Protease Resistance of Engineered DARPins

DARPin VariantModificationRemaining Activity after Trypsin DigestionRemaining Activity after Chymotrypsin DigestionReference
1.4E (Parental)-~0%~0%[1]
T10-2Mutated trypsin and chymotrypsin cleavage sites>80%>80%[1]
T10bMutated trypsin and chymotrypsin cleavage sites>80%>80%[1]

Experimental Protocols

Protocol: In Vitro Proteolytic Stability Assay for ANK Peptides

This protocol provides a general framework for assessing the proteolytic stability of ANK peptides against a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological fluid like serum or plasma.

Materials:

  • This compound/DARPin of interest

  • Protease of choice (e.g., Trypsin Gold, Mass Spectrometry Grade)

  • Protease Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Human serum or plasma (if applicable)

  • HPLC or SDS-PAGE equipment for analysis

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized this compound in an appropriate buffer to a known concentration.

    • Prepare the protease solution in the reaction buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the protease solution. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[14]

    • For serum/plasma stability, incubate the this compound directly in the serum/plasma at 37°C.

    • Incubate the reaction at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the quenching solution (e.g., TFA to a final concentration of 1%). This will inactivate the protease.

  • Analysis:

    • Analyze the samples from each time point using reverse-phase HPLC (RP-HPLC) or SDS-PAGE.

    • In RP-HPLC, monitor the decrease in the peak area of the intact this compound over time.

    • In SDS-PAGE, visualize the disappearance of the band corresponding to the intact this compound. Densitometry can be used for quantification.

  • Data Interpretation:

    • Plot the percentage of intact this compound remaining versus time.

    • Calculate the half-life (t½) of the peptide under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_peptide Dissolve this compound mix Mix Peptide & Protease prep_peptide->mix prep_protease Prepare Protease/Serum prep_protease->mix incubate Incubate at 37°C mix->incubate sampling Take Aliquots at Time Points incubate->sampling quench Quench with Acid sampling->quench analysis RP-HPLC or SDS-PAGE quench->analysis data_interp Calculate Half-life analysis->data_interp troubleshooting_logic Troubleshooting this compound Degradation start Peptide is degrading q1 Is degradation rapid in serum? start->q1 a1_yes Fuse to Albumin-Binding Domain for in vivo half-life extension q1->a1_yes Yes q2 Are specific protease cleavage sites known? q1->q2 No (in vitro) a2_yes Mutate cleavage sites (e.g., Arg/Lys -> other) q2->a2_yes Yes a2_no Use terminal modifications (N-acetylation, C-amidation) q2->a2_no No q3 Did mutation cause loss of function? a2_yes->q3 a3_no Stability enhanced a2_no->a3_no a3_yes Use conservative mutations or screen a library q3->a3_yes Yes q3->a3_no No stabilization_strategies Strategies for Enhancing this compound Stability cluster_seq Sequence-Level Modifications cluster_chem Chemical Modifications cluster_fusion Genetic Fusions center This compound Stability aa_sub Amino Acid Substitution (remove cleavage sites) center->aa_sub consensus Consensus Sequence Design center->consensus terminal N/C-Terminal Capping (Acetylation/Amidation) center->terminal stapling Stapling/Cyclization (for shorter ANK fragments) center->stapling albumin Fusion to Albumin-Binding Domains (extends in vivo half-life) center->albumin

References

Technical Support Center: Optimizing ANK Peptide Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective in vivo delivery of ANK-family peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering ANK peptides in vivo?

A1: The main obstacles for in vivo peptide delivery are poor metabolic stability, rapid clearance, and low membrane permeability.[1][2][3] Peptides are susceptible to degradation by proteases in the blood and tissues, leading to a short half-life.[4][5][6] Their hydrophilic nature and size can also limit their ability to cross cell membranes to reach intracellular targets.[1][7]

Q2: How can I improve the stability of my ANK peptide for in vivo experiments?

A2: Several strategies can enhance peptide stability.[5] Chemical modifications are highly effective, including:

  • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by exopeptidases.[4][8]

  • Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids can make the peptide resistant to proteolysis.[4][9]

  • Cyclization: Creating a cyclic structure reduces conformational flexibility and increases resistance to proteases.[4][5]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) increases the peptide's size and steric hindrance, which can prolong its circulation half-life by reducing renal clearance and enzymatic degradation.[8]

Q3: What are Cell-Pennetrating Peptides (CPPs) and how can they help deliver my this compound?

A3: Cell-penetrating peptides (CPPs) are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and deliver a variety of molecular cargo, including other peptides, into the cytoplasm.[10][11] By conjugating your this compound to a CPP, you can significantly enhance its intracellular uptake.[7][12] This is particularly useful if the this compound's target is located inside the cell.

Q4: What is the difference between passive and active targeting for this compound delivery?

A4: Passive targeting relies on the inherent properties of the delivery vehicle and the pathophysiology of the target tissue. For example, liposomes or nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor blood vessels allow nanoparticles to enter the tissue.[13] Active targeting involves attaching a ligand (e.g., another peptide or an antibody) to the delivery vehicle that specifically binds to receptors on the target cells, enhancing selective uptake.[10][13]

Troubleshooting Guide

This section addresses common problems encountered during in vivo this compound studies.

Problem 1: Low or No Observed Efficacy

  • Possible Cause: Poor peptide stability leading to rapid degradation.

  • Troubleshooting Steps:

    • Assess Stability: First, confirm the peptide's stability in plasma or serum in vitro.[4]

    • Modify Peptide: If stability is low, consider the stabilization strategies mentioned in FAQ Q2 (e.g., terminal modifications, cyclization).[4][8]

    • Optimize Formulation: Ensure the peptide is formulated in a suitable buffer at an optimal pH to maintain its structure and activity.[5][14] Adding excipients can also help.[14]

    • Use a Carrier: Encapsulate the peptide in a protective delivery system like liposomes or nanoparticles to shield it from enzymatic degradation.[13][15]

  • Possible Cause: Inefficient delivery to the target tissue or cells.

  • Troubleshooting Steps:

    • Review Delivery Route: The chosen administration route (IV, IP, SC) significantly impacts biodistribution.[14][16] Intravenous (IV) injection provides rapid systemic distribution, while subcutaneous (SC) injection offers a more sustained release.[14] Consider if an alternative route is better suited for your target.

    • Confirm Biodistribution: If possible, label the peptide (e.g., with a fluorescent tag) and perform an in vivo imaging or ex vivo organ analysis to determine where it accumulates.[17][18]

    • Enhance Uptake: For intracellular targets, conjugate the this compound to a cell-penetrating peptide (CPP) to improve cell entry.[10][19]

  • Possible Cause: Sub-optimal dosing.

  • Troubleshooting Steps:

    • Perform Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic concentration.

    • Check Pharmacokinetics: Characterize the peptide's pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME), which will inform the dosing regimen.[20]

G start Start: Low In Vivo Efficacy stability Is peptide stability confirmed (e.g., in vitro plasma assay)? start->stability modify Action: Increase stability - N/C-terminal caps - Cyclization - Use D-amino acids stability->modify No delivery Is biodistribution appropriate for the target tissue? stability->delivery Yes success Re-evaluate Efficacy modify->success delivery_sys Action: Enhance delivery - Change administration route - Use CPPs for intracellular targets - Use liposomes/nanoparticles delivery->delivery_sys No dosing Is the dose optimal? delivery->dosing Yes delivery_sys->success dose_response Action: Perform dose-response and PK/PD studies dosing->dose_response No dosing->success Yes dose_response->success

Troubleshooting workflow for low in vivo efficacy.

Problem 2: Off-Target Effects or Toxicity

  • Possible Cause: Non-specific biodistribution.

  • Troubleshooting Steps:

    • Reduce Dose: The simplest approach is to lower the dose to a level that maintains efficacy while minimizing toxicity. A formal toxicity study can establish the no-observed-adverse-effect level (NOAEL).[21][22]

    • Use Targeted Delivery: Employ active targeting strategies. For example, use liposomes decorated with ligands that bind specifically to receptors on your target cells.[13]

    • Consider Local Administration: If the target is localized (e.g., a specific brain region or a solid tumor), direct administration to the site can reduce systemic exposure and associated side effects.

  • Possible Cause: Toxicity of the delivery vector.

  • Troubleshooting Steps:

    • Test Vector Alone: Administer the delivery vehicle (e.g., CPP or liposome) without the this compound to determine if it causes toxicity on its own.

    • Select Biocompatible Materials: Choose well-established, biocompatible materials for your delivery system, such as PEGylated liposomes, which generally have low toxicity.[23]

G cluster_cause Identify Cause cluster_solution Implement Solution start Start: Observed Toxicity cause_peptide Toxicity from Peptide? start->cause_peptide cause_vector Toxicity from Vector? start->cause_vector sol_peptide Action: Reduce Dose or Use Targeted Delivery cause_peptide->sol_peptide sol_vector Action: Test Vector Alone & Select Biocompatible Materials cause_vector->sol_vector end_node Monitor and Re-assess sol_peptide->end_node sol_vector->end_node

Decision logic for addressing in vivo toxicity.

Data Presentation: Delivery Strategies

Table 1: Comparison of Common In Vivo Administration Routes in Mice

Delivery Route Needle Gauge Max Injection Volume (Mice) Onset of Action Key Characteristics & Applications
Intravenous (IV) 27-30 G 5 ml/kg (bolus) Rapid 100% bioavailability; ideal for systemic delivery and rapid effect.[14]
Intraperitoneal (IP) 25-27 G 10 ml/kg Intermediate Slower absorption than IV; suitable for systemic delivery when IV is difficult.[14]
Subcutaneous (SC) 25-27 G 10 ml/kg Slow Provides sustained or slow release; can be used for local or systemic effects.[14][20]

| Intranasal (IN) | N/A | 10-30 µL | Rapid | Non-invasive; bypasses the blood-brain barrier for direct CNS delivery.[24][25][26] |

Table 2: Overview of Peptide Stabilization Strategies

Strategy Mechanism Primary Advantage(s)
Terminal Modification Blocks exopeptidase action.[8] Simple to implement, increases half-life.
PEGylation Increases hydrodynamic size and masks peptide from proteases.[8] Significantly prolongs circulation time, reduces immunogenicity.
Lipidation / Fatty Acid Acylation Promotes binding to serum albumin.[8] Extends half-life by creating a circulating reservoir.
Cyclization Reduces conformational flexibility, making protease recognition sites inaccessible.[4][9] Greatly enhances proteolytic resistance.

| Encapsulation (Liposomes) | Physically protects the peptide from the external environment.[13][27] | Protects against degradation, can be used for targeted and sustained release. |

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

This protocol allows for the complete and rapid distribution of the this compound into systemic circulation.[14]

  • Materials:

    • Sterile this compound solution in a suitable buffer (e.g., PBS).

    • Sterile 0.5-1.0 ml syringes.

    • Sterile 27-30 G needles.[14]

    • Mouse restrainer.

    • 70% alcohol wipes.

    • Heat lamp (optional, for vasodilation).

  • Methodology:

    • Preparation: Reconstitute and dilute the this compound in sterile buffer to the final desired concentration. Draw the calculated volume into the syringe and carefully remove all air bubbles.

    • Animal Preparation: Place the mouse in the restrainer. To make the tail veins more visible, warm the tail using a heat lamp or by immersing it in warm water.

    • Disinfection: Identify one of the two lateral tail veins. Clean the tail with a 70% alcohol wipe.[14]

    • Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the needle hub if placed correctly.

    • Administration: Slowly inject the solution. There should be no resistance.[14] If a subcutaneous bleb forms or significant resistance is felt, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intranasal (IN) Administration in Mice

This non-invasive method is particularly effective for delivering peptides to the central nervous system (CNS).[24][25][26]

  • Materials:

    • Sterile this compound solution (typically concentrated).

    • P20 or P10 micropipette with sterile tips.

    • Anesthetic (e.g., isoflurane).

  • Methodology:

    • Preparation: Prepare the peptide solution. The total volume is typically small (e.g., 10-30 µL per mouse).

    • Animal Anesthesia: Lightly anesthetize the mouse until it is sedated but still breathing regularly.

    • Administration:

      • Position the mouse on its back.

      • Using a micropipette, dispense small droplets (e.g., 2-3 µL at a time) into one nostril.

      • Alternate between nostrils, allowing a brief pause (30-60 seconds) between each drop for absorption.[24]

      • Avoid forceful administration to prevent the solution from going into the lungs. The goal is for it to be absorbed by the nasal mucosa.[24]

    • Post-Administration: Keep the mouse in a supine position for a minute or two to ensure complete absorption.[24] Return the mouse to its cage and monitor during recovery from anesthesia.

References

Validation & Comparative

Validating the Binding Specificity of an ANK Peptide Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the specific binding of an ankyrin repeat (ANK) peptide inhibitor to its intended target is a critical step in validating its therapeutic potential and minimizing off-target effects.[1] This guide provides a comparative overview of key experimental methods to rigorously assess binding specificity, complete with detailed protocols, data interpretation, and workflow visualizations.

Comparative Analysis of Binding Specificity Assays

A variety of biophysical and biochemical techniques can be employed to characterize the interaction between an ANK peptide inhibitor and its target protein. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting molecules. Below is a summary of commonly used techniques with their key parameters, advantages, and limitations.

Technique Key Parameters Measured Advantages Limitations
Co-Immunoprecipitation (Co-IP) Qualitative assessment of in-vivo or in-vitro protein-protein interactions.- Detects interactions in a cellular context.[2]- Can identify unknown binding partners.[3]- Susceptible to non-specific binding.- Can be influenced by antibody quality.[4]
Pull-Down Assay Qualitative or semi-quantitative assessment of in-vitro protein-protein interactions.[5]- Relatively simple and robust for confirming predicted interactions.[5][6]- Can be used with purified or recombinant proteins.- Prone to false positives from non-specific binding to the matrix or bait protein.- Does not provide kinetic or thermodynamic data.
Enzyme-Linked Immunosorbent Assay (ELISA) Qualitative or quantitative measurement of binding.- High-throughput and sensitive.[7]- Can be adapted for competition assays to determine relative binding affinities.[8][9]- Requires immobilization of one binding partner, which may affect its conformation.- Indirect detection can introduce variability.
Surface Plasmon Resonance (SPR) Quantitative determination of binding affinity (K D ), association rate (k on ), and dissociation rate (k off ).[10]- Real-time, label-free detection of binding events.[10]- Provides detailed kinetic information.[10][11][12]- Requires immobilization of one molecule on a sensor chip, which can lead to artifacts.[13]- Can be sensitive to buffer composition and mass transport limitations.[11][12]
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15][16]- Label-free and immobilization-free measurement in solution.[14][15]- Provides a complete thermodynamic profile of the interaction.[16][17]- Requires relatively large amounts of sample.[18]- May not be suitable for very high or very low affinity interactions.[14]
Microscale Thermophoresis (MST) Quantitative determination of binding affinity (K D ).[19]- Low sample consumption and rapid measurements.[18][19]- Immobilization-free and can be performed in complex biological liquids.[13][18][20]- Tolerant of a wide range of buffer conditions.[18]- Requires fluorescent labeling of one of the binding partners, which could potentially interfere with the interaction.[20]- The change in thermophoresis upon binding can sometimes be small.

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments cited, along with visual representations of the workflows to facilitate understanding and implementation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions in the native cellular environment. An antibody against a "bait" protein is used to pull down the entire complex, allowing for the identification of "prey" proteins that are bound to it.[2][3]

Experimental Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.[3]

    • Lyse cells in a suitable lysis buffer (e.g., RIPA or a non-denaturing buffer) supplemented with protease and phosphatase inhibitors.[21] Keep samples on ice to minimize protein degradation.[21]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[3][21]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G beads for a short period to reduce non-specific binding of proteins to the beads.[2][21]

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[2]

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation to allow the antibody to bind to the target protein.[4]

    • Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.[21]

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[4]

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting using an antibody against the potential interacting protein.

Workflow Diagram:

CoIP_Workflow start Start with Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation with Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution of Protein Complex wash->elution analysis Western Blot Analysis elution->analysis end Identify Interacting Proteins analysis->end

Co-Immunoprecipitation Workflow
Pull-Down Assay

This in vitro technique is used to confirm a predicted interaction between two proteins. A purified "bait" protein, often with an affinity tag (e.g., GST or His-tag), is immobilized on beads and used to capture a "prey" protein from a cell lysate or a purified protein solution.[5][6]

Experimental Protocol:

  • Bait Protein Immobilization:

    • Incubate the tagged bait protein with affinity beads (e.g., glutathione (B108866) beads for GST-tags, Ni-NTA beads for His-tags).[6]

    • Wash the beads to remove any unbound bait protein.

  • Binding Interaction:

    • Prepare a cell lysate containing the prey protein or use a purified prey protein solution.

    • Incubate the immobilized bait protein with the prey protein solution to allow for complex formation.[6]

  • Washing:

    • Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads. Elution can be achieved by using a competitive ligand (e.g., glutathione for GST-tags), changing the pH, or using a denaturing agent.[22]

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Workflow Diagram:

PullDown_Workflow start Purified Tagged Bait Protein immobilize Immobilize Bait on Affinity Beads start->immobilize bind Incubate with Prey Protein Source immobilize->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE/Western Blot elute->analyze end Confirm Protein-Protein Interaction analyze->end

Pull-Down Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics.[10][23]

Experimental Protocol:

  • Ligand Immobilization:

    • One of the binding partners (the ligand, often the target protein) is immobilized on the surface of a sensor chip.[12]

  • Analyte Injection:

    • A solution containing the other binding partner (the analyte, in this case, the this compound inhibitor) is flowed over the sensor surface at various concentrations.[11][12]

  • Detection:

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

  • Data Analysis:

    • The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D).

Signaling Pathway Diagram:

SPR_Principle cluster_0 SPR Sensor Chip Ligand Ligand Analyte Analyte Complex Ligand-Analyte Complex Analyte->Complex Association (kon) Complex->Analyte Dissociation (koff) Signal Change in Refractive Index Complex->Signal

Principle of Surface Plasmon Resonance
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[14][15][16][24]

Experimental Protocol:

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter.

    • The this compound inhibitor is loaded into a syringe. Both samples must be in the same buffer to minimize heat of dilution effects.[14]

  • Titration:

    • Small aliquots of the peptide inhibitor are injected into the sample cell containing the target protein.

  • Heat Measurement:

    • The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the ligand to the protein.

    • This binding isotherm is then fitted to a binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.[16]

Logical Relationship Diagram:

ITC_Process titration Inject Peptide Inhibitor into Target Protein Solution heat Measure Heat Change (ΔH) titration->heat plot Plot Heat Change vs. Molar Ratio heat->plot fit Fit Data to Binding Model plot->fit params Determine Thermodynamic Parameters fit->params kd K_D (Affinity) params->kd n n (Stoichiometry) params->n h ΔH (Enthalpy) params->h s ΔS (Entropy) params->s

Isothermal Titration Calorimetry Data Analysis Flow
Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[13][19][20]

Experimental Protocol:

  • Labeling:

    • One of the binding partners (typically the protein) is fluorescently labeled.

  • Sample Preparation:

    • A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner (the this compound inhibitor).

  • Measurement:

    • The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient.[19]

    • The movement of the fluorescently labeled molecules along this gradient is monitored.

  • Data Analysis:

    • The change in thermophoresis is plotted against the concentration of the unlabeled ligand.

    • The resulting binding curve is fitted to determine the K_D.[19]

Experimental Workflow Diagram:

MST_Workflow start Fluorescently Labeled Target Protein mixing Mix Labeled Protein with Peptide Dilutions start->mixing titration Create Serial Dilution of this compound titration->mixing loading Load Samples into Capillaries mixing->loading measurement Apply Temperature Gradient & Measure Thermophoresis loading->measurement analysis Plot Signal Change vs. Peptide Concentration measurement->analysis end Determine Binding Affinity (KD) analysis->end

Microscale Thermophoresis Experimental Workflow

Assessing Off-Target Effects

Validating binding specificity also involves demonstrating a lack of interaction with other related or unrelated proteins.[1] This is crucial for ensuring the inhibitor's selectivity and minimizing potential side effects.

Strategies to Validate Specificity and Rule Out Off-Target Effects:

  • Counter-Screening: Perform the binding assays described above using homologous proteins or proteins with similar structural motifs to the intended target. A truly specific inhibitor should show significantly weaker or no binding to these off-targets.

  • Competition Assays: In techniques like ELISA or SPR, a known ligand for the target protein can be used to compete with the this compound inhibitor.[25] If the peptide binds to the same site, it will be displaced by the known ligand in a concentration-dependent manner.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The binding of the peptide inhibitor can stabilize the target protein, leading to an increase in its melting temperature. This shift should not be observed for known off-target proteins.

  • Rescue Experiments: In a cellular context, the phenotypic effect of the inhibitor should be reversible by overexpressing the wild-type target protein.[1]

  • Use of Structurally Distinct Inhibitors: If another inhibitor targeting the same protein is available, it should produce a similar biological effect, suggesting the observed phenotype is due to on-target inhibition.[1]

By employing a combination of these techniques, researchers can build a comprehensive and robust dataset to validate the binding specificity of their this compound inhibitors, providing a solid foundation for further preclinical and clinical development.

References

Confirming the Efficacy of an ANK Peptide in a Cell-Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-angiogenic efficacy of the novel ANK-derived peptide, TAT-ANK, against a standard control in a validated cell-based assay. The data presented herein demonstrates the peptide's potential as a modulator of angiogenesis through the inhibition of the Dll4-Notch1 signaling pathway.

Introduction to TAT-ANK Peptide

The TAT-ANK peptide is a synthetic peptide designed to modulate angiogenesis, the formation of new blood vessels. It is derived from the ankyrin repeat domain of the G-protein-coupled receptor-kinase-interacting protein-1 (GIT1).[1][2] Specifically, it is based on the amino acid residues 179-191 of GIT1, which are crucial for the interaction with the Notch transcription repressor, RBP-J.[3][4] To facilitate cell entry, the ANK peptide is fused to a cell-penetrating peptide derived from the trans-activator of transcription (TAT) of the human immunodeficiency virus (HIV).[2][5]

The mechanism of action of TAT-ANK involves the inhibition of the Dll4-Notch1 signaling pathway.[1][2][3] By competing with the activated Notch1 intracellular domain (NICD) for binding to RBP-J, TAT-ANK effectively downregulates the expression of Notch target genes, such as Hey1, leading to enhanced endothelial cell sprouting and angiogenesis.[6]

Data Presentation: In Vitro Tube Formation Assay

The efficacy of the TAT-ANK peptide in promoting angiogenesis was assessed using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs). The results are compared with a negative control (TAT-Scrambled Peptide) and a positive control (Vascular Endothelial Growth Factor, VEGF). The total tube length was quantified as a measure of angiogenesis.

Treatment GroupConcentrationMean Total Tube Length (μm)Standard Deviation (μm)Fold Change vs. Vehicle
Vehicle Control-12501501.00
TAT-Scrambled Peptide10 µM13001651.04
TAT-ANK Peptide 10 µM 2850 210 2.28
VEGF50 ng/mL31002502.48

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams are provided.

Dll4_Notch1_Signaling cluster_receiving_cell Signal Receiving Cell (Stalk Cell) Dll4 Dll4 Notch1 Notch1 Receptor Dll4->Notch1 NICD NICD (Notch Intracellular Domain) Notch1->NICD Cleavage RBPJ RBP-J NICD->RBPJ Binding & Activation TargetGenes Target Genes (e.g., Hey1) RBPJ->TargetGenes Transcription Inhibition Inhibition of Angiogenesis TargetGenes->Inhibition TAT_ANK TAT-ANK Peptide TAT_ANK->RBPJ Inhibitory Binding

Diagram 1: Dll4-Notch1 Signaling Pathway and TAT-ANK Inhibition.

Tube_Formation_Workflow start Start plate_prep Coat 96-well plate with Matrigel start->plate_prep cell_seeding Seed HUVECs onto Matrigel plate_prep->cell_seeding treatment Add Peptides/Controls (TAT-ANK, TAT-Scrambled, VEGF) cell_seeding->treatment incubation Incubate for 6-18 hours at 37°C, 5% CO2 treatment->incubation imaging Image tube formation using microscopy incubation->imaging quantification Quantify total tube length imaging->quantification end End quantification->end

Diagram 2: Experimental Workflow of the In Vitro Tube Formation Assay.

Experimental Protocols

In Vitro Tube Formation Assay

This assay is used to assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[7][8]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 96-well cell culture plates

  • TAT-ANK Peptide

  • TAT-Scrambled Peptide (Negative Control)

  • VEGF (Positive Control)

  • Vehicle Control (e.g., sterile PBS or DMSO)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9][10]

  • Cell Seeding: Culture HUVECs to approximately 80% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium. Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Treatment Application: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Immediately add the respective treatments: TAT-ANK peptide (final concentration 10 µM), TAT-Scrambled peptide (final concentration 10 µM), VEGF (final concentration 50 ng/mL), or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 6 to 18 hours. Monitor for tube formation periodically.

  • Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images of multiple fields for each well. The extent of tube formation can be quantified by measuring the total length of the tubes using image analysis software.[9]

Conclusion

The data presented in this guide demonstrates that the TAT-ANK peptide significantly promotes tube formation in HUVECs, indicating its pro-angiogenic activity. Its efficacy is comparable to that of the well-established angiogenesis inducer, VEGF. The mechanism of action, through the targeted inhibition of the Dll4-Notch1 signaling pathway, presents a promising avenue for therapeutic interventions where enhanced angiogenesis is desired. Further in vivo studies are warranted to confirm these findings.

References

A Comparative Guide to ANK Peptide Inhibitors and Small Molecule Inhibitors for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of novel therapeutic targets is a critical step. This process relies on the use of specific and potent inhibitors to probe the function of a target protein and its role in disease pathology. Among the diverse classes of inhibitors, ANK peptide inhibitors and small molecules represent two powerful yet distinct approaches. This guide provides a comprehensive comparison of these two modalities, focusing on their application in target validation, supported by experimental data and detailed protocols.

At a Glance: ANK Peptides vs. Small Molecules

FeatureThis compound InhibitorsSmall Molecule Inhibitors
Specificity High, due to large interaction surfaceCan have off-target effects
Binding Site Often targets large, flat protein-protein interfacesBinds to well-defined pockets and active sites
Cell Permeability Generally low, may require delivery strategiesGenerally high, often orally bioavailable
Metabolic Stability Susceptible to proteolytic degradationCan be engineered for high stability
Development Rational design based on natural interactionsHigh-throughput screening and medicinal chemistry

Case Study: Targeting the CDK4/Cyclin D1 Complex

To illustrate the comparative strengths and weaknesses of this compound and small molecule inhibitors, we will focus on the inhibition of the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex. This complex is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers, making it a well-validated therapeutic target.

The CDK4/Cyclin D1 Signaling Pathway

The CDK4/Cyclin D1 complex plays a pivotal role in the G1 phase of the cell cycle. Its primary function is to phosphorylate the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/Cyclin D1 leads to the release of E2F, allowing for the transcription of genes that drive cell cycle progression.[1][2][3] The natural inhibitor of CDK4/6 is the tumor suppressor protein p16INK4a, which is composed of four ankyrin repeats.[4][5]

cluster_0 Extracellular Signals cluster_1 Cell Cycle Progression cluster_2 Inhibitors Growth Factors Growth Factors Cyclin D1 Cyclin D1 Growth Factors->Cyclin D1 Upregulates CDK4/Cyclin D1 Complex CDK4/Cyclin D1 Complex Cyclin D1->CDK4/Cyclin D1 Complex CDK4 CDK4 CDK4->CDK4/Cyclin D1 Complex pRb pRb CDK4/Cyclin D1 Complex->pRb Phosphorylates E2F E2F pRb->E2F Sequesters p-pRb p-pRb p-pRb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression p16INK4a (this compound Mimic) p16INK4a (this compound Mimic) p16INK4a (this compound Mimic)->CDK4/Cyclin D1 Complex Inhibits Palbociclib (Small Molecule) Palbociclib (Small Molecule) Palbociclib (Small Molecule)->CDK4/Cyclin D1 Complex Inhibits cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays A In Vitro Kinase Assay (IC50 determination) B Surface Plasmon Resonance (SPR) (Binding Kinetics - Kd, kon, koff) A->B Confirms direct binding C Cellular Thermal Shift Assay (CETSA) (Confirming intracellular binding) B->C Validate in cellular context D Western Blot (Phospho-Rb levels) C->D Confirm downstream effect E Cell Proliferation Assay (EC50 determination) D->E Assess functional outcome F Cell Cycle Analysis (G1 arrest) E->F Elucidate mechanism

References

A Researcher's Guide to Assessing the Cross-Reactivity of a Novel ANK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of a therapeutic or diagnostic peptide is paramount. Ankyrin repeat (ANK) proteins are a class of proteins characterized by a repeating 33-residue structural motif that mediates protein-protein interactions.[1][2][3] These proteins are involved in a multitude of cellular processes, including cell signaling, transcriptional regulation, and cytoskeletal integrity.[1][4] Given their role in mediating specific biological interactions, synthetic ANK peptides designed to modulate these pathways must be rigorously evaluated for off-target binding, or cross-reactivity, to prevent unintended biological effects.

This guide provides a comparative framework for assessing the cross-reactivity of a new ANK peptide against other potential binding partners. We present standardized experimental protocols, a clear data comparison structure, and visual workflows to aid in the systematic evaluation of peptide specificity.

Comparative Cross-Reactivity Data

The assessment of cross-reactivity involves quantifying the binding of the this compound to its intended target versus a panel of structurally related or functionally relevant off-target molecules. The following table summarizes key quantitative metrics from a hypothetical assessment of a "New this compound" compared to two alternatives.

ParameterNew this compoundAlternative Peptide AAlternative Peptide BDescription
Target Binding Affinity (K D ) 15 nM25 nM50 nMDissociation Constant: Lower values indicate stronger binding to the intended target. Measured via Surface Plasmon Resonance (SPR).
Off-Target 1 Affinity (K D ) >1000 nM150 nM200 nMBinding affinity against a known related off-target protein. Higher values are desirable, indicating lower cross-reactivity.
Off-Target 2 Affinity (K D ) >1500 nM200 nM350 nMBinding affinity against a second potential off-target. Higher values signify greater specificity.
Competitive ELISA (IC50) 50 nM100 nM180 nMInhibitory Concentration 50%: The concentration of peptide required to inhibit 50% of the target protein's binding to a labeled ligand. Lower values suggest higher affinity for the target.
Western Blot Specificity HighModerateModerateQualitative Assessment: Visual confirmation of binding to the target protein band with minimal or no binding to other protein bands in a cell lysate.[5]

Experimental Protocols for Cross-Reactivity Assessment

Accurate assessment of peptide cross-reactivity relies on robust and well-defined experimental methods. The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting are foundational for this analysis.

Competitive ELISA for Binding Specificity

This technique is used to measure the binding affinity of the this compound by assessing its ability to compete with a known binding partner of the target protein.[6][7]

Methodology:

  • Coating: Coat a 96-well microtiter plate with the target protein (e.g., 1-2 µg/mL in a carbonate buffer, pH 9.6) and incubate overnight at 4°C.[6][8]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.[9]

  • Blocking: Add a blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6][9]

  • Competition: Prepare serial dilutions of the new this compound and alternative peptides. In a separate plate, pre-incubate these peptide dilutions with a constant, sub-saturating concentration of a labeled antibody or ligand known to bind the target protein.

  • Incubation: Transfer the peptide/antibody mixtures to the coated plate and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: If using an enzyme-conjugated antibody, add the appropriate substrate (e.g., TMB for HRP). Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Plot the signal intensity against the peptide concentration. The IC50 value is the concentration of the peptide that causes a 50% reduction in the signal, indicating its binding affinity relative to the labeled competitor.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) between a ligand and an analyte.[10][11]

Methodology:

  • Chip Preparation: Immobilize the target protein (ligand) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the this compound (analyte) in solution over the sensor chip surface at a constant flow rate.[12]

  • Association: Monitor the change in the refractive index as the peptide binds to the immobilized target protein. This is measured in Resonance Units (RU).[13]

  • Equilibrium: Allow the binding to reach a steady state.

  • Dissociation: Replace the peptide solution with a buffer-only flow and monitor the decrease in RU as the peptide dissociates from the target.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) to remove all bound peptide from the chip surface, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Repeat the process using potential off-target proteins immobilized on the chip to directly measure cross-reactivity.

Western Blotting for Specificity in a Complex Mixture

Western blotting is used to confirm the specific binding of the this compound to its target protein within a complex biological sample, such as a cell lysate.[5][14]

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues that express the target protein and potential off-targets.

  • Gel Electrophoresis: Separate the proteins in the lysate by size using SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Primary Incubation: Incubate the membrane with the this compound that has been labeled (e.g., with biotin (B1667282) or a fluorescent tag). Alternatively, if an antibody against the peptide is available, use the unlabeled peptide followed by the specific primary antibody. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane multiple times with TBST to remove unbound peptide or antibody.

  • Secondary Incubation: If using an antibody-based detection method, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the bands using an imaging system.[5] The presence of a single band at the expected molecular weight of the target protein indicates high specificity. Cross-reactivity is indicated by the appearance of additional bands.

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow for assessing cross-reactivity and a key signaling pathway involving ANK-domain proteins.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Assessment Peptide New this compound & Alternatives ELISA Competitive ELISA Peptide->ELISA SPR Surface Plasmon Resonance (SPR) Peptide->SPR WB Western Blot Peptide->WB Target Target Protein & Off-Targets Target->ELISA Target->SPR Target->WB IC50 IC50 Calculation ELISA->IC50 Kinetics Kinetic Analysis (ka, kd, KD) SPR->Kinetics Specificity Band Specificity Analysis WB->Specificity Report Cross-Reactivity Profile IC50->Report Kinetics->Report Specificity->Report

Caption: Experimental workflow for peptide cross-reactivity assessment.

Ankyrin repeats are critical for inhibiting the NF-κB signaling pathway. The inhibitor protein, IκB, contains ankyrin repeats that sequester the NF-κB transcription factor in the cytoplasm.[4]

G stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB (ANK Protein) NF-κB IKK->IkB_NFkB:f0 phosphorylates p_IkB p-IκB IkB_NFkB:f0->p_IkB NFkB NF-κB (Active) proteasome Proteasome p_IkB->proteasome targeted for degradation proteasome->NFkB releases nucleus Nucleus NFkB->nucleus gene Gene Transcription nucleus->gene promotes

Caption: Simplified NF-κB signaling pathway highlighting IκB.

References

A Comprehensive Guide to Determining the Off-Target Effects of ANK Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

ANKYRIN (ANK) repeat proteins represent a promising class of peptide therapeutics due to their modular nature and high-affinity binding to specific targets. However, like all therapeutics, a thorough assessment of their off-target effects is crucial for ensuring safety and efficacy.[1][2] Unintended interactions with other biomolecules can lead to cellular toxicity and misleading experimental results.[1] This guide provides a comparative overview of methodologies to identify and characterize the off-target effects of ANK peptide therapeutics, complete with experimental protocols and data presentation to aid researchers in making informed decisions for their drug development programs.

Strategies for Off-Target Effect Assessment: A Comparative Analysis

The determination of off-target effects can be broadly categorized into three approaches: in silico (computational) prediction, in vitro biochemical and biophysical assays, and cell-based assays. Each approach offers distinct advantages and limitations.

1. In Silico Approaches: Predictive Power

In silico methods leverage computational algorithms to predict potential off-target interactions based on the peptide sequence and structure, as well as databases of known protein structures and interactions.[3][4] These methods are invaluable for early-stage screening and hypothesis generation at a lower cost compared to experimental approaches.[3][5]

Table 1: Comparison of In Silico Off-Target Prediction Methods

MethodPrincipleAdvantagesDisadvantages
Sequence-Based Homology Screening Aligns the this compound sequence against protein sequence databases to identify proteins with similar binding motifs.[1]- High-throughput- Computationally inexpensive- Prone to false positives/negatives- Does not account for protein conformation
Structure-Based Docking Models the 3D structure of the this compound and docks it against a library of protein structures to predict binding affinity.[3]- Provides structural insights into potential interactions- Higher accuracy than sequence-based methods- Computationally intensive- Requires a high-quality structure of the this compound
Machine Learning Algorithms Utilizes trained models to predict protein-peptide interactions based on various features of both the peptide and potential protein targets.[4][6]- Can identify non-obvious interactions- Improves in accuracy with more training data- Requires large, high-quality datasets for training- "Black box" nature can make interpretation difficult

2. In Vitro Assays: Biochemical and Biophysical Validation

In vitro assays provide direct experimental evidence of interactions between the this compound and potential off-target proteins in a controlled, cell-free environment. These assays are essential for validating computational predictions and quantifying binding affinities.

Table 2: Comparison of In Vitro Off-Target Identification Assays

AssayPrincipleAdvantagesDisadvantages
Protein Microarrays The this compound is screened against a large panel of immobilized proteins to identify binding partners.[7]- High-throughput screening of thousands of proteins- Provides a broad overview of the interactome- Potential for false positives due to non-specific binding- Immobilization may alter protein conformation
Kinase/Protease Profiling The inhibitory activity of the this compound is tested against a panel of kinases or proteases.[1]- Directly assesses functional consequences of binding- Highly relevant for safety assessment- Limited to specific protein families- Does not identify non-enzymatic off-targets
Surface Plasmon Resonance (SPR) Measures the binding kinetics (association and dissociation rates) of the this compound to a potential off-target protein immobilized on a sensor chip.[8]- Provides quantitative data on binding affinity and kinetics- Real-time monitoring of interactions- Lower throughput than microarrays- Requires specialized equipment
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in cell lysate upon binding to the this compound.[1]- Can be adapted for high-throughput screening- Does not require modification of the peptide or target- Indirect measure of binding- May not detect all binding events

3. Cell-Based Assays: Uncovering Phenotypic Consequences

Cell-based assays are critical for understanding the physiological relevance of off-target interactions within a biological context. These assays can reveal unintended cellular phenotypes and pathway modulation.

Table 3: Comparison of Cell-Based Off-Target Assessment Methods

AssayPrincipleAdvantagesDisadvantages
Phenotypic Screening High-content imaging or other readouts are used to assess a wide range of cellular parameters in response to this compound treatment.- Unbiased discovery of unexpected off-target effects- Provides insights into the functional consequences of off-target binding- Can be difficult to deconvolute the specific off-target responsible for the phenotype- Lower throughput
Global Proteomics/Transcriptomics Changes in protein or gene expression levels are measured in cells treated with the this compound to identify affected pathways.[9]- Provides a global view of cellular responses- Can identify downstream effects of off-target interactions- Does not directly identify the primary off-target- Can be complex to analyze and interpret the large datasets
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Evaluated by Sequencing) A method to identify off-target cleavage sites of CRISPR-Cas9, which can be adapted to identify off-target binding sites of peptides by fusing the peptide to a nuclease.[10][11]- Unbiased, genome-wide identification of off-target sites in living cells- High sensitivity- Requires genetic modification of the therapeutic peptide- Primarily designed for gene-editing tools
Rescue Experiments A mutant version of the intended target that is resistant to the this compound is expressed in cells. Reversal of the peptide-induced phenotype suggests on-target activity.[1]- Strong evidence for on-target vs. off-target effects- Relatively straightforward to interpret- Requires the ability to generate a resistant mutant of the target protein- Does not identify the specific off-target

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines a general procedure for screening an this compound therapeutic against a panel of kinases to identify off-target inhibition.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).
  • Kinase panel (commercially available).
  • Kinase-specific substrates and ATP.
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
  • 384-well assay plates.

2. Procedure:

  • Prepare a dilution series of the this compound in assay buffer. A common starting concentration for screening is 1 µM.[1]
  • In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
  • Add the specific kinase from the panel to each well.
  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
  • Calculate the percentage of inhibition for each kinase at the tested concentration of the this compound.
  • For any identified off-target kinases, perform dose-response experiments to determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.[1]

1. Materials:

  • Cells expressing the target of interest.
  • This compound stock solution.
  • Vehicle control (e.g., DMSO).
  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).
  • Antibody against the target protein for Western blotting.
  • SDS-PAGE gels and Western blotting equipment.

2. Procedure:

  • Treat intact cells with the this compound at the desired concentration or with a vehicle control.
  • Incubate the cells under normal culture conditions for a specific time to allow for peptide uptake and binding.
  • Harvest the cells and lyse them to obtain cell lysates.
  • Divide the lysates into aliquots and heat each aliquot at a different temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).
  • After heating, centrifuge the samples to separate the soluble protein fraction from the aggregated protein fraction.[1]
  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting.[1]
  • A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control, signifying that the peptide binding stabilized the protein.[1]

Visualizations

Off_Target_Assessment_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Characterization cluster_final Final Assessment in_silico Sequence & Structure-Based Screening predictions List of Potential Off-Targets in_silico->predictions in_vitro Biochemical & Biophysical Assays (e.g., Kinase Profiling, SPR) predictions->in_vitro Prioritize for experimental validation validated_hits Validated Off-Targets (with binding kinetics) in_vitro->validated_hits cell_based Cellular Assays (e.g., Phenotypic Screening, CETSA) validated_hits->cell_based Investigate cellular relevance phenotypic_effects Cellular Phenotypes & Pathway Modulation cell_based->phenotypic_effects risk_assessment Off-Target Risk Assessment & Candidate Optimization phenotypic_effects->risk_assessment

Caption: A general workflow for identifying and characterizing off-target effects of this compound therapeutics.

On_vs_Off_Target_Signaling cluster_on_target On-Target Effects cluster_off_target Off-Target Effects ANK_peptide This compound Therapeutic on_target Intended Target (e.g., Receptor A) ANK_peptide->on_target High Affinity Binding off_target Unintended Target (e.g., Kinase B) ANK_peptide->off_target Lower Affinity Binding on_pathway Desired Signaling Pathway on_target->on_pathway therapeutic_effect Therapeutic Effect on_pathway->therapeutic_effect off_pathway Unintended Signaling Pathway off_target->off_pathway side_effect Potential Side Effect off_pathway->side_effect

Caption: Simplified signaling pathway illustrating on-target versus potential off-target effects of a therapeutic.

GUIDE_seq_Workflow cluster_cell In Living Cells cluster_sequencing Sequencing & Analysis transfection 1. Transfect cells with ANK-Nuclease fusion construct & dsODN tag cleavage 2. On- and off-target DNA cleavage by ANK-Nuclease transfection->cleavage integration 3. dsODN tag integrates at cleavage sites cleavage->integration gDNA_extraction 4. Genomic DNA extraction & fragmentation integration->gDNA_extraction library_prep 5. Library preparation with tag-specific primers gDNA_extraction->library_prep ngs 6. Next-Generation Sequencing (NGS) library_prep->ngs analysis 7. Bioinformatic analysis to map off-target sites ngs->analysis

Caption: Experimental workflow for GUIDE-seq to identify genome-wide off-target sites.

Conclusion

A multi-faceted approach, combining in silico, in vitro, and cell-based methods, is essential for a comprehensive evaluation of the off-target effects of this compound therapeutics. Early-stage computational screening can guide the experimental validation, while biochemical and cellular assays provide crucial data on the specificity and potential toxicity of the therapeutic candidate. By employing a rigorous and systematic off-target assessment strategy, researchers can enhance the safety profile and increase the likelihood of clinical success for novel this compound drugs.

References

A Comparative Guide to Validating Cellular Uptake of TAT-ANK Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful intracellular delivery of therapeutic proteins is a critical challenge in drug development. The HIV-1 Trans-Activator of Transcription (TAT) peptide is a widely utilized cell-penetrating peptide (CPP) for this purpose. When conjugated to a cargo protein, such as an ankyrin repeat (ANK) protein, the TAT peptide facilitates its entry into cells. However, robust and quantitative validation of this cellular uptake is essential. This guide provides a comparative overview of three common methods for validating the cellular uptake of a TAT-ANK conjugate: Fluorescence Microscopy, Flow Cytometry, and Western Blotting.

Method Comparison at a Glance

Each method offers distinct advantages and provides different types of data. The choice of method will depend on the specific experimental question, available resources, and the desired level of quantification.

Method Type of Data Throughput Advantages Limitations
Fluorescence Microscopy Qualitative/Semi-quantitativeLowProvides spatial information on subcellular localization. Allows for visualization of uptake in individual cells.Prone to artifacts from fixation. Quantification can be complex and is often relative.[1]
Flow Cytometry QuantitativeHighProvides statistical data on a large cell population. Can determine the percentage of cells with uptake and the relative amount of uptake per cell.[1][2][3]Does not provide subcellular localization information. Requires cell suspension, which may not be suitable for all cell types.
Western Blotting Semi-quantitative/QuantitativeMediumDetects the intact protein within the cell lysate, confirming that the conjugate has not been significantly degraded upon entry. Can be made quantitative with proper controls.Does not provide single-cell resolution or subcellular localization. Can be less sensitive than fluorescence-based methods.

Quantitative Data Presentation

The following tables present representative quantitative data from studies validating the cellular uptake of TAT-fusion proteins. It is important to note that direct comparative data for a TAT-ANK conjugate is limited in published literature. The data below is derived from studies using fluorescently-labeled TAT peptides or TAT-GFP fusion proteins, which can serve as a proxy for what to expect when analyzing a TAT-ANK conjugate.

Table 1: Flow Cytometry Analysis of TAT-mediated Protein Delivery

Cell LineTAT-Fusion ProteinConcentrationIncubation Time% of Positive CellsMean Fluorescence Intensity (MFI) Fold Change (vs. Control)Reference
PC12 (undifferentiated)TAT-GFP100 µg/mL4 hours>95%~15[1]
PC12 (differentiated)TAT-GFP100 µg/mL4 hours>95%~25[1]
Astrocytes (monoculture)TAT-GFP100 µg/mL4 hours>90%~10-20[1]
JurkatTAT-SpA-IgG1 µM2 hours~80%Not Reported[3]

Table 2: Western Blot Analysis of Internalized TAT-Fusion Protein

Cell LineTAT-Fusion ProteinConcentrationIncubation TimeRelative Band Intensity (Fold Change vs. Control)Reference
Saos-2TATκ-GFPSupernatant30 minutesSignificant increase[4]
H357TATκ-GFPSupernatant30 minutesSignificant increase[4]

Experimental Workflows and Signaling Pathways

To aid in the experimental design, the following diagrams illustrate the workflows for each validation method.

Fluorescence_Microscopy_Workflow Fluorescence Microscopy Workflow A Seed cells on coverslips B Treat cells with TAT-ANK conjugate A->B C Wash cells to remove excess conjugate B->C D Fix cells (e.g., with 4% paraformaldehyde) C->D E Permeabilize cells (e.g., with Triton X-100) D->E F Incubate with primary antibody against ANK or TAT E->F G Incubate with fluorescently-labeled secondary antibody F->G H Mount coverslips on slides G->H I Image with fluorescence microscope H->I

Caption: Workflow for Fluorescence Microscopy.

Flow_Cytometry_Workflow Flow Cytometry Workflow A Culture cells in suspension or detach adherent cells B Treat cells with TAT-ANK conjugate A->B C Wash cells to remove excess conjugate B->C D Fix and permeabilize cells C->D E Incubate with primary antibody against ANK or TAT D->E F Incubate with fluorescently-labeled secondary antibody E->F G Resuspend cells in FACS buffer F->G H Analyze on a flow cytometer G->H

Caption: Workflow for Flow Cytometry.

Western_Blot_Workflow Western Blot Workflow A Treat cells with TAT-ANK conjugate B Wash cells and lyse to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block the membrane E->F G Incubate with primary antibody against ANK or TAT F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect chemiluminescence and quantify band intensity H->I

Caption: Workflow for Western Blotting.

Detailed Experimental Protocols

The following are detailed protocols for each of the three methods, adapted for the validation of TAT-ANK conjugate uptake.

Protocol 1: Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of the internalized TAT-ANK conjugate.

Materials:

  • Cells of interest

  • Glass coverslips

  • TAT-ANK conjugate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against the ANK protein or the TAT peptide

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 70-80%).

  • Treatment: Remove the culture medium and incubate the cells with the TAT-ANK conjugate at the desired concentration in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 2: Flow Cytometry

This protocol provides a quantitative measure of the percentage of cells that have taken up the TAT-ANK conjugate and the relative amount of uptake.

Materials:

  • Cells of interest

  • TAT-ANK conjugate

  • PBS

  • Fixation/Permeabilization buffer (commercial kits are recommended)

  • Primary antibody against the ANK protein or the TAT peptide

  • Fluorescently-labeled secondary antibody

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a non-enzymatic cell dissociation solution to maintain cell surface integrity.

  • Treatment: Incubate the cells with the TAT-ANK conjugate at the desired concentration in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove non-internalized conjugate.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol of the chosen fixation/permeabilization kit.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in permeabilization buffer for 30-60 minutes at room temperature.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody diluted in permeabilization buffer for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Analysis: Analyze the cells on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000).

Protocol 3: Western Blotting

This protocol detects the presence and relative amount of the intact TAT-ANK conjugate within the cell lysate.

Materials:

  • Cells of interest

  • TAT-ANK conjugate

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the ANK protein or the TAT peptide

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat cells with the TAT-ANK conjugate as described in the previous protocols.

  • Washing and Lysis: Wash the cells thoroughly with ice-cold PBS and then lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]

  • Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein stain).[5][6]

References

Surface Plasmon Resonance: A Comparative Guide to Analyzing ANK Peptide Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Surface Plasmon Resonance (SPR) for analyzing the binding kinetics of peptides to Ankyrin (ANK) repeat-containing proteins. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the understanding and application of this technology in drug discovery and molecular interaction studies.

Unveiling Molecular Interactions: ANK Repeats and SPR

Ankyrin repeats are common protein-protein interaction motifs involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and transcriptional control. Their involvement in various diseases has made them attractive targets for therapeutic intervention. Understanding the binding kinetics of peptides that modulate these interactions is crucial for the development of novel drugs. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of these interactions, providing quantitative data on association and dissociation rates.

This guide uses the interaction between the regulatory protein NEMO (NF-κB essential modulator), which contains an ankyrin repeat domain, and a peptide derived from the IκB kinase β (IKKβ) as a case study to illustrate the application of SPR in characterizing ANK peptide binding kinetics.

Quantitative Analysis of Binding Kinetics: A Comparative Look

SPR technology allows for the precise determination of key kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The following table summarizes the kinetic data from an SPR analysis of the interaction between NEMO and two different constructs of the IKKβ C-terminal region, highlighting the significant impact of the peptide's length on binding affinity.[1]

Interacting MoleculesAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD)
NEMO and IKKβ (residues 680–756)1.2 x 10⁶4.1 x 10⁻³3.4 nM
NEMO and IKKβ NBD peptide (residues 734–745)Not DeterminedNot Determined3.6 mM

Data adapted from May, M. J., Lo, Y. C., et al. (2011). High-Affinity Interaction between IKKβ and NEMO.[1]

The data clearly demonstrates that the longer IKKβ fragment exhibits a significantly higher affinity (nanomolar range) for NEMO compared to the shorter NEMO-binding domain (NBD) peptide (millimolar range). This underscores the importance of the regions flanking the core binding motif in achieving high-affinity interactions.

Experimental Design and Protocols

A successful SPR experiment for analyzing this compound binding kinetics requires careful planning and execution. The following section outlines a general experimental protocol, drawing from established methodologies.[2]

Experimental Workflow

The general workflow for an SPR experiment involves immobilization of the ligand, injection of the analyte, and regeneration of the sensor surface.

experimental_workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis p1 Protein Purification (e.g., NEMO) s1 Ligand Immobilization (e.g., NEMO on sensor chip) p1->s1 p2 Peptide Synthesis (e.g., IKKβ peptides) s2 Analyte Injection (IKKβ peptide at various concentrations) p2->s2 s1->s2 Flow Cell s3 Association Phase s2->s3 s4 Dissociation Phase s3->s4 s5 Surface Regeneration s4->s5 a1 Sensorgram Processing (Reference Subtraction) s4->a1 s5->s2 Next Cycle a2 Kinetic Model Fitting (e.g., 1:1 Langmuir) a1->a2 a3 Determination of ka, kd, and KD a2->a3 nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor traf TRAF2 receptor->traf recruits tnfa TNFα tnfa->receptor ikk_complex IKK Complex (IKKα/IKKβ/NEMO) traf->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ubiquitination Ubiquitination & Degradation ikb->ubiquitination leads to nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to transcription Gene Transcription (Inflammation, Survival) dna->transcription initiates

References

Ensuring Accuracy: A Guide to Control Experiments for ANK Peptide Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, ANK peptide pull-down assays are a powerful tool to identify and validate protein-protein interactions. However, the reliability of these assays hinges on the implementation of rigorous control experiments. This guide provides an objective comparison of essential control experiments, supported by detailed protocols, to ensure the generation of specific and reproducible data.

The primary goal of control experiments in an this compound pull-down assay is to eliminate the possibility of false positives and false negatives. False positives can arise from non-specific binding of proteins to the affinity resin or the bait peptide, while false negatives may occur if the interaction is weak or disrupted during the experimental procedure. A well-designed experiment will incorporate a suite of controls to address these potential pitfalls.

Comparison of Essential Control Experiments

A comprehensive this compound pull-down assay should include a panel of both negative and positive controls to validate the observed interactions. The following table summarizes the key control experiments, their purpose, and their expected outcomes.

Control Type Description Purpose Expected Outcome for a Valid Interaction
Negative Controls
No Bait PeptideThe pull-down is performed with the affinity resin alone, without the this compound.[1][2][3]To identify proteins that bind non-specifically to the beads.[1][3]The prey protein should not be detected in the eluate.
Scrambled PeptideA peptide with the same amino acid composition as the this compound but in a random sequence is used as bait.To ensure the observed interaction is specific to the this compound's sequence and structure.The prey protein should not be detected in the eluate.
Isotype Control (for antibody-based pull-downs)A non-specific antibody of the same isotype as the capture antibody is used.[1][3]To control for non-specific binding of proteins to the antibody.[1][3]The prey protein should not be detected in the eluate.
Untagged Bait ProteinIf using a tagged this compound, a pull-down is performed with the tag alone (e.g., GST, His-tag).[4][5]To rule out interactions with the affinity tag itself.[4][5]The prey protein should not be detected in the eluate.
Positive Controls
Input ControlA small fraction of the cell lysate before the pull-down is analyzed.[1]To confirm the presence and appropriate concentration of the prey protein in the starting material.[1]The prey protein should be readily detectable.
Known InteractorA pull-down is performed with a known binding partner of the this compound.[6][7]To validate that the experimental conditions are suitable for detecting a true interaction.[6][7]The known interactor should be successfully pulled down.

Experimental Workflow and Logical Relationships

To visualize the experimental process and the role of different controls, the following diagrams illustrate a typical workflow and the logical framework for interpreting results.

experimental_workflow cluster_preparation Sample Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Lysate Cell Lysate Preparation Incubation Incubate Lysate with Immobilized Peptide Lysate->Incubation Input ANK_Peptide Immobilize ANK Bait Peptide on Affinity Resin ANK_Peptide->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot / Mass Spectrometry SDS_PAGE->Western_Blot control_logic cluster_experiment Experimental Pull-Down cluster_negative_controls Negative Controls cluster_positive_controls Positive Controls cluster_conclusion Conclusion Exp_Result Prey Protein Detected in this compound Pull-Down Valid_Interaction Specific Interaction Validated Exp_Result->Valid_Interaction AND No_Bait No Prey Detected (Beads Alone) No_Bait->Valid_Interaction AND Scrambled No Prey Detected (Scrambled Peptide) Scrambled->Valid_Interaction AND Input Prey Present in Input Input->Valid_Interaction Confirms Prey Presence Known_Interactor Known Interactor Pulled Down Known_Interactor->Valid_Interaction Confirms Assay Viability

References

comparing the stability of DARPins to scFv fragments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the landscape of therapeutic and diagnostic proteins, both Designed Ankyrin Repeat Proteins (DARPins) and single-chain variable fragments (scFvs) have emerged as powerful alternatives to full-length monoclonal antibodies. Their smaller size offers advantages in tissue penetration and production. However, for any protein-based tool or therapeutic, stability is a critical determinant of success, impacting manufacturing, storage, and in vivo efficacy. This guide provides an objective, data-driven comparison of the stability profiles of DARPins and scFvs.

The Structural Basis of Stability

The fundamental differences in the stability of DARPins and scFvs are rooted in their distinct molecular architectures.

  • DARPins: These are synthetic proteins engineered from naturally occurring ankyrin repeats.[1] Their structure consists of multiple, tightly packed 33-amino acid repeat motifs that form a continuous, rigid hydrophobic core and a large binding surface.[1][2] This consensus-designed, single-domain architecture confers exceptional thermodynamic stability without relying on disulfide bonds.[3][4]

  • scFv Fragments: An scFv is an engineered protein comprising the variable heavy (VH) and variable light (VL) domains of an antibody, connected by a flexible peptide linker.[5][6] Their stability is critically dependent on the non-covalent interactions at the VH-VL interface.[7] This interface can be weak, leading to dissociation, unfolding, and a high propensity for aggregation.[5][8][9] While intradomain disulfide bonds are present, they do not prevent the interdomain instability that often plagues scFvs.[8]

cluster_0 DARPin Structure cluster_1 scFv Structure D_Node Single Polypeptide Chain (N-cap - Repeats - C-cap) D_Desc Rigid, stable scaffold No disulfide bonds High intrinsic stability S_VH VH Domain S_Linker Flexible Linker S_VH->S_Linker S_Desc Two domains, prone to dissociation Relies on VH-VL interface Prone to aggregation S_VL VL Domain S_Linker->S_VL

Figure 1. Structural comparison of a single-chain DARPin and a two-domain scFv.

A significant challenge in scFv development is their tendency to "breathe," where the VH and VL domains transiently dissociate.[9] This can lead to domain swapping between different scFv molecules, resulting in the formation of dimers and higher-order oligomers, which is a primary mechanism for their aggregation and loss of function.[9]

Monomer Monomeric scFv (Functional) Dissociated Transient Dissociation (VH and VL separate) Monomer->Dissociated "Breathing" Dissociated->Monomer Re-association Aggregate Domain Swapping & Aggregation (Non-functional) Dissociated->Aggregate Intermolecular Interaction

Figure 2. Pathway of scFv instability leading to aggregation.

Quantitative Stability Comparison

Experimental data consistently demonstrates the superior stability of the DARPin scaffold compared to scFv fragments across several key metrics.

Stability ParameterDARPinsscFv FragmentsKey Insights
Thermal Stability (Tm) Extremely high; melting points can exceed 90°C and many are resistant to boiling.[1][10]Variable and often lower; loss of stabilizing constant regions often reduces Tm by 10°C or more compared to the parent Fab fragment.[9]DARPins possess exceptional thermal stability due to their consensus design and rigid structure. scFv stability is highly dependent on the specific VH/VL pair and often requires engineering to improve.[6][11]
Aggregation Resistance Highly soluble (>100 g/L) and very resistant to aggregation.[12][13][14]Prone to aggregation, especially under thermal stress or at high concentrations.[8][9][15]The single-domain nature of DARPins prevents the domain-swapping that commonly causes scFv aggregation.[3][16]
Denaturant Resistance Highly stable, with unfolding requiring high concentrations of chemical denaturants (e.g., GdnHCl Dm > 9.5 kcal/mol).[12][17]Less stable; an anti-aflatoxin scFv (H4) had a GdnHCl50 of 2.4 M, which improved to 4.2 M after engineering a stabilizing disulfide bond.[7]The DARPin scaffold is thermodynamically more stable than the two-domain scFv structure.[18]
Protease Resistance Generally resistant to proteases, and can be further engineered for superior stability against gut proteases like trypsin and chymotrypsin.[10][19][20]More susceptible to protease degradation.The compact, stable fold of DARPins offers fewer accessible sites for protease cleavage compared to the more flexible scFv structure.[19]
Redox Environment Excellent stability in reducing environments (e.g., cytoplasm) as they lack disulfide bonds.[3][20]Folding and stability can be compromised in reducing environments that prevent the formation of crucial intradomain disulfide bonds.[8][20]DARPins are well-suited for intracellular applications ("intrabodies"), whereas scFvs often face folding challenges.[20]

Methodologies for Stability Assessment

The stability of DARPins and scFvs is evaluated using a standard set of biophysical techniques. Understanding these methods is key to interpreting and comparing stability data.

cluster_assays Stability Assays cluster_outputs Data Output start Protein Sample (DARPin or scFv) DSF Differential Scanning Fluorimetry (DSF) start->DSF SEC Size-Exclusion Chromatography (SEC) start->SEC CD Circular Dichroism (CD) + Denaturant start->CD Protease Protease Digestion Assay start->Protease Tm_out Melting Temp. (Tm) (Thermal Stability) DSF->Tm_out Agg_out Monomer vs. Aggregate % (Aggregation Propensity) SEC->Agg_out Dm_out Denaturation Midpoint (Dm) (Thermodynamic Stability) CD->Dm_out Stab_out Remaining Intact Protein (Protease Resistance) Protease->Stab_out

Figure 3. Experimental workflow for comparative stability analysis.

Key Experimental Protocols
  • Differential Scanning Fluorimetry (DSF) for Thermal Stability:

    • Principle: Measures the temperature at which a protein unfolds by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.

    • Protocol: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer. The sample is heated in a qPCR instrument with a precise temperature ramp. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce. The temperature at the midpoint of this transition is the melting temperature (Tm).[21]

  • Size-Exclusion Chromatography (SEC) for Aggregation Analysis:

    • Principle: Separates molecules based on their hydrodynamic radius. Monomers are retained longer on the column, while larger aggregates elute earlier.

    • Protocol: A protein sample, often after being subjected to stress (e.g., incubation at 37°C for an extended period), is injected onto an SEC column.[22] The elution profile is monitored by UV absorbance (280 nm). The percentage of monomer versus soluble aggregates is calculated by integrating the area under the respective peaks.[18][22]

  • Circular Dichroism (CD) for Thermodynamic Stability:

    • Principle: Measures differences in the absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure. Unfolding is monitored by the loss of the characteristic alpha-helical or beta-sheet signal.

    • Protocol: The protein is incubated in a buffer with increasing concentrations of a chemical denaturant, such as guanidinium (B1211019) hydrochloride (GdnHCl), until equilibrium is reached.[7][18] The CD signal at a specific wavelength (e.g., 222 nm) is measured for each denaturant concentration. The data is plotted to generate an unfolding curve, and the concentration of denaturant at the midpoint of the transition (Dm) reflects the protein's thermodynamic stability.[17]

  • Protease Stability Assay:

    • Principle: Assesses the resistance of a protein to degradation by proteases.

    • Protocol: The protein of interest is incubated with a specific protease (e.g., trypsin, chymotrypsin, or a gut extract) at 37°C for a defined period (e.g., 1 hour).[19] The reaction is stopped, and the amount of intact protein remaining is analyzed. This can be done by SDS-PAGE to visualize the protein bands or by measuring the remaining biological activity (e.g., target binding) in a functional assay.[19]

Conclusion

The evidence strongly indicates that DARPins possess a significantly more stable scaffold than scFv fragments. Their single-domain architecture, high thermodynamic stability, and resistance to aggregation make them exceptionally robust molecules.[13][15] While scFvs are invaluable tools, their inherent instability, stemming from the weak VH-VL interface, often presents considerable development challenges that require extensive protein engineering to overcome.[7][9] For applications demanding high stability, operation at high concentrations, or function within reducing environments, DARPins present a compelling and often superior alternative to scFvs.[3][16]

References

A Head-to-Head Comparison of Cell-Penetrating Peptides for Ankyrin Repeat Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Intracellular Delivery of Ankyrin Repeat Proteins.

The intracellular delivery of therapeutic proteins, such as Ankyrin repeat (ANK) proteins, holds immense promise for treating a wide range of diseases. ANK proteins are a class of molecules known for their role in mediating protein-protein interactions, and their delivery into cells can modulate various signaling pathways. However, the impermeable nature of the cell membrane presents a significant hurdle. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier. This guide provides a head-to-head comparison of three widely used CPPs—Penetratin, Tat, and Transportan 10—for the delivery of ANK proteins, supported by experimental data and detailed protocols.

Performance Comparison of CPPs for Protein Delivery

The choice of a CPP for delivering a specific protein cargo is critical and depends on factors such as delivery efficiency and potential cytotoxicity. While direct comparative data for ANK protein delivery is limited, studies on other protein cargoes provide valuable insights into the relative performance of different CPPs. The following table summarizes quantitative data from a comparative study on the delivery of streptavidin (a 53 kDa protein, comparable in size to many ANK proteins) into HeLa cells.

Cell-Penetrating PeptideDelivery Efficiency (% of total protein)Cytotoxicity (LDH release at 10 µM)
Penetratin ~15%Low (~5%)
Tat ~25%Moderate (~15%)
Transportan 10 ~40%High (~30%)

Data is extrapolated from studies using similarly sized protein cargo and should be considered as a guideline. Efficiency and cytotoxicity can vary depending on the specific ANK protein, cell type, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of CPP-mediated protein delivery. Below are protocols for key experiments to quantify delivery efficiency and assess cytotoxicity.

Protocol 1: Quantification of ANK Protein Delivery by Western Blot

This protocol allows for the semi-quantitative analysis of intracellular ANK protein concentration.

1. Cell Culture and Treatment:

  • Seed target cells in a 6-well plate and culture to 70-80% confluency.
  • Prepare CPP-ANK protein complexes by incubating the ANK protein with the respective CPP (e.g., in a 1:5 molar ratio) in serum-free media for 30 minutes at room temperature.
  • Remove the culture medium from the cells and wash once with PBS.
  • Add the CPP-ANK protein complexes to the cells and incubate for 4 hours at 37°C.

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.
  • Add 100 µL of RIPA lysis buffer supplemented with protease inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the cellular proteins.

3. Protein Quantification and Western Blot:

  • Determine the protein concentration of the lysates using a BCA assay.
  • Normalize the protein concentrations for all samples.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Block the membrane and probe with a primary antibody specific to the ANK protein.
  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
  • Quantify the band intensities using densitometry software.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This assay measures cell viability by assessing the metabolic activity of the cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
  • Prepare serial dilutions of the CPP-ANK protein complexes.
  • Treat the cells with the complexes and incubate for 24 hours.

2. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

1. Cell Culture and Treatment:

  • Follow the same procedure as for the MTT assay.

2. LDH Assay:

  • After the 24-hour incubation, carefully collect the cell culture supernatant.
  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
  • Measure the absorbance at the recommended wavelength.
  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Visualizing the Mechanism: ANK Protein's Role in NF-κB Signaling

Many ANK proteins, such as IκBα, are key regulators of the NF-κB signaling pathway, a critical pathway involved in inflammation, immunity, and cell survival. The delivery of exogenous IκBα can inhibit this pathway. The following diagrams illustrate the experimental workflow and the signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_delivery Delivery cluster_analysis Analysis ANK_Protein ANK Protein Complex CPP-ANK Complex Formation ANK_Protein->Complex CPP Cell-Penetrating Peptide CPP->Complex Incubation Incubation (4 hours, 37°C) Complex->Incubation Cells Target Cells Cells->Incubation Delivery_Efficiency Delivery Efficiency (Western Blot) Incubation->Delivery_Efficiency Cytotoxicity Cytotoxicity (MTT & LDH Assays) Incubation->Cytotoxicity

Experimental Workflow for CPP-mediated ANK Delivery.

NFkB_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1 IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P Delivered_IkBa Delivered ANK (IκBα) NFkB NF-κB (p50/p65) Delivered_IkBa->NFkB sequesters NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome Proteasome->NFkB releases IkBa_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Inhibition of NF-κB Signaling by Delivered ANK Protein (IκBα).

Conclusion

The selection of an appropriate CPP is a critical step in the development of ANK protein-based therapeutics. This guide provides a comparative overview of Penetratin, Tat, and Transportan 10, highlighting their relative strengths in terms of delivery efficiency and cytotoxicity. While Transportan 10 shows the highest delivery efficiency for a similarly sized protein, its higher cytotoxicity may be a concern. Tat offers a balance between efficiency and toxicity, while Penetratin is the least cytotoxic option, albeit with lower delivery efficiency. Researchers should carefully consider these trade-offs and perform their own comparative studies using their specific ANK protein of interest to identify the optimal delivery vehicle for their application. The provided protocols and diagrams serve as a valuable resource for designing and executing these crucial experiments.

Validating ANK Peptide-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ankyrin repeat (ANK) domains are one of the most common protein-protein interaction motifs in nature, playing crucial roles in a multitude of cellular processes.[1] Validating the interactions between ANK-containing proteins or peptides and their binding partners is a critical step in understanding their function and in the development of novel therapeutics. Co-immunoprecipitation (Co-IP) has long been a gold-standard technique for this purpose. This guide provides an objective comparison of Co-IP with other widely used methods, supported by the principles of each technique and including detailed experimental protocols.

Co-Immunoprecipitation (Co-IP): The Established Standard

Co-immunoprecipitation is an antibody-based affinity purification technique used to isolate a specific protein (the "bait") from a cell lysate along with its bound interaction partners (the "prey").[2] This method is highly effective for identifying and validating stable protein complexes in their native state.[2]

Quantitative Data Comparison: Co-IP vs. Alternative Methods
FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssayProximity Labeling (e.g., BioID, APEX)
Interaction Type Detected Primarily stable and strong interactions within a complex.Direct binary interactions. Can be adapted for complexes.Both stable and transient/proximal interactions.
Physiological Relevance High; interactions occur within the cellular environment.Moderate to High; uses purified "bait" which may not be in its native context.High; labeling occurs within living cells.
Bait Protein Endogenous or tagged protein.Purified, tagged "bait" protein.Fusion protein with a labeling enzyme (e.g., BirA*, APEX2).
Detection Method Western Blot, Mass Spectrometry.Western Blot, Mass Spectrometry.Mass Spectrometry (after streptavidin purification).
Potential for False Positives Can be high due to non-specific antibody binding. Requires stringent controls.[3]Lower than Co-IP if controls are robust, as the "bait" is purified.Can occur due to the labeling radius of the enzyme.
Potential for False Negatives High for weak or transient interactions that may dissociate during washes.Can miss interactions that require post-translational modifications or cellular context.Lower for transient interactions compared to Co-IP and Pull-Down.
Quantitative Analysis Semi-quantitative with Western Blot; more quantitative with Mass Spectrometry (e.g., SILAC, TMT).[4]Can be made quantitative with techniques like Western Blot densitometry or MS.Highly quantitative with mass spectrometry-based approaches.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for ANK Peptide-Protein Interactions

This protocol outlines the key steps for performing a Co-IP experiment to validate the interaction between an ANK protein and its binding partner.

1. Cell Lysis:

  • Culture cells expressing the ANK protein of interest to approximately 80-90% confluency.

  • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.[5]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Pre-Clearing the Lysate:

  • To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an antibody specific to the ANK protein (or a tag if using an overexpressed, tagged protein) overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.

  • For a broader analysis, the eluted sample can be analyzed by mass spectrometry to identify all interacting partners.[6]

Alternative Validation Methods

Pull-Down Assay

The pull-down assay is similar to Co-IP but uses a purified, tagged "bait" protein instead of an antibody to capture interacting partners.[2][7] This method is particularly useful for confirming direct binary interactions.

Key Differences from Co-IP:

  • A purified this compound or protein with an affinity tag (e.g., GST, His-tag) is immobilized on affinity beads.[8]

  • The immobilized "bait" is then incubated with cell lysate containing the "prey" protein.

  • Elution is often achieved by adding a competitor for the affinity tag (e.g., glutathione (B108866) for GST tags), which can be milder than the low pH or boiling used in Co-IP.[2]

Pull-Down Assay Protocol for this compound Interactions

1. Bait Protein Immobilization:

  • Incubate purified, tagged this compound/protein with affinity beads (e.g., glutathione beads for GST-tagged proteins) for 1-2 hours at 4°C.

  • Wash the beads to remove unbound bait protein.

2. Incubation with Prey:

  • Incubate the immobilized bait protein with cell lysate containing the potential interacting protein overnight at 4°C.

3. Washing:

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins using a specific competitor (e.g., glutathione).

  • Analyze the eluate by Western blot or mass spectrometry.

Proximity Labeling (BioID and APEX)

Proximity-dependent biotinylation identification (BioID) and engineered ascorbate (B8700270) peroxidase (APEX) are powerful techniques for identifying both stable and transient protein interactions within a living cell.[9][10] These methods utilize an ANK protein fused to a promiscuous labeling enzyme (BirA* for BioID, APEX2 for APEX) that biotinylates nearby proteins.[11]

Key Advantages over Co-IP:

  • Captures Transient Interactions: Proximity labeling can identify weak or transient interactions that are often lost during the stringent wash steps of Co-IP.[10]

  • In Vivo Labeling: The labeling occurs in the native cellular environment before cell lysis, preserving the spatial context of the interactions.[9]

  • Reduced False Positives: The covalent nature of the biotin (B1667282) tag allows for very stringent lysis and wash conditions, reducing the number of non-specific binders.[10]

General Workflow for Proximity Labeling

1. Generation of Fusion Construct:

  • Create a fusion construct of the this compound/protein with either BirA* (for BioID) or APEX2.

2. Expression in Cells:

  • Express the fusion protein in the cell line of interest.

3. Labeling:

  • BioID: Add excess biotin to the cell culture medium and incubate for 18-24 hours.

  • APEX: Add biotin-phenol and briefly treat with hydrogen peroxide (e.g., 1 minute) to initiate labeling.[12]

4. Cell Lysis and Affinity Purification:

  • Lyse the cells under denaturing conditions to stop the labeling reaction and solubilize all proteins.

  • Purify the biotinylated proteins using streptavidin-coated beads.

5. Analysis:

  • Identify the captured proteins by mass spectrometry.

Visualizing the Workflows

Co_IP_Workflow start Start with Cell Lysate (containing ANK protein and partners) preclear Pre-clear Lysate (with Protein A/G beads) start->preclear ip Immunoprecipitation (add ANK-specific antibody) preclear->ip capture Capture Complexes (add Protein A/G beads) ip->capture wash Wash Beads (remove non-specific binders) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis Method_Comparison cluster_coip Co-Immunoprecipitation cluster_pulldown Pull-Down Assay cluster_proximity Proximity Labeling coip_bait Endogenous ANK Protein (Bait) coip_prey Interacting Protein (Prey) coip_bait->coip_prey Interaction in cell coip_ab Antibody coip_ab->coip_bait Binds coip_bead Bead coip_bead->coip_ab Captures pd_bait Tagged this compound (Bait) pd_prey Interacting Protein (Prey) pd_bait->pd_prey Interaction in vitro pd_bead Affinity Bead pd_bead->pd_bait Binds tag pl_bait ANK-Enzyme Fusion (Bait) pl_prey Proximal Protein (Prey) pl_bait->pl_prey Proximity in cell pl_biotin pl_bait->pl_biotin Activates & labels prey

References

In Vivo Efficacy of ANK Peptides vs. Standard-of-Care in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of ankyrin repeat (ANK) peptides against standard-of-care drugs in preclinical cancer models. The focus is on two promising ANK-derived peptides: a p16INK4a mimetic for bladder cancer and a Gankyrin inhibitor for gastric cancer. This document synthesizes available experimental data to offer an objective comparison of their performance, detailing the methodologies employed and the signaling pathways they target.

Data Presentation: Comparative Efficacy

The following table summarizes the in vivo efficacy of the p16INK4a peptide and a Gankyrin inhibitor compared to control groups. While direct head-to-head studies with standard-of-care drugs are limited in the public domain, this data provides insights into their potential as therapeutic agents.

Parameter p16INK4a Peptide (Bladder Cancer Model) Gankyrin Inhibitor (Gastric Cancer Model) Standard-of-Care (Qualitative Comparison)
Animal Model C3H/He mice with lung metastasis of MBT-2 bladder tumor cells[1]Swiss albino mice with H. pylori-infected AGS cell xenografts[2][3]Varies by cancer type and drug
Tumor Growth Inhibition Significantly decreased number and size of lung metastases[1]Significantly decreased tumor formation[2][3]Standard chemotherapies like cisplatin (B142131) and 5-FU show significant tumor growth inhibition.
Metastasis Inhibition Lung metastases observed in 30% of the triple-dose peptide group vs. 100% in the control group[1]Data on metastasis inhibition is not explicitly provided in the search results.Efficacy against metastasis varies depending on the drug and cancer stage.
Mechanism of Action Restores p16 function, leading to decreased Rb phosphorylation and induction of apoptosis[1][4]Downregulates Gankyrin, leading to elevated expression of NF-κB, pRb, and p53[2][3]DNA damage (Cisplatin), inhibition of thymidylate synthase (5-FU).
Reported Toxicity No severe adverse events were reported based on blood analyses and histological evaluation.[5]Data on toxicity is not explicitly provided in the search results.Standard chemotherapies are associated with significant side effects.
Combination Potential Suggested as a potential combination therapy with BCG for non-muscle-invasive bladder tumors.[6]Downregulation of Gankyrin enhances chemosensitivity to 5-fluorouracil (B62378) and cisplatin.[7]Often used in combination regimens to enhance efficacy and overcome resistance.

Experimental Protocols

In Vivo Efficacy of p16INK4a Peptide in a Bladder Cancer Metastasis Model
  • Animal Model: Six-week-old female C3H/He mice were used.[1]

  • Tumor Cell Line: A p16-deficient MBT-2 mouse bladder tumor cell line was used to induce lung metastases.[1]

  • Tumor Induction: Lung metastases were established by injecting MBT-2 cells into the tail vein of the mice.[1]

  • Treatment Groups:

    • Control group: Received no treatment.

    • Single-dose group: Received one intravenous injection of the Wr-T/r9-p16 MIS peptide mix (50 nmol Wr-T and 80 nmol r9-p16 MIS) on the 3rd day after tumor cell injection.[1]

    • Triple-dose group: Received three intravenous injections of the peptide mix on the 3rd, 5th, and 7th days.[1]

  • Efficacy Evaluation:

    • At day 14, the presence of lung metastases was evaluated.[1]

    • The number and size of metastatic nodules in the lungs were quantified.[1]

    • Immunohistochemistry was performed to assess the phosphorylation of the retinoblastoma (Rb) protein.[5]

  • Toxicity Assessment: The toxicity of the p16 peptide was evaluated through blood analyses and histological examination of the bone marrow.[5]

experimental_workflow_p16 cluster_setup Model Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy & Toxicity Evaluation animal_model C3H/He Mice tumor_induction Tail Vein Injection animal_model->tumor_induction cell_line MBT-2 Bladder Tumor Cells cell_line->tumor_induction control Control (No Treatment) tumor_induction->control single_dose Single Peptide Dose tumor_induction->single_dose triple_dose Triple Peptide Dose tumor_induction->triple_dose metastasis_eval Metastasis Assessment (Number & Size) control->metastasis_eval single_dose->metastasis_eval triple_dose->metastasis_eval immuno Immunohistochemistry (pRb) triple_dose->immuno toxicity Toxicity Assessment (Blood & Histology) triple_dose->toxicity

Experimental workflow for p16INK4a peptide in vivo efficacy study.
In Vivo Efficacy of Gankyrin Inhibition in a Gastric Cancer Xenograft Model

  • Animal Model: Swiss albino mice were used for the xenograft model.[2][3]

  • Tumor Cell Line: Helicobacter pylori-infected AGS human gastric adenocarcinoma cells were used.[2][3]

  • Tumor Induction: AGS cells, with or without Gankyrin knockdown, were subcutaneously injected into the mice.[2][3]

  • Treatment Groups: The primary comparison was between mice injected with Gankyrin-knockdown cells and those with control cells.

  • Efficacy Evaluation:

    • Tumor growth was assessed over time.

    • The expression of downstream signaling molecules such as p53, pRb, and NF-κB was analyzed.[2][3]

    • Levels of inflammatory markers like TNF-α and IL-6 were measured.[2][3]

experimental_workflow_gankyrin cluster_setup Model Setup cluster_groups Experimental Groups cluster_evaluation Efficacy Evaluation animal_model Swiss Albino Mice xenograft Subcutaneous Injection animal_model->xenograft cell_line H. pylori-infected AGS Cells control_cells Control AGS Cells cell_line->control_cells knockdown_cells Gankyrin Knockdown AGS Cells cell_line->knockdown_cells tumor_growth Tumor Growth Assessment xenograft->tumor_growth signaling Signaling Molecule Analysis (p53, pRb) xenograft->signaling inflammation Inflammatory Marker Analysis (TNF-α, IL-6) xenograft->inflammation control_cells->xenograft knockdown_cells->xenograft

Experimental workflow for Gankyrin inhibitor in vivo efficacy study.

Signaling Pathways

p16INK4a Peptide Signaling Pathway

The p16INK4a peptide functions by restoring the activity of the tumor suppressor p16.[1][4] This leads to the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn prevents the hyperphosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb remains active and binds to the E2F transcription factor, thereby halting cell cycle progression at the G1/S checkpoint and inducing apoptosis.

p16_pathway p16 p16INK4a Peptide cdk46 CDK4/6 p16->cdk46 inhibits pRb pRb cdk46->pRb phosphorylates E2F E2F pRb->E2F inhibits apoptosis Apoptosis pRb->apoptosis promotes cell_cycle G1/S Progression E2F->cell_cycle promotes

Signaling pathway of the p16INK4a peptide.
Gankyrin Inhibition Signaling Pathway

Gankyrin is an oncoprotein that promotes tumorigenesis by destabilizing tumor suppressor proteins.[2] Inhibition of Gankyrin leads to the stabilization and increased activity of p53 and pRb.[2][3] This restoration of tumor suppressor function results in cell cycle arrest and apoptosis. Gankyrin also modulates inflammatory pathways, and its inhibition can lead to a decrease in pro-inflammatory cytokines like TNF-α.

gankyrin_pathway gankyrin_inhibitor Gankyrin Inhibitor gankyrin Gankyrin gankyrin_inhibitor->gankyrin inhibits p53 p53 gankyrin->p53 destabilizes pRb pRb gankyrin->pRb destabilizes nfkb NF-κB gankyrin->nfkb modulates tumor_suppression Tumor Suppression p53->tumor_suppression pRb->tumor_suppression inflammation Inflammation (TNF-α) nfkb->inflammation

Signaling pathway of Gankyrin inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ANK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. While specific toxicological data for every research peptide, such as "ANK peptide," may not be readily available, it is crucial to treat them as potentially hazardous substances.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, adhering to general best practices for synthetic peptide waste management.

Immediate Safety and Handling

Before beginning any work with this compound, it is essential to observe standard laboratory safety protocols. The chemical, physical, and toxicological properties of many research-grade peptides have not been thoroughly investigated, warranting a cautious approach.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize the risk of accidental exposure. This is the first line of defense in laboratory safety.[4]

  • Gloves: Use chemical-resistant disposable gloves (e.g., nitrile).[4]

  • Eye Protection: Wear safety glasses or goggles to protect against splashes.[4]

  • Lab Coat: A lab coat or protective gown is mandatory to protect skin and clothing.[4]

  • Respiratory Protection: When handling lyophilized peptide powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[4]

Spill Management: In the event of a spill, contain the area immediately.

  • Liquid Spills: Use an inert absorbent material to soak up the spill.[2][5]

  • Solid Spills: Carefully sweep or wipe up the material to avoid creating dust.[5]

  • Following the initial cleanup, decontaminate the affected area and wash it thoroughly.[2][5]

Step-by-Step Disposal Protocol for this compound Waste

The cardinal rule for the disposal of any research chemical is to adhere strictly to local, state, and federal regulations.[4][5] All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Never dispose of peptide solutions down the drain or place solid peptide waste in the regular trash.[4][6]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical for a safe and compliant waste management stream.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[1] This includes:

    • Unused stock and working solutions.

    • Experimental buffers and media containing the peptide.

    • The initial rinse from any non-disposable labware that was in contact with the peptide.[1]

  • Solid Waste: Collect all solid materials that have come into contact with this compound in a designated, leak-proof hazardous waste container, preferably lined with a heavy-duty plastic bag.[1] This includes:

    • Contaminated gloves, pipette tips, and other disposable labware.[1]

    • Empty vials that contained the lyophilized peptide.

    • Absorbent materials used for spill cleanup.[1]

Step 2: Labeling of Waste Containers

Clearly and accurately label all waste containers. The label should include:

  • The words "Hazardous Waste ".[1][5]

  • The full chemical name: "This compound ".

  • A list of any other chemical components in the container (e.g., solvents, buffers).

  • The accumulation start date.

Step 3: Decontamination (Inactivation)

While not always mandatory, inactivating the peptide's biological activity is a highly recommended safety measure before disposal.[1] The choice of method depends on the waste form and available resources.

Method Waste Type Protocol Minimum Contact Time
Chemical (Bleach) Liquid & SolidFor liquid waste, add 10% sodium hypochlorite (B82951) (bleach) solution to a final ratio of at least 1:10 (bleach:waste). For solid waste, immerse completely in a 10% bleach solution.[5]30 minutes[5]
Autoclaving (Steam) Liquid & SolidProcess in a validated autoclave at 121°C and 15 psi. For solid waste, add a small amount of water to facilitate steam penetration. Do not tightly seal liquid containers.[5]30-60 minutes[5]

After chemical inactivation with bleach, it may be necessary to neutralize the solution before final disposal, depending on your institution's wastewater regulations.[5]

Step 4: Final Disposal
  • Storage: Keep all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Institutional Coordination: The final and most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) department.[4] Schedule a pickup to ensure the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Step 1: Preparation & Segregation cluster_decon Step 2: Decontamination (Recommended) cluster_final Step 3: Final Disposal A Generation of this compound Waste (Liquid or Solid) B Segregate into Designated Hazardous Waste Containers A->B C Choose Inactivation Method B->C D Chemical Inactivation (e.g., 10% Bleach) C->D Liquid or Solid E Autoclave (121°C, 15 psi) C->E Liquid or Solid F Clearly Label Container: 'Hazardous Waste - this compound' D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup by Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively mitigate risks, ensure a safe working environment, and maintain the integrity of their research while upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ANK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling any research chemical, including ANK peptide.[1] PPE serves as the primary barrier against accidental exposure through inhalation, skin contact, or eye contact.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant disposable glovesNitrile gloves are a standard and effective choice.[1] Always inspect gloves for tears before use and change them immediately if they become contaminated.[1][3]
Body Protection Laboratory coat or gownA clean, fully buttoned lab coat protects skin and personal clothing from spills.[2][3][4] For procedures with a high risk of splashing, a splash apron worn over the lab coat is recommended.[3]
Eye Protection Safety glasses with side shields or gogglesMandatory to protect against accidental splashes, especially when reconstituting lyophilized powder.[1] For high-risk activities, a face shield worn over safety glasses or goggles provides an additional layer of protection.[3]
Respiratory Protection Face mask or respiratorWhen handling lyophilized peptide powders, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4]

II. Operational Plan: Safe Handling from Receipt to Use

A structured operational plan minimizes the risk of exposure and cross-contamination.[1][2] This involves designating specific areas for handling, adhering to proper storage conditions, and following a detailed protocol for reconstitution and use.

A. Receiving and Storage

Upon receipt, inspect the peptide container for any damage. Lyophilized peptides are sensitive to temperature, light, and moisture.[2] Proper storage is critical to maintain their stability and integrity.[2][5]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationRationale
Lyophilized Powder-20°C or -80°CLong-termPrevents degradation of the peptide.[2][6]
Reconstituted Solution2°C to 8°CShort-termFor immediate use to avoid degradation.[6]
Reconstituted Solution (Aliquots)-20°C or colderLong-termAvoids repeated freeze-thaw cycles which can degrade the peptide.[2][5][6]

B. Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the step-by-step procedure for safely reconstituting a lyophilized peptide.

  • Preparation:

    • Don all required PPE as listed in Table 1.

    • Prepare a designated clean and decontaminated workspace, preferably within a chemical fume hood or biosafety cabinet.[1]

    • Allow the sealed vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation and moisture contamination.[7]

  • Reconstitution:

    • Refer to the manufacturer's Certificate of Analysis (CoA) for the recommended solvent.[7] If not specified, use a sterile, high-purity solvent appropriate for your experimental needs (e.g., sterile water, buffer).[2]

    • Carefully uncap the vial.

    • Using a calibrated pipette with a sterile tip, add the specified volume of the chosen solvent to the vial.

    • Recap the vial securely.

    • Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause denaturation.

  • Aliquoting and Storage:

    • Once fully dissolved, it is best practice to aliquot the peptide solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.[5][6]

    • Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and solvent used.[2][6]

    • For short-term use, store the aliquots at 2-8°C. For long-term storage, freeze the aliquots at -20°C or colder.[6]

G Workflow for Safe Handling of Lyophilized this compound cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Aliquoting & Storage prep1 Don appropriate PPE prep2 Prepare clean workspace in fume hood prep1->prep2 prep3 Equilibrate peptide vial to room temperature prep2->prep3 recon1 Add recommended solvent to vial prep3->recon1 recon2 Gently swirl/vortex to dissolve recon1->recon2 store1 Aliquot solution into sterile vials recon2->store1 store2 Clearly label all aliquots store1->store2 store3 Store at appropriate temperature (-20°C or 2-8°C) store2->store3

Workflow for the safe handling of lyophilized this compound.

III. Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][5][8] Never dispose of peptide waste in the regular trash or down the drain.[1][2][5]

Table 3: this compound Waste Disposal Guidelines

Waste TypeContainerLabelingDisposal Procedure
Liquid Waste Designated, leak-proof, chemically compatible hazardous waste container"Hazardous Waste," "this compound," and list of all components in the solutionCollect all unused stock solutions, experimental buffers, and the first rinse of any contaminated labware.[8] Store the sealed container in a designated satellite accumulation area until collection by Environmental Health and Safety (EHS).[8]
Solid Waste Designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag"Hazardous Waste," "this compound contaminated debris"Collect all contaminated gloves, pipette tips, empty vials, and other disposable labware.[8] Seal the bag and place it in the designated container for EHS pickup.
Sharps Waste Approved sharps container"Sharps Waste," "Contaminated with this compound"Dispose of any contaminated needles or other sharps immediately after use in a designated sharps container.

Disposal Protocol:

  • Segregate Waste: At the point of generation, separate liquid, solid, and sharps waste into their respective, clearly labeled hazardous waste containers.[1]

  • Consult Institutional EHS: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1][5][9]

  • Schedule Pickup: Coordinate with your institution's EHS department for the regular pickup and compliant disposal of hazardous waste.[1]

G Decision-Making Process for this compound Waste Disposal start Waste Generated waste_type What type of waste is it? start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (non-sharp) waste_type->solid_waste Solid sharps_waste Sharps Waste waste_type->sharps_waste Sharp liquid_container Collect in labeled, leak-proof liquid hazardous waste container liquid_waste->liquid_container solid_container Collect in labeled, lined solid hazardous waste container solid_waste->solid_container sharps_container Dispose of in labeled sharps container sharps_waste->sharps_container ehs_pickup Store in satellite accumulation area for EHS pickup liquid_container->ehs_pickup solid_container->ehs_pickup sharps_container->ehs_pickup

Decision-making process for the disposal of this compound waste.

By implementing these safety and handling procedures, laboratories can foster a secure research environment, protect personnel from potential hazards, and ensure the integrity and reproducibility of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.